Methyl citrate
Description
2-Hydroxy-2-(2-methoxy-2-oxoethyl)butanedioic acid has been reported in Opuntia ficus-indica with data available.
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-2-(2-methoxy-2-oxoethyl)butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O7/c1-14-5(10)3-7(13,6(11)12)2-4(8)9/h13H,2-3H2,1H3,(H,8,9)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTUUOJFXIMELV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26163-61-1 | |
| Record name | 1-Methyl 2-hydroxy-1,2,3-propanetricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26163-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
"methyl citrate chemical properties and structure"
An In-depth Technical Guide to the Chemical Properties and Structure of Methyl Citrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound esters. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document delves into the various forms of this compound, their physicochemical characteristics, detailed experimental protocols for their synthesis and analysis, and their relevance in biological pathways.
Introduction to this compound Esters
This compound refers to a group of esters derived from citric acid and methanol. Depending on the number of carboxylic acid groups on the citric acid molecule that are esterified, this compound can exist as monothis compound, dithis compound, or trithis compound. These compounds have applications as non-toxic plasticizers, chemical intermediates in the synthesis of pharmaceuticals and pesticides, and as additives in various industrial products.[1][2][3] Trithis compound, for instance, is used as a flame retardant in candles and as a raw material for hot melt adhesives.[2][4]
Chemical Structure and Isomers
Citric acid is a tricarboxylic acid, and its esterification with methanol can yield three different methyl ester derivatives. The structures of these esters are fundamental to their chemical properties and reactivity.
-
Monothis compound: One of the three carboxylic acid groups is esterified.
-
Dithis compound: Two of the three carboxylic acid groups are esterified. A notable isomer is 1,5-dithis compound.
-
Trithis compound: All three carboxylic acid groups are esterified.
Physicochemical Properties
The physical and chemical properties of this compound esters vary based on their degree of esterification. The following tables summarize the key quantitative data for monomethyl, dimethyl, and trithis compound.
Table 1: Physicochemical Properties of Monothis compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O₇ | |
| Molecular Weight | 220.18 g/mol | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO |
Table 2: Physicochemical Properties of 1,5-Dithis compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O₇ | |
| Molecular Weight | 220.18 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | >115°C (decomposes) | |
| Solubility | Soluble in DMSO, slightly soluble in methanol |
Table 3: Physicochemical Properties of Trithis compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₄O₇ | |
| Molecular Weight | 234.2 g/mol | |
| Appearance | White to grayish-white solid | |
| Melting Point | 76-78 °C | |
| Boiling Point | 176 °C at 16 mmHg | |
| Water Solubility | Some solubility | |
| Odor | Distinctive ester fragrance |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and analysis of this compound esters in a research and development setting.
Synthesis of Trithis compound
Method 1: Acid-Catalyzed Esterification with Thionyl Chloride
This protocol describes the synthesis of trithis compound using citric acid and methanol with thionyl chloride as a catalyst.
-
Materials: Citric acid (46.8 mmol), anhydrous methanol, thionyl chloride (0.28 mol), hexane, ethyl acetate.
-
Procedure:
-
Dissolve citric acid in anhydrous methanol under a nitrogen atmosphere.
-
Slowly add thionyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Allow the mixture to warm to room temperature and continue stirring overnight.
-
Remove volatile components by distillation under reduced pressure.
-
Recrystallize the resulting solid residue from a hexane/ethyl acetate solvent mixture to yield white crystalline trithis compound.
-
Method 2: Multi-step Esterification with p-Toluenesulfonic Acid
This method involves a multi-step process to drive the esterification to completion.
-
Materials: Citric acid, methanol, p-toluenesulfonic acid.
-
Procedure:
-
Mix citric acid and methanol with p-toluenesulfonic acid and heat under reflux for 3 to 6 hours.
-
Perform distillation at normal pressure to recover methanol, followed by reduced pressure distillation to remove the water generated.
-
Repeat the process of adding methanol, refluxing, and distillation 3 to 6 times to ensure complete conversion.
-
After the final distillation, add water to dissolve the remaining materials, then cool to induce crystallization and isolate the trithis compound product.
-
Enzymatic Synthesis of 1,5-Dithis compound
This protocol outlines a greener synthesis route using lipase catalysis.
-
Materials: Anhydrous citric acid, anhydrous methanol, immobilized Candida antarctica Lipase B (e.g., Novozym® 435), anhydrous toluene (optional), 3Å molecular sieves.
-
Procedure:
-
In a dry reaction vessel, combine citric acid (1 equivalent) and anhydrous methanol (2-5 equivalents). Anhydrous toluene can be used as a solvent.
-
Add activated 3Å molecular sieves (10-20% w/w of citric acid) to remove water produced during the reaction.
-
Establish an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the mixture to 40-60 °C with stirring.
-
Add the immobilized lipase (5-10% w/w of total substrates).
-
Maintain the reaction at the set temperature with continuous stirring for 24-48 hours.
-
Monitor the reaction progress using TLC, GC, or HPLC.
-
-
Purification:
-
Filter off the immobilized enzyme and molecular sieves.
-
If a solvent was used, concentrate the filtrate under reduced pressure.
-
Dissolve the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove unreacted citric acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 1,5-dithis compound.
-
For higher purity, perform silica gel column chromatography.
-
Analytical Characterization
The characterization of this compound esters is essential to confirm their identity and purity.
Spectroscopic Analysis
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the structure of this compound esters. For 1,5-dithis compound, the two methylene groups are diastereotopic and are expected to appear as two separate signals, each split into a doublet. The chemical shifts of the methyl protons are also characteristic.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. For citrate esters, characteristic peaks include O-H, C-H, and C=O stretching vibrations. The carbonyl (C=O) stretch of the ester group typically appears in the region of 1750-1735 cm-1.
Chromatographic Analysis
Gas chromatography (GC) is a common technique for the analysis of methyl esters due to their volatility and thermal stability. For GC analysis, non-volatile citric acid can be derivatized to its more volatile methyl ester form. The analysis is often performed by converting the acids to their fatty acid methyl esters (FAMEs) before injection into the GC system.
Biological Context: The Methylcitrate Cycle
The methylcitrate cycle is a metabolic pathway found in various bacteria and fungi that metabolizes propionyl-CoA, a toxic intermediate. This pathway is crucial for the detoxification of propionyl-CoA and plays a significant role in the propionate metabolism of these organisms.
The key steps of the methylcitrate cycle are:
-
Condensation: Propionyl-CoA condenses with oxaloacetate to form 2-methylcitrate, a reaction catalyzed by 2-methylcitrate synthase.
-
Dehydration and Hydration: 2-methylcitrate is converted to 2-methyl-cis-aconitate by 2-methylcitrate dehydratase, and then to 2-methylisocitrate by aconitase.
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Cleavage: 2-methylisocitrate is cleaved by 2-methylisocitrate lyase to yield pyruvate and succinate.
The products, pyruvate and succinate, can then enter central metabolic pathways like the TCA cycle.
Visualizations
Experimental Workflow for Synthesis and Analysis of this compound
References
An In-depth Technical Guide to the Synthesis of Trimethyl Citrate from Citric Acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of trimethyl citrate from citric acid. Trithis compound is a versatile chemical intermediate and non-toxic plasticizer with applications in various fields, including the pharmaceutical industry for the preparation of citrate-ciprofloxacin conjugates with antibacterial activity.[1] This guide delves into the core methodologies, presenting detailed experimental protocols, comparative quantitative data, and visualizations of the reaction mechanism and experimental workflow to aid researchers in their drug development and chemical synthesis endeavors.
Core Synthesis Pathway: Fischer Esterification
The primary route for synthesizing trithis compound is the Fischer esterification of citric acid with methanol.[2] This acid-catalyzed condensation reaction involves the esterification of the three carboxylic acid groups of citric acid. The reaction is reversible, necessitating the removal of water to drive the equilibrium towards the formation of the triester product.[3] Various acid catalysts can be employed, each influencing reaction kinetics and yield.
Reaction Mechanism
The synthesis proceeds via a well-established acid-catalyzed esterification mechanism. The process is initiated by the protonation of the carbonyl oxygen of a carboxylic acid group by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks this carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the ester. This process is repeated for all three carboxylic acid groups to form trithis compound.
Experimental Protocols
Several methods for the synthesis of trithis compound have been reported, varying in catalyst, reaction time, and purification procedure. Below are detailed protocols for three distinct approaches.
Method 1: p-Toluenesulfonic Acid Catalysis with Azeotropic Water Removal
This method utilizes p-toluenesulfonic acid as a catalyst and involves repeated reaction and distillation steps to effectively remove water and drive the reaction to completion.[3]
Materials:
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Citric acid (anhydrous or monohydrate)
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Methanol
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p-Toluenesulfonic acid (p-TsOH)
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Deionized water
Equipment:
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Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer
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Distillation apparatus
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Beaker
-
Büchner funnel and filter paper
Procedure:
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To a reaction flask, add citric acid, methanol, and p-toluenesulfonic acid.
-
Heat the mixture to reflux and maintain for 3-6 hours.
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After the initial reflux, distill the mixture at atmospheric pressure to recover the excess methanol.
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Cool the reaction mixture to below 60 °C and add a fresh portion of methanol.
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Repeat the reflux and distillation steps 5 times to ensure the removal of water generated during the esterification.
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After the final reflux, distill off the methanol under normal pressure.
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Add pure water to the residue and heat with stirring until all material is dissolved.
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Cool the solution in a beaker to induce crystallization.
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Filter the crystals, wash with cold water, and dry to obtain trithis compound.
Method 2: Sulfuric Acid Catalysis (Simplified Procedure)
This simplified method employs concentrated sulfuric acid as the catalyst and requires a shorter reaction time.
Materials:
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Citric acid (105 g)
-
Methanol (80 g)
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Concentrated sulfuric acid (57 g)
-
Ammonia solution
-
Cold water
Equipment:
-
Reaction flask with a reflux condenser
-
Refrigerator
-
Beaker
-
Stirring apparatus
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Filtration apparatus
Procedure:
-
Add citric acid and methanol to a reaction flask, followed by the slow addition of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 6 hours. An intermediate precipitate of dithis compound may form and redissolve.
-
After reflux, cool the mixture and place it in a refrigerator overnight to crystallize.
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Filter the crude product and wash it with 50 mL of cold water.
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Resuspend the crystals in 100 mL of cold water and slowly add ammonia solution with stirring until the solution is consistently alkaline. This neutralizes the sulfuric acid and dissolves any remaining dimethyl ester.
-
Filter the purified trithis compound, wash with a small amount of cold water (30 mL), and dry.
Method 3: Thionyl Chloride as Catalyst
This approach uses thionyl chloride in anhydrous methanol to achieve a high yield of trithis compound.
Materials:
-
Citric acid (9.00 g, 46.8 mmol)
-
Anhydrous methanol
-
Thionyl chloride (20.50 mL, 0.28 mol)
-
Hexane
-
Ethyl acetate
Equipment:
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Reaction flask with a stirrer
-
Ice bath
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Dissolve citric acid in anhydrous methanol in a reaction flask.
-
Cool the solution to 0 °C in an ice bath and slowly add thionyl chloride dropwise under a nitrogen atmosphere.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring overnight.
-
Remove the volatile components by distillation under reduced pressure.
-
Recrystallize the resulting solid residue from a hexane/ethyl acetate solvent mixture to yield white crystalline trithis compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from the described synthesis methods and physical properties of trithis compound.
| Parameter | Method 1 (p-TsOH) | Method 2 (H₂SO₄) | Method 3 (SOCl₂) | Method with Solid Acid |
| Catalyst | p-Toluenesulfonic acid | Concentrated Sulfuric Acid | Thionyl Chloride | Solid Acid |
| Reactant Ratio (Citric Acid:Methanol) | - | 1:1.5 (by weight) | 1:excess | 1:4.5 - 1:5 (molar) |
| Reaction Time | 5 x 5 hours | 6 hours | Overnight | 5 hours |
| Reaction Temperature | Reflux | Reflux | 0 °C to Room Temp. | - |
| Yield | 81.5% | ~71% | 98% | up to 91% |
| Purity | 98.5% | - | High | High |
| Physical and Spectroscopic Properties of Trithis compound | |
| Molecular Formula | C₉H₁₄O₇ |
| Molecular Weight | 234.20 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 76-78 °C |
| ¹H NMR (acetone-d₆, 200 MHz) | δ 2.85 (dd, 4H), 3.60 (s, 6H), 3.72 (s, 3H), 4.50 (br. s, 1H) |
| ¹³C NMR (acetone-d₆) | M+ = 234.21 (calculated) |
Experimental Workflow
The general workflow for the synthesis and purification of trithis compound is depicted below. The specific conditions for each step will vary depending on the chosen protocol.
Conclusion
The synthesis of trithis compound from citric acid is a well-documented and adaptable process. Researchers can choose from various catalytic systems and procedural approaches to best suit their laboratory capabilities and desired product specifications. The methods outlined in this guide, supported by quantitative data and procedural workflows, provide a solid foundation for the successful synthesis and purification of this valuable chemical compound for applications in drug development and beyond. Careful control of reaction conditions, particularly the efficient removal of water, is paramount to achieving high yields and purity.
References
Unambiguous Identification of Methyl Citrate Derivatives
An in-depth analysis reveals that the term "methyl citrate" can refer to several distinct chemical entities, each with its own unique identifiers and properties. This technical guide aims to provide clarity on these compounds for researchers, scientists, and drug development professionals.
The nomenclature "this compound" is not specific to a single compound. Scientific literature and chemical databases identify at least three common derivatives: Trithis compound, and different isomers of methylcitric acid. The specific compound of interest should be identified by its unique CAS number to avoid ambiguity in research and development.
Key Physicochemical Properties
A summary of the key quantitative data for these compounds is presented below for easy comparison.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 26163-61-1 | C7H10O | 206.15[1] |
| Trithis compound | 1587-20-8 | C9H14O7 | 234.2[2][3] |
| 2-Methylcitric acid | 6061-96-7 | C7H10O7 | 206.15[4][5] |
Note: The molecular formula for "this compound" with CAS number 26163-61-1 appears to be C7H10O7 in some sources, which would align its molecular weight with 2-Methylcitric acid. However, one source lists it as C7H10O. This discrepancy highlights the importance of using the CAS number for precise identification.
Overview of this compound Compounds
This compound (CAS 26163-61-1): This compound has been identified as a Monoamine oxidase B (MAO-B) inhibitor with an IC50 of 0.23 mM. It was isolated from the fruits of Opuntia ficus-indica var. saboten Makino.
Trithis compound (CAS 1587-20-8): As the trimethyl ester of citric acid, this compound is often used in chemical synthesis. One documented synthesis method involves the reaction of citric acid with thionyl chloride in anhydrous methanol.
2-Methylcitric Acid (CAS 6061-96-7): This compound is an endogenous tricarboxylic acid. It is formed from the condensation of propionyl-CoA with oxaloacetic acid by citrate synthase. 2-Methylcitric acid is a known metabolite in the propionate metabolism cycle and its levels can be elevated in individuals with cobalamin (vitamin B12) deficiency.
Experimental Protocols
Detailed experimental protocols are highly specific to the compound and the research question. To provide relevant methodologies, clarification on the specific "this compound" of interest is required. Generally, protocols could include:
-
Synthesis and Purification: As described for Trithis compound, this would involve detailed steps for reaction setup, monitoring, workup, and purification, often verified by techniques like NMR, HPLC, and mass spectrometry.
-
Enzyme Inhibition Assays: For compounds like the MAO-B inhibitor, protocols would detail the enzyme source, substrate, buffer conditions, and method of detecting inhibition.
-
Metabolite Quantification: For endogenous compounds like 2-Methylcitric acid, protocols would focus on sample preparation from biological matrices (e.g., serum, urine, dried blood spots) and quantification using methods like GC-MS or LC-MS/MS.
Logical Workflow for Compound Characterization
The following diagram illustrates a generalized workflow for the identification and characterization of a chemical compound in a research setting.
Further in-depth analysis, including specific signaling pathways and detailed experimental protocols, can be provided upon clarification of the precise this compound compound of interest.
References
Navigating the Solubility Landscape of Methyl Citrate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of methyl citrate esters—specifically trithis compound, dithis compound, and monothis compound—in various organic solvents. Understanding the solubility characteristics of these compounds is paramount for their application in pharmaceutical formulations, as plasticizers, and in chemical synthesis. This document collates available solubility data, outlines detailed experimental protocols for its determination, and provides insights into the factors influencing solubility.
Introduction to this compound and its Significance
Methyl citrates are esters of citric acid that find diverse applications across industries. Trithis compound, the tri-ester of citric acid and methanol, is a non-toxic plasticizer and a solvent.[1] Dimethyl and monomethyl citrates are also of interest in chemical synthesis and as potential bioactive molecules. Their solubility in organic solvents is a critical physical property that governs their utility in various applications, influencing everything from reaction kinetics to the final properties of formulated products.
Quantitative Solubility of this compound Esters
The following tables summarize the available quantitative and qualitative solubility data for this compound esters in a range of common organic solvents. It is important to note that comprehensive quantitative data for these compounds is not extensively available in publicly accessible literature. The information presented here is compiled from various sources, including chemical data sheets and general chemical literature.
Table 1: Quantitative Solubility of Trithis compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Citation |
| Water | 20 | 5.32 | [2][3][4] |
| Qualitative data suggests solubility in other organic solvents, but specific quantitative values are not readily available. |
Table 2: Qualitative Solubility of this compound Esters
| Compound | Solvent | Solubility Description | Citation |
| Trithis compound | Alcohols | Soluble | [2] |
| Oils | Soluble | ||
| Acetone | Miscible | ||
| Carbon Tetrachloride | Miscible | ||
| Mineral Oil | Miscible | ||
| Acetic Acid | Miscible | ||
| Castor Oil | Miscible | ||
| Chloroform | Sparingly Soluble | ||
| Methanol | Slightly Soluble | ||
| 1,5-Dithis compound | Dimethyl Sulfoxide (DMSO) | Soluble | N/A |
| Methanol | Slightly Soluble | N/A |
Experimental Protocol for Determining Solubility
A precise and reproducible experimental protocol is essential for determining the solubility of this compound esters. The following method is a standard approach for generating reliable solubility data.
Materials and Equipment
-
This compound ester (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Vials with solvent-resistant caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Gas Chromatography (GC) system with Flame Ionization Detector (FID)
-
Volumetric flasks and pipettes
-
Centrifuge
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of this compound solubility.
Detailed Methodology
-
Preparation of Saturated Solution: Accurately weigh an excess amount of the this compound ester and transfer it to a glass vial. Add a precise volume of the desired organic solvent. Seal the vial to prevent solvent evaporation.
-
Equilibration: Place the vial in a shaker or incubator set to the desired temperature. Agitate the mixture for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.
-
Sample Collection and Preparation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining undissolved microparticles, filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
Quantification:
-
Calibration: Prepare a series of standard solutions of the this compound ester of known concentrations in the same solvent. Analyze these standards using a validated analytical method (HPLC-UV or GC-FID) to generate a calibration curve.
-
Sample Analysis: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample using the same analytical method.
-
Calculation: Determine the concentration of the this compound ester in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.
-
Analytical Method Parameters (Example)
-
HPLC-UV Method for Trithis compound:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
GC-FID Method for Trithis compound:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-FFAP).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold.
-
Factors Influencing the Solubility of this compound
Several factors can significantly impact the solubility of this compound esters in organic solvents:
-
Solvent Polarity: As esters, methyl citrates are generally more soluble in organic solvents with moderate to high polarity. The principle of "like dissolves like" is a good general guideline.
-
Temperature: The solubility of solids in liquids typically increases with temperature. For endothermic dissolution processes, increasing the temperature will enhance solubility.
-
Molecular Structure: The degree of esterification (mono-, di-, or tri-methyl citrate) will affect the polarity and hydrogen bonding capability of the molecule, thereby influencing its interaction with different solvents.
-
Presence of Impurities: The purity of both the this compound and the solvent can affect the measured solubility.
Conclusion
This technical guide has summarized the currently available information on the solubility of this compound esters in organic solvents and provided a detailed experimental framework for its determination. While qualitative data suggests broad solubility in many organic solvents, there is a clear need for more comprehensive quantitative studies to fully characterize these important compounds. The provided experimental protocol offers a robust methodology for researchers to generate this much-needed data, which will be invaluable for the formulation and application of this compound esters in various scientific and industrial fields.
References
The Enigmatic Presence of Methyl Citrate in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl citrate, a methylated derivative of the Krebs cycle intermediate, citric acid, has been identified in select plant species, sparking interest in its biosynthesis, physiological significance, and potential applications. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in plants. It delves into its putative biosynthetic pathway, highlighting the likely role of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. Furthermore, this document outlines detailed experimental protocols for the extraction, identification, and quantification of this compound from plant matrices using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Finally, signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for future research in this intriguing area of plant biochemistry.
Natural Occurrence of this compound in Plants
The documented natural occurrence of this compound in the plant kingdom is currently limited. The most definitive evidence points to its presence in the fruits of the prickly pear cactus, Opuntia ficus-indica[1][2].
Quantitative Data
To date, quantitative data on this compound concentrations in plants is sparse and primarily associated with Opuntia ficus-indica. The following table summarizes the identified this compound derivatives in this species. It is important to note that specific concentration values are not widely reported in the available literature.
| Plant Species | Plant Part | This compound Derivative(s) Identified | Reference(s) |
| Opuntia ficus-indica var. saboten Makino | Fruit | This compound | [1] |
| Opuntia ficus-indica | Fruit | 1,3-dithis compound, 1-monothis compound | [3] |
| Other (unspecified) plants | Not specified | Trithis compound | [3] |
Biosynthesis of this compound in Plants
The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the well-established principles of plant secondary metabolism, a putative pathway involving the methylation of citric acid is the most probable route. This reaction is likely catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase.
SAM is a universal methyl group donor in numerous biological methylation reactions in plants, facilitated by a large and diverse family of methyltransferase enzymes. These enzymes are responsible for the methylation of a wide array of substrates, including phenolic compounds, alkaloids, and fatty acids. It is therefore hypothesized that a currently uncharacterized citrate-specific methyltransferase exists in plants that produce this compound.
The proposed biosynthetic pathway can be visualized as follows:
Physiological Role of this compound in Plants
The physiological function of this compound in plants remains an open area of research. In Opuntia ficus-indica, it has been identified as a monoamine oxidase B (MAO-B) inhibitor, suggesting a potential role in defense or signaling pathways. Methylation of natural products in plants is known to alter their chemical properties, such as volatility, solubility, and biological activity. Therefore, the conversion of citrate to this compound could serve several purposes:
-
Altered Bioactivity: As demonstrated by its MAO-B inhibitory activity, methylation can confer specific biological functions.
-
Metabolic Regulation: Methylation can be a mechanism to regulate the pool of citric acid, a central metabolite in the Krebs cycle.
-
Defense: Methylated compounds are often involved in plant defense against herbivores and pathogens.
-
Signaling: Methylated molecules can act as signaling molecules within the plant or in interactions with other organisms.
Further research is required to elucidate the specific roles of this compound in plant physiology.
Experimental Protocols
The following sections provide detailed methodologies for the extraction and analysis of this compound from plant tissues. These protocols are based on established methods for organic acid analysis and can be adapted for specific research needs.
Extraction of this compound from Plant Material
This protocol outlines a general procedure for the solvent extraction of this compound from plant tissues.
Materials:
-
Fresh or freeze-dried plant material
-
Grinder or mortar and pestle
-
Extraction solvent (e.g., methanol, ethanol, or ethyl acetate)
-
Shaker or sonicator
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Homogenize fresh plant material or grind dried plant material to a fine powder.
-
Extraction:
-
Maceration: Suspend the plant material in the chosen extraction solvent (e.g., 1:10 solid-to-solvent ratio) and agitate at room temperature for 24 hours.
-
Sonication: Suspend the plant material in the extraction solvent and sonicate for 1-2 hours.
-
Soxhlet Extraction: For a more exhaustive extraction, use a Soxhlet apparatus with the chosen solvent.
-
-
Filtration: Separate the extract from the solid plant residue by filtration.
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
-
Storage: Store the crude extract at -20°C until further analysis.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of polar molecules like this compound, a derivatization step is necessary to increase their volatility.
4.2.1. Derivatization
Silylation is a common derivatization technique for organic acids.
Materials:
-
Dried crude extract
-
Silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Pyridine (anhydrous)
-
Heating block or oven
Procedure:
-
Resuspend a known amount of the dried crude extract in a GC vial with a suitable solvent (e.g., pyridine).
-
Add the silylation reagent to the vial.
-
Seal the vial and heat at 60-70°C for 30-60 minutes to complete the derivatization.
-
Cool the vial to room temperature before GC-MS analysis.
4.2.2. GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS)
-
Capillary column suitable for organic acid analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 200°C
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injection Volume: 1 µL (splitless mode)
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-600
Data Analysis:
-
Identification of this compound is achieved by comparing the obtained mass spectrum and retention time with that of an authentic standard.
-
Quantification is performed by creating a calibration curve using known concentrations of a this compound standard.
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of compounds, including those that are not amenable to GC-MS.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound need to be determined using a pure standard. For example, for deprotonated this compound [M-H]-, one could monitor its fragmentation to characteristic product ions.
-
Data Analysis: Quantification is achieved using a calibration curve prepared with a this compound standard and an appropriate internal standard.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the investigation of this compound in plants.
Conclusion and Future Perspectives
The study of this compound in plants is a nascent field with considerable potential. While its known occurrence is currently limited to a few species, the vast chemical diversity of the plant kingdom suggests that it may be more widespread. Future research should focus on:
-
Screening of diverse plant species to identify new sources of this compound.
-
Identification and characterization of citrate methyltransferases to elucidate the biosynthetic pathway.
-
Quantitative analysis of this compound in different plant tissues and under various physiological conditions.
-
Investigation of the physiological roles of this compound in plants, including its potential involvement in defense, signaling, and metabolic regulation.
A deeper understanding of this compound in plants could open new avenues for the development of novel pharmaceuticals, food additives, and agrochemicals. The methodologies and information presented in this guide provide a solid foundation for researchers to explore this exciting and underexplored area of plant biochemistry.
References
The Methylcitrate Cycle: A Core Pathway in Bacterial Propionate Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
The methylcitrate cycle (MCC) is a critical metabolic pathway in numerous bacteria, enabling them to utilize propionate and related compounds as carbon sources. Propionyl-CoA, a product of the catabolism of odd-chain fatty acids, branched-chain amino acids, and cholesterol, can be toxic if it accumulates. The MCC serves as the primary route for both the detoxification of propionyl-CoA and its conversion into central metabolites, making it essential for bacterial survival, adaptation, and pathogenesis in various environments.[1] This guide provides a comprehensive technical overview of the methylcitrate cycle, its enzymatic components, regulation, and the experimental methodologies used to study it.
The Core Pathway: Enzymatic Reactions
The methylcitrate cycle converts one molecule of propionyl-CoA and one molecule of oxaloacetate into pyruvate and succinate through a series of four enzymatic reactions. These products can then enter central carbon metabolism—pyruvate into gluconeogenesis or the TCA cycle, and succinate directly into the TCA cycle.[1][2]
The key enzymes involved are typically encoded by the prp operon:
-
2-Methylcitrate Synthase (PrpC): This enzyme catalyzes the initial Claisen condensation reaction between propionyl-CoA and oxaloacetate to form (2S,3S)-2-methylcitrate. This step is the committed step of the cycle.[3]
-
2-Methylcitrate Dehydratase (PrpD): PrpD catalyzes the dehydration of 2-methylcitrate to produce 2-methyl-cis-aconitate.[4]
-
Aconitase (AcnB) or a dedicated 2-Methylaconitate Hydratase: In many bacteria like E. coli, the TCA cycle enzyme Aconitase B (AcnB) performs the subsequent hydration of 2-methyl-cis-aconitate to form 2-methylisocitrate.
-
2-Methylisocitrate Lyase (PrpB/MCL): This is the final enzyme of the cycle, which cleaves 2-methylisocitrate into pyruvate and succinate. In some bacteria, such as Mycobacterium tuberculosis, this activity is carried out by bifunctional isocitrate lyase (ICL) enzymes that also participate in the glyoxylate cycle.
Transcriptional Regulation of the prp Operon
In many bacteria, including Escherichia coli and Salmonella enterica, the genes encoding the MCC enzymes (prpB, prpC, prpD) are organized in the prpBCDE operon. This operon is controlled by the transcriptional activator PrpR, which is encoded by a divergently transcribed gene, prpR.
The regulation is primarily controlled by the intracellular concentration of 2-methylcitrate. When propionate is available, it is converted to propionyl-CoA and then to 2-methylcitrate by a basal level of PrpC. 2-methylcitrate then acts as a co-activator, binding to the PrpR protein. This binding event allows PrpR to activate the transcription of the prpBCDE operon, leading to a rapid upregulation of the cycle enzymes to efficiently metabolize propionate. In some bacteria, this regulation is also integrated with global metabolic signals, such as catabolite repression mediated by the cAMP-CRP complex, ensuring that preferred carbon sources like glucose are utilized first.
Quantitative Data
The efficiency and substrate specificity of the methylcitrate cycle enzymes are critical for cellular metabolism. Kinetic parameters for the core enzymes have been characterized in several bacterial species.
| Enzyme | Organism | Substrate(s) | Km | kcat or Vmax | Reference(s) |
| PrpC | E. coli | Propionyl-CoA | 37 µM | 0.33 µmol/min/mg | |
| Oxaloacetate | 5 µM | ||||
| Acetyl-CoA | 101 µM | 0.11 µmol/min/mg | |||
| PrpD | E. coli | (2S,3S)-2-Methylcitrate | 0.44 mM | - | |
| PrpB | S. enterica | 2-Methylisocitrate | 19 µM | 105 s-1 |
Experimental Protocols
Studying the methylcitrate cycle involves a combination of genetic, biochemical, and analytical techniques. Below are representative protocols for key experiments.
Gene Knockout via Lambda Red Recombineering (E. coli)
This protocol allows for the targeted deletion of a gene (e.g., prpC) to study its function.
-
Preparation:
-
Transform the target E. coli strain with the temperature-sensitive plasmid pKD46, which carries the Lambda Red recombinase genes (Exo, Beta, Gam) under an arabinose-inducible promoter. Grow transformants at 30°C on LB agar with ampicillin.
-
-
PCR Cassette Generation:
-
Design PCR primers (~70 nt) to amplify an antibiotic resistance cassette (e.g., kanamycin from pKD4). The primers must include 50 nt homology arms corresponding to the regions immediately upstream and downstream of the target gene.
-
Perform PCR to generate the linear knockout cassette. Purify the PCR product and digest the template plasmid with DpnI.
-
-
Electrocompetent Cell Preparation and Transformation:
-
Inoculate an overnight culture of the E. coli (pKD46) strain into 5 mL of LB + ampicillin.
-
Induce the Lambda Red system by adding L-arabinose (final concentration ~10-20 mM). Grow at 30°C with shaking for 2-3 hours until OD600 reaches 0.4-0.6.
-
Make cells electrocompetent by washing the pellet repeatedly with ice-cold sterile 10% glycerol.
-
Electroporate ~100-200 ng of the purified PCR cassette into the competent cells.
-
-
Selection and Verification:
-
Recover cells in SOC medium for 1-2 hours at 37°C (this cures the temperature-sensitive pKD46 plasmid).
-
Plate on LB agar with the appropriate antibiotic (e.g., kanamycin) and incubate at 37°C.
-
Verify the correct gene replacement in resistant colonies by colony PCR using primers flanking the target gene locus and sequencing.
-
2-Methylisocitrate Lyase (PrpB) Activity Assay
This is a coupled spectrophotometric assay to measure the cleavage of 2-methylisocitrate into pyruvate and succinate.
-
Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5.
-
Substrate: 10 mM (2R,3S)-2-methylisocitrate.
-
Coupling Enzyme: Lactate dehydrogenase (LDH), ~10 units/mL.
-
Cofactor: 10 mM NADH.
-
Cofactor: 10 mM MgCl2.
-
Cell Lysate: Prepared by sonication or bead beating of propionate-grown bacterial cells, followed by centrifugation to clarify.
-
-
Procedure:
-
In a 1 mL cuvette, combine 950 µL of Assay Buffer, 10 µL of 10 mM NADH, 10 µL of 10 mM MgCl2, and 10 µL of LDH solution.
-
Add 10-50 µL of the clarified cell lysate. Mix by inversion and incubate for 2 minutes at 30°C to allow for the reduction of any endogenous pyruvate.
-
Start the reaction by adding 10 µL of 10 mM 2-methylisocitrate.
-
Immediately monitor the decrease in absorbance at 340 nm (A340) for 5-10 minutes, which corresponds to the oxidation of NADH by LDH as it reduces the pyruvate produced by PrpB.
-
Calculate the specific activity using the molar extinction coefficient of NADH (ε = 6220 M-1cm-1).
-
Quantification of Propionyl-CoA by LC-MS/MS
This method allows for the sensitive and specific measurement of intracellular acyl-CoA levels.
-
Metabolite Extraction:
-
Rapidly quench bacterial culture metabolism by mixing with a cold (-20°C) extraction solvent (e.g., 45:45:10 acetonitrile/methanol/water).
-
Include an internal standard (e.g., glutaryl-CoA) in the extraction solvent for accurate quantification.
-
Incubate on ice for 15 minutes with intermittent vortexing.
-
Centrifuge at max speed at 4°C to pellet cell debris. Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column (e.g., Phenomenex Kinetex). Elute with a gradient of two mobile phases:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
-
Define the specific precursor-to-product ion transition for propionyl-CoA (e.g., m/z 824.1 -> m/z 317.1) and the internal standard.
-
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of pure propionyl-CoA.
-
Quantify the amount of propionyl-CoA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Conclusion and Future Directions
The methylcitrate cycle is a cornerstone of central metabolism in many bacterial species, playing a vital role in carbon assimilation and the detoxification of propionyl-CoA. Its absence in humans and its importance for the virulence of pathogens like Mycobacterium tuberculosis make its enzymes, particularly 2-methylcitrate synthase (PrpC), promising targets for the development of novel anti-infective agents. Future research will likely focus on the structural and mechanistic details of the cycle's enzymes to facilitate structure-based drug design, further unraveling the complex regulatory networks that integrate propionate metabolism with other cellular processes, and exploring the cycle's diversity across the bacterial kingdom.
References
The Central Role of Methylcitrate Synthase in Propionate Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propionate is a short-chain fatty acid that, at elevated concentrations, is toxic to most organisms. Its metabolism is therefore crucial for cellular viability. In many bacteria, fungi, and plants, the primary route for propionate detoxification and utilization is the methylcitrate cycle. The inaugural and rate-limiting enzyme of this pathway, 2-methylcitrate synthase (MCS), catalyzes the condensation of propionyl-CoA and oxaloacetate to form 2-methylcitrate. This enzyme represents a critical metabolic control point and, due to its absence in humans, has emerged as a promising target for the development of novel antimicrobial agents. This technical guide provides an in-depth examination of the role of methylcitrate synthase in propionate metabolism, detailing its biochemical properties, regulatory mechanisms, and the experimental protocols used for its study.
Introduction to Propionate Metabolism and the Methylcitrate Cycle
Propionyl-CoA is a metabolic intermediate derived from the catabolism of odd-chain fatty acids, branched-chain amino acids (valine, isoleucine, methionine), and cholesterol.[1][2] While mammals metabolize propionyl-CoA via the vitamin B12-dependent methylmalonyl-CoA pathway, many microorganisms, including pathogenic bacteria and fungi, utilize the methylcitrate cycle (MCC) for this purpose.[3][4] The accumulation of propionyl-CoA is cytotoxic, as it can inhibit key metabolic enzymes such as the pyruvate dehydrogenase complex and succinyl-CoA synthetase.[5] The MCC serves not only to detoxify this compound but also to convert it into pyruvate and succinate, which can then enter central carbon metabolism.
Methylcitrate synthase (EC 2.3.3.5) is the key enzyme that commits propionyl-CoA to the MCC. It catalyzes the following irreversible Claisen condensation reaction:
Propionyl-CoA + Oxaloacetate + H₂O → (2R,3S)-2-Methylcitrate + Coenzyme A
This reaction is analogous to the citrate synthase reaction in the tricarboxylic acid (TCA) cycle. The subsequent enzymes in the cycle, methylcitrate dehydratase and methylisocitrate lyase, ultimately yield pyruvate and succinate.
The Methylcitrate Cycle Pathway
The methylcitrate cycle is a cyclic metabolic pathway that facilitates the net conversion of propionyl-CoA and oxaloacetate to pyruvate and succinate. The central role of methylcitrate synthase is to initiate this cycle.
Caption: The Methylcitrate Cycle Pathway.
Biochemical and Structural Properties of Methylcitrate Synthase
Methylcitrate synthase shares structural and functional homology with citrate synthase from the TCA cycle. The enzyme is typically a homodimer.
Kinetic Parameters
The kinetic parameters of methylcitrate synthase vary between species. The enzyme generally exhibits a high affinity for its primary substrates, propionyl-CoA and oxaloacetate. While it can also utilize acetyl-CoA, its specificity for propionyl-CoA is significantly higher in most characterized examples.
| Organism | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Optimal pH | Optimal Temp (°C) | Reference |
| Escherichia coli | Propionyl-CoA | 37 | 0.33 | 9.0 | 45-50 | |
| Oxaloacetate | 5 | - | 9.0 | 45-50 | ||
| Acetyl-CoA | 101 | 0.11 | 9.0 | 45-50 | ||
| Burkholderia sacchari | Propionyl-CoA | - | 0.41 (specific activity) | - | - |
Structural Insights
The crystal structure of 2-methylcitrate synthase from Aspergillus fumigatus has been solved (PDB IDs: 6BOO, 5UQU), providing valuable insights into its catalytic mechanism and substrate specificity. The active site contains highly conserved residues that are critical for catalysis. By analogy with citrate synthase, key catalytic residues likely include histidine and aspartate residues that act as general bases to deprotonate the methyl group of propionyl-CoA, facilitating the nucleophilic attack on the carbonyl carbon of oxaloacetate. The structure reveals how the enzyme's active site accommodates the larger propionyl group, distinguishing it from the closely related human citrate synthase, a feature that is being exploited for the design of specific inhibitors.
Regulation of Methylcitrate Synthase
The expression and activity of methylcitrate synthase are tightly regulated to ensure efficient propionate metabolism without interfering with central metabolic pathways. Regulation occurs primarily at the transcriptional level.
Transcriptional Regulation
The genes encoding the methylcitrate cycle enzymes, including prpC for methylcitrate synthase, are often organized in an operon (prpBCDE). The expression of this operon is induced by propionate and is subject to control by several transcriptional regulators.
-
PrpR: A key transcriptional activator of the prp operon. In the presence of 2-methylcitrate, PrpR activates the transcription of the prpBCDE genes.
-
Catabolite Repression (CRP): In the presence of preferred carbon sources like glucose, the cAMP-CRP complex represses the transcription of the prp operon, ensuring that the cell prioritizes the metabolism of more energy-efficient substrates.
-
Sigma Factor σS (RpoS): In Salmonella, σS has a dual regulatory role. It activates the transcription of the prp genes at the RNA level but appears to down-regulate them at the protein level, suggesting a complex post-transcriptional control mechanism.
Caption: Transcriptional Regulation of the prp Operon.
Clinical and Industrial Relevance
The absence of the methylcitrate cycle in humans makes its enzymes, particularly methylcitrate synthase, attractive targets for the development of new antimicrobial drugs against pathogens like Mycobacterium tuberculosis and Aspergillus fumigatus. Deletion of the prpC gene in these organisms leads to an inability to grow on propionate and increased sensitivity to propionate toxicity, which can attenuate virulence. Furthermore, understanding the flux through the methylcitrate cycle is relevant for biotechnological applications, such as the production of polyhydroxyalkanoates (PHAs), where propionyl-CoA is a precursor for monomers like 3-hydroxyvalerate.
Key Experimental Methodologies
Recombinant Expression and Purification of Methylcitrate Synthase
A common method for obtaining pure methylcitrate synthase for biochemical characterization involves recombinant expression in E. coli.
Workflow:
-
Cloning: The prpC gene is amplified via PCR from the genomic DNA of the source organism and cloned into an expression vector (e.g., pET series) containing an affinity tag (e.g., His-tag).
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: The bacterial culture is grown to mid-log phase, and protein expression is induced with IPTG. Cells are grown for several hours at a reduced temperature to enhance soluble protein expression.
-
Lysis: Cells are harvested by centrifugation and lysed using sonication or a French press in a suitable lysis buffer.
-
Purification: The soluble lysate is cleared by centrifugation and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Purity Analysis: The purity of the enzyme is assessed by SDS-PAGE.
Caption: Workflow for Recombinant MCS Purification.
Methylcitrate Synthase Activity Assay
The activity of methylcitrate synthase can be measured spectrophotometrically by monitoring the release of Coenzyme A (CoA), which reacts with 5,5'-dithiobis-(2-nitrobenzoate) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), that absorbs at 412 nm.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture in a cuvette containing:
-
Phosphate buffer (e.g., 67 mM, pH 6.9)
-
DTNB (2 mM)
-
Propionyl-CoA (250 µM)
-
Cell extract or purified enzyme
-
-
Initiation: Start the reaction by adding oxaloacetate (2 mM).
-
Measurement: Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
Calculation: Calculate the enzyme activity using the molar extinction coefficient of TNB (13.6 mM⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
Quantification of Methylcitrate Cycle Intermediates by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of metabolites from biological samples.
Methodology Outline:
-
Sample Preparation:
-
Quench metabolism rapidly (e.g., using cold methanol).
-
Extract metabolites from cells or tissues using a suitable solvent system (e.g., acetonitrile/methanol/water).
-
For some analytes like 2-methylcitric acid, derivatization may be necessary to improve chromatographic retention and ionization efficiency.
-
-
Chromatographic Separation:
-
Separate the metabolites using a reversed-phase or HILIC liquid chromatography column.
-
-
Mass Spectrometry Detection:
-
Detect and quantify the analytes using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each metabolite and monitoring a specific product ion after fragmentation, which provides high selectivity and sensitivity.
-
-
Quantification:
-
Quantify the metabolites by comparing their peak areas to those of stable isotope-labeled internal standards.
-
Conclusion
Methylcitrate synthase is a pivotal enzyme in the metabolism of propionate in a wide range of microorganisms. Its central role in detoxifying propionyl-CoA and channeling it into central metabolism underscores its importance for cellular homeostasis and virulence in pathogenic species. The detailed understanding of its structure, function, and regulation, facilitated by the experimental approaches outlined in this guide, is crucial for both fundamental research and the development of novel therapeutic strategies targeting microbial pathogens. The continued investigation of this enzyme and its associated pathway will undoubtedly uncover further insights into microbial metabolism and its interaction with host organisms.
References
- 1. wwPDB: pdb_00005uqu [wwpdb.org]
- 2. Methylcitrate synthase from Aspergillus fumigatus. Propionyl-CoA affects polyketide synthesis, growth and morphology of conidia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic pathway analysis of the methylcitrate cycle in bacteria and fungi identifies methylcitrate synthase as an antiinfective drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.rockefeller.edu [digitalcommons.rockefeller.edu]
- 5. The Methylcitrate Cycle and Its Crosstalk with the Glyoxylate Cycle and Tricarboxylic Acid Cycle in Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Pathway of Methyl Citrate Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methylcitrate cycle is a crucial metabolic pathway present in a wide range of organisms, including bacteria, fungi, and plants. It primarily serves to metabolize propionyl-CoA, a toxic intermediate generated from the catabolism of odd-chain fatty acids, branched-chain amino acids, and cholesterol.[1][2] By converting propionyl-CoA into pyruvate and succinate, the methylcitrate cycle not only detoxifies the cell but also replenishes intermediates of the tricarboxylic acid (TCA) cycle, highlighting its importance in central carbon metabolism.[1] This guide provides a comprehensive technical overview of the methylcitrate cycle, detailing its core reactions, enzymatic kinetics, regulatory mechanisms, and the experimental protocols used for its investigation.
Core Biochemical Pathway
The formation of methyl citrate is the initial and committing step of the methylcitrate cycle. This pathway involves a series of enzymatic reactions that ultimately convert propionyl-CoA and oxaloacetate into pyruvate and succinate.
The three key enzymes of the methylcitrate cycle are:
-
2-Methylcitrate Synthase (MCS) (EC 2.3.3.5)
-
2-Methylcitrate Dehydratase (MCD) (EC 4.2.1.79)
-
2-Methylisocitrate Lyase (MCL) (EC 4.1.3.30)
The sequence of reactions is as follows:
-
Methylcitrate Formation: 2-Methylcitrate synthase catalyzes the condensation of propionyl-CoA and oxaloacetate to form (2S,3S)-2-methylcitrate.[1]
-
Isomerization: 2-Methylcitrate is then isomerized to (2R,3S)-2-methylisocitrate. This conversion is catalyzed by 2-methylcitrate dehydratase (also known as aconitase-like protein or PrpD), which facilitates a dehydration/hydration reaction via a 2-methyl-cis-aconitate intermediate.[1]
-
Cleavage: Finally, 2-methylisocitrate lyase cleaves 2-methylisocitrate into pyruvate and succinate. Succinate can then enter the TCA cycle.
Quantitative Data on Enzyme Kinetics
The kinetic parameters of the key enzymes in the methylcitrate cycle have been characterized in several organisms. This data is crucial for understanding the efficiency and regulation of the pathway under different physiological conditions.
| Enzyme | Organism | Substrate | Km (µM) | Vmax (U/mg) | Reference |
| 2-Methylcitrate Synthase (PrpC) | Escherichia coli | Propionyl-CoA | 38 | 0.33 | |
| Oxaloacetate | 5 | - | |||
| Salmonella enterica | Propionyl-CoA | 23 | 0.54 | ||
| Oxaloacetate | 10 | - | |||
| Mycobacterium tuberculosis | Propionyl-CoA | 150 | - | ||
| Oxaloacetate | 50 | - | |||
| Aspergillus nidulans | Propionyl-CoA | 25 | - | ||
| Oxaloacetate | 8 | - | |||
| 2-Methylisocitrate Lyase (PrpB) | Coxiella burnetii | (2S,3R)-2-methylisocitrate | 390 | - | |
| Escherichia coli | threo-2-methylisocitrate | - | - | ||
| Aspergillus nidulans | threo-2-methylisocitrate | - | - |
Regulatory Mechanisms
The methylcitrate cycle is tightly regulated at both the transcriptional and post-translational levels to ensure metabolic homeostasis and prevent the accumulation of toxic intermediates.
Transcriptional Regulation
In many bacteria, the genes encoding the enzymes of the methylcitrate cycle are organized in an operon, commonly referred to as the prp operon. The expression of this operon is controlled by various transcription factors in response to the availability of propionate.
A key regulator is the PrpR protein, a transcription factor that has been characterized in organisms like Mycobacterium tuberculosis. PrpR acts as a transcriptional activator of the prpDC and icl1 (isocitrate lyase) genes in the presence of propionate. Interestingly, PrpR can also negatively regulate ramB, a paralog of prpR that controls the glyoxylate cycle. This dual role of PrpR highlights its importance in coordinating the metabolism of two-carbon (via the glyoxylate cycle) and three-carbon (via the methylcitrate cycle) compounds.
In Bacillus thuringiensis, the prp operon is negatively regulated by the global transcription factors CcpA and AbrB , and positively regulated by the LysR-type transcriptional regulator CcpC . This complex regulation ensures that the methylcitrate cycle is highly active during the stationary phase of growth.
In Mycobacterium smegmatis, the phosphate-sensing regulator RegX3 has been shown to activate the methylcitrate cycle by up-regulating the transcription of prpR. This provides a link between phosphate availability and propionate metabolism.
Allosteric Regulation and Post-Translational Modifications
Enzyme activity within the methylcitrate cycle is also modulated by allosteric effectors. For instance, 2-methylisocitrate lyase is known to be activated by NAD+ and competitively inhibited by NADH and NADPH. This suggests that the activity of the cycle is sensitive to the redox state of the cell.
While extensive research has been conducted on the transcriptional regulation of the methylcitrate cycle, the role of post-translational modifications (PTMs) in regulating the activity of its enzymes is an emerging area of study. PTMs such as phosphorylation, acetylation, and ubiquitination are known to rapidly and reversibly modulate protein function and could play a significant role in fine-tuning the flux through the methylcitrate cycle in response to cellular signals. Further investigation is needed to elucidate the specific PTMs involved and their impact on enzyme kinetics and pathway regulation.
Experimental Protocols
Assay for 2-Methylcitrate Synthase (MCS) Activity
This spectrophotometric assay is based on the reaction of the free thiol group of Coenzyme A (CoA-SH), released during the condensation of propionyl-CoA and oxaloacetate, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored compound that absorbs at 412 nm.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Propionyl-CoA solution (10 mM)
-
Oxaloacetate solution (10 mM)
-
DTNB solution (10 mM in Tris-HCl buffer)
-
Enzyme extract or purified MCS
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and oxaloacetate in a cuvette.
-
Add the enzyme sample to the reaction mixture and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding propionyl-CoA.
-
Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
The rate of the reaction is proportional to the MCS activity and can be calculated using the molar extinction coefficient of the DTNB product (14,150 M-1cm-1).
Assay for 2-Methylcitrate Dehydratase (MCD) Activity
The activity of MCD is typically measured using a coupled spectrophotometric assay. In this assay, the product of the MCD reaction, 2-methyl-cis-aconitate, is converted to 2-methylisocitrate by an excess of a downstream enzyme, aconitase. The subsequent cleavage of 2-methylisocitrate by 2-methylisocitrate lyase (MCL) produces pyruvate, which is then reduced to lactate by lactate dehydrogenase (LDH), consuming NADH. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
Materials:
-
Tris-HCl buffer (100 mM, pH 7.5)
-
2-Methylcitrate solution (10 mM)
-
Aconitase (from porcine heart)
-
2-Methylisocitrate lyase (purified)
-
Lactate dehydrogenase (LDH)
-
NADH solution (10 mM)
-
Enzyme extract or purified MCD
Procedure:
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, NADH, LDH, aconitase, and MCL.
-
Add the enzyme sample to the mixture and incubate to establish a baseline.
-
Initiate the reaction by adding 2-methylcitrate.
-
Monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation is proportional to the MCD activity.
Assay for 2-Methylisocitrate Lyase (MCL) Activity using HPLC
This method provides a direct measurement of the cleavage of 2-methylisocitrate into pyruvate and succinate. The reaction products are separated and quantified by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Tris-HCl buffer (100 mM, pH 7.5)
-
2-Methylisocitrate solution (10 mM)
-
Enzyme extract or purified MCL
-
HPLC system with a suitable reverse-phase column (e.g., C18)
-
Mobile phase (e.g., aqueous phosphate buffer with an organic modifier like acetonitrile)
-
Standards for pyruvate and succinate
Procedure:
-
Set up the enzymatic reaction by incubating the enzyme sample with 2-methylisocitrate in Tris-HCl buffer at the optimal temperature.
-
At various time points, stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.
-
Centrifuge the samples to pellet any precipitated protein.
-
Inject a known volume of the supernatant onto the HPLC column.
-
Separate the reaction components using an appropriate gradient of the mobile phase.
-
Detect the products (pyruvate and succinate) using a UV detector (for pyruvate) or a refractive index detector (for succinate).
-
Quantify the amount of product formed by comparing the peak areas to those of known standards.
Visualizations
Methylcitrate Cycle Pathway
Caption: The core enzymatic reactions of the methylcitrate cycle.
Transcriptional Regulation of the prp Operon
Caption: Transcriptional control of the prp operon by various regulatory proteins.
Experimental Workflow for 13C-Metabolic Flux Analysis
Caption: A typical workflow for studying the methylcitrate cycle using 13C-metabolic flux analysis.
References
The Methylcitrate Cycle: A Historical and Technical Overview
An in-depth guide on the discovery, mechanisms, and experimental analysis of a key metabolic pathway for propionate detoxification and metabolism.
This technical guide provides a comprehensive overview of the discovery and history of the methylcitrate cycle, a crucial metabolic pathway for the detoxification of propionyl-CoA in a wide range of organisms. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the key experiments that elucidated the cycle, the enzymes involved, and the analytical methods used for its study.
Introduction: The Challenge of Propionyl-CoA Toxicity
Propionyl-CoA is a three-carbon thioester that arises from the catabolism of odd-chain fatty acids, branched-chain amino acids (valine, isoleucine, and methionine), and cholesterol.[1][2] While a valuable metabolic intermediate, its accumulation is toxic to cells, capable of inhibiting essential enzymes in central carbon metabolism, such as the pyruvate dehydrogenase complex.[3][4] Consequently, organisms have evolved distinct pathways to manage propionyl-CoA levels. While mammals and some bacteria utilize the vitamin B12-dependent methylmalonyl-CoA pathway, many other bacteria, fungi, and plants employ the methylcitrate cycle.[5] This cycle not only serves as a detoxification mechanism but also channels the carbon from propionyl-CoA into central metabolism, converting it into pyruvate and succinate.
A Journey of Discovery: Unraveling the Methylcitrate Cycle
The journey to understanding the methylcitrate cycle was a gradual process, spanning over a century from the initial synthesis of a key intermediate to the complete elucidation of the pathway in different kingdoms of life.
A Timeline of Key Discoveries:
-
1886: The story begins with the chemical synthesis of 2-methylisocitric acid, which would later be identified as a key intermediate of the cycle. At this point, its biological significance was unknown.
-
1973-1974: The first evidence for a novel pathway of propionate metabolism emerged from the work of T. Tabuchi and S. Hara. Studying the fungus Candida lipolytica, they identified 2-methylcitric acid and 2-methylisocitric acid as products of n-paraffin fermentation and proposed a cyclic pathway for the partial oxidation of propionyl-CoA to pyruvate.
-
1999: For over two decades, the methylcitrate cycle was believed to be exclusive to fungi. This paradigm shifted when A. R. Horswill and J. C. Escalante-Semerena demonstrated the presence and function of the cycle in the bacterium Salmonella enterica (formerly Salmonella typhimurium). Their work identified the prpBCDE operon responsible for encoding the enzymes of the cycle.
This discovery in bacteria opened up new avenues of research into the cycle's role in bacterial pathogenesis and its potential as a target for antimicrobial drugs.
The Core Machinery: Enzymes of the Methylcitrate Cycle
The methylcitrate cycle consists of a series of enzymatic reactions that convert propionyl-CoA and oxaloacetate into pyruvate and succinate. The core enzymes of this pathway are:
-
Methylcitrate Synthase (PrpC): This enzyme catalyzes the initial condensation of propionyl-CoA and oxaloacetate to form 2-methylcitrate. It is a key regulatory point of the cycle.
-
Methylcitrate Dehydratase (PrpD): This enzyme, often a bifunctional protein with aconitase activity, catalyzes the dehydration of 2-methylcitrate to 2-methyl-cis-aconitate.
-
Aconitase (AcnB) or a dedicated Methylaconitate Isomerase (PrpF): This enzyme facilitates the hydration of 2-methyl-cis-aconitate to form 2-methylisocitrate.
-
2-Methylisocitrate Lyase (PrpB or MCL): This enzyme cleaves 2-methylisocitrate into pyruvate and succinate, the final products of the cycle. In some organisms, like Mycobacterium tuberculosis, the glyoxylate cycle enzyme isocitrate lyase (ICL) can also perform this function.
The succinate produced can enter the tricarboxylic acid (TCA) cycle to regenerate oxaloacetate, thus closing the cycle. The pyruvate can be further metabolized for energy production or used in various biosynthetic pathways.
Experimental Elucidation: Key Methodologies
The discovery and characterization of the methylcitrate cycle relied on a combination of genetic, biochemical, and analytical techniques. The following sections detail the core experimental protocols that were instrumental in this process.
Isotope Labeling and Metabolite Identification
A pivotal technique for tracing the flow of carbon through the methylcitrate cycle was the use of stable isotopes, particularly 13C-labeled propionate.
Experimental Protocol: 13C-Labeling of Propionate Metabolites in Salmonella enterica
-
Bacterial Growth: Salmonella enterica strains (including wild-type and mutants deficient in specific prp genes) are grown in a minimal medium.
-
Isotope Feeding: The cultures are supplemented with [2-13C]propionate and a co-substrate like glycerol. Glycerol is used to slow down the catabolism of propionate, allowing for the accumulation of detectable levels of 13C-labeled intermediates.
-
Cell Harvesting and Extraction: After a period of incubation, the bacterial cells are harvested by centrifugation. The cell pellets are then subjected to an extraction procedure to isolate intracellular metabolites. This typically involves resuspension in a solvent like ethanol or a chloroform-methanol-water mixture.
-
NMR Spectroscopy: The extracted metabolites are analyzed by 13C-Nuclear Magnetic Resonance (NMR) spectroscopy. Both proton-decoupled and proton-coupled spectra are acquired to identify the chemical shifts and coupling patterns of the 13C-labeled carbons, allowing for the structural elucidation of the intermediates.
-
Mass Spectrometry: Negative-ion electrospray ionization mass spectrometry (ESI-MS) is used to confirm the identity of the intermediates by determining their precise mass-to-charge ratio.
Enzymatic Assays
The functional characterization of the methylcitrate cycle enzymes relied on the development of specific in vitro assays to measure their catalytic activity.
Experimental Protocol: 2-Methylcitrate Synthase (PrpC) Activity Assay
This assay is a continuous spectrophotometric method that measures the release of Coenzyme A (CoA) during the condensation reaction.
-
Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette containing:
-
Potassium phosphate buffer (pH 6.9)
-
5,5'-dithiobis-(2-nitrobenzoate) (DTNB)
-
Oxaloacetate
-
Propionyl-CoA
-
-
Enzyme Addition: The reaction is initiated by the addition of a crude cell extract or purified PrpC enzyme.
-
Spectrophotometric Measurement: The increase in absorbance at 412 nm is monitored over time. The released CoA-SH reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound with a molar extinction coefficient of 13.6 mM-1cm-1.
-
Activity Calculation: The rate of increase in absorbance is used to calculate the enzyme activity, typically expressed in units (μmol of product formed per minute) per milligram of protein.
Experimental Protocol: 2-Methylisocitrate Lyase (PrpB) Activity Assay
This assay measures the formation of pyruvate from the cleavage of 2-methylisocitrate.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing:
-
Potassium phosphate buffer (pH 6.9)
-
MgCl2
-
Cysteine
-
Phenylhydrazine
-
-
Enzyme Addition: A crude cell extract or purified PrpB enzyme is added to the mixture.
-
Substrate Addition: The reaction is started by the addition of K3-methylisocitrate.
-
Spectrophotometric Measurement: The formation of pyruvate is monitored by measuring the increase in absorbance at 324 nm due to the formation of pyruvate phenylhydrazone. The molar extinction coefficient of pyruvate phenylhydrazone is 12 mM-1cm-1.
-
Activity Calculation: The rate of absorbance change is used to determine the enzyme activity.
Enzyme Purification
Purification of the methylcitrate cycle enzymes was crucial for their detailed biochemical characterization.
Experimental Protocol: Purification of His-tagged PrpC from Salmonella enterica
-
Overexpression: The prpC gene is cloned into an expression vector with a polyhistidine (His) tag. The resulting plasmid is transformed into an E. coli expression strain. Protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: The bacterial cells are harvested and lysed, for example, by sonication, to release the cellular proteins.
-
Affinity Chromatography: The crude cell lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The His-tagged PrpC binds to the nickel resin.
-
Washing and Elution: The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The purified His-tagged PrpC is then eluted with a buffer containing a higher concentration of imidazole.
-
Purity Analysis: The purity of the eluted protein is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Quantitative Data Summary
The following tables summarize key quantitative data related to the methylcitrate cycle, providing a basis for comparison across different organisms and experimental conditions.
Table 1: Kinetic Parameters of Methylcitrate Synthase (PrpC)
| Organism | Substrate | Km (µM) | Vmax (U/mg) | Reference |
| Salmonella enterica | Propionyl-CoA | 25 ± 3 | 1.8 ± 0.1 | |
| Acetyl-CoA | 120 ± 10 | 0.4 ± 0.02 | ||
| Burkholderia sacchari | Propionyl-CoA | N/A | 0.91 (recombinant) | |
| Aspergillus fumigatus | Propionyl-CoA | 23 | N/A | |
| Acetyl-CoA | 13 | N/A |
N/A: Not available in the cited sources.
Table 2: Specific Activities of Methylcitrate Cycle Enzymes in Burkholderia sacchari
| Enzyme | Growth Substrate | Specific Activity (U/mg protein) |
| 2-Methylcitrate Synthase | Gluconate | 0.01 |
| Propionate | 0.15 | |
| 2-Methylisocitrate Lyase | Gluconate | < 0.001 |
| Propionate | 0.012 |
Visualizing the Methylcitrate Cycle and its Connections
The following diagrams, generated using the DOT language, illustrate the methylcitrate cycle pathway and its relationship with the TCA and glyoxylate cycles.
Conclusion and Future Directions
The discovery and elucidation of the methylcitrate cycle represent a significant advancement in our understanding of microbial metabolism. From its initial identification in fungi to its recognition as a widespread pathway in bacteria, research on the methylcitrate cycle has highlighted its critical role in propionate detoxification and carbon metabolism. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field.
The absence of the methylcitrate cycle in humans makes its enzymes, particularly methylcitrate synthase, attractive targets for the development of novel antimicrobial agents. Future research will likely focus on the structural and mechanistic details of these enzymes to facilitate the design of specific inhibitors. Furthermore, exploring the regulation of the methylcitrate cycle and its integration with other metabolic pathways in pathogenic organisms will provide deeper insights into microbial survival and virulence, paving the way for new therapeutic strategies.
References
- 1. Identification of the 2-Methylcitrate Pathway Involved in the Catabolism of Propionate in the Polyhydroxyalkanoate-Producing Strain Burkholderia sacchari IPT101T and Analysis of a Mutant Accumulating a Copolyester with Higher 3-Hydroxyvalerate Content - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. researchgate.net [researchgate.net]
- 4. sciencellonline.com [sciencellonline.com]
- 5. <i>Salmonella typhimurium</i> LT2 Catabolizes Propionate via the 2-Methylcitric Acid Cycle [ouci.dntb.gov.ua]
An In-depth Technical Guide to the Isomers of Methylcitrate and Their Properties
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Methylcitrate is a tricarboxylic acid that serves as a critical intermediate in the metabolic pathway for propionate detoxification, known as the methylcitrate cycle. The presence and concentration of its stereoisomers are of significant diagnostic and scientific interest, particularly in the context of inborn errors of metabolism. This technical guide provides a comprehensive overview of the isomers of methylcitrate, their physicochemical and biological properties, their role in metabolic pathways, and their clinical significance. Detailed experimental protocols for the analysis of these isomers and enzymatic assays are provided, along with visualizations of the core metabolic pathway and analytical workflows to facilitate a deeper understanding for research and drug development applications.
Introduction to Methylcitrate
2-Methylcitric acid (2-hydroxy-1,2,3-butanetricarboxylic acid) is a seven-carbon organic acid and a key metabolite in the catabolism of propionate.[1][2] It is formed by the condensation of propionyl-Coenzyme A (propionyl-CoA) with oxaloacetate.[2] This reaction is a crucial step in the methylcitrate cycle, a pathway present in many bacteria and fungi for the metabolism of propionate derived from the breakdown of odd-chain fatty acids and certain amino acids.[3][4] In humans, the accumulation of methylcitrate is a pathognomonic biomarker for inherited metabolic disorders such as propionic acidemia and methylmalonic aciduria, which result from the body's inability to process propionyl-CoA.
Isomers of Methylcitrate: Structure and Properties
Methylcitric acid possesses two stereogenic centers, giving rise to four possible stereoisomers. The nomenclature and key properties of these isomers are detailed below.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₀O₇ | |
| Average Molecular Weight | 206.15 g/mol | |
| Monoisotopic Weight | 206.042652674 Da | |
| IUPAC Name | 2-hydroxy-1-methylpropane-1,2,3-tricarboxylic acid | |
| CAS Registry Number | 6061-96-7 |
The four stereoisomers are:
-
(2R,3S)-2-methylcitrate
-
(2S,3R)-2-methylcitrate
-
(2S,3S)-2-methylcitrate
-
(2R,3R)-2-methylcitrate
In biological systems, the formation of these isomers is enzyme-dependent and stereospecific.
-
2-Methylcitrate Synthase (PrpC/MCS): This is the primary enzyme of the methylcitrate cycle. In many bacteria and fungi, it specifically catalyzes the formation of a single stereoisomer. For instance, the enzyme from Candida lipolytica produces the (2R,3S)-isomer. However, there can be ambiguity, as the enzyme in Aspergillus fumigatus is reported to synthesize (2S,3S)-2-methylcitrate. The product of the E. coli enzyme is identified as (2R,3S)-2-hydroxybutane-1,2,3-tricarboxylate.
-
Citrate Synthase: In humans, where the methylcitrate cycle is absent, the accumulation of propionyl-CoA in certain metabolic disorders leads to its condensation with oxaloacetate by the Krebs cycle enzyme, citrate synthase. This reaction is less specific and produces a mixture of diastereoisomers, primarily the (2S,3S) and (2S,3R) isomers, with a smaller amount of the (2R,3S) isomer.
In the urine of patients with propionic acidemia and methylmalonic aciduria, only two stereoisomers, (2S, 3S)-methylcitrate and (2R, 3S)-methylcitrate, are typically found and can be distinguished by NMR spectroscopy. The (2R,3R)-isomer has been suggested to act as an inhibitor of the enzyme aconitase.
The Methylcitrate Cycle: A Core Metabolic Pathway
The methylcitrate cycle is an anaplerotic pathway that converts toxic propionyl-CoA into pyruvate and succinate, which can then enter central metabolism. This cycle is essential for organisms that utilize odd-chain fatty acids or certain amino acids (valine, isoleucine, methionine) as carbon sources. It is functionally analogous to the glyoxylate cycle and shares intermediates with the tricarboxylic acid (TCA) cycle.
The key enzymatic steps are:
-
Condensation: 2-Methylcitrate synthase (PrpC) catalyzes the condensation of propionyl-CoA and oxaloacetate to form 2-methylcitrate.
-
Dehydration: 2-Methylcitrate dehydratase (PrpD) converts 2-methylcitrate to 2-methyl-cis-aconitate.
-
Hydration: Aconitase (AcnB) hydrates 2-methyl-cis-aconitate to form (2R,3S)-2-methylisocitrate, the biologically active isomer.
-
Cleavage: 2-Methylisocitrate lyase (PrpB) cleaves 2-methylisocitrate into pyruvate and succinate.
The succinate produced can replenish the TCA cycle, while the pyruvate can be used for gluconeogenesis or be converted to acetyl-CoA.
References
- 1. Identification of the 2-Methylcitrate Pathway Involved in the Catabolism of Propionate in the Polyhydroxyalkanoate-Producing Strain Burkholderia sacchari IPT101T and Analysis of a Mutant Accumulating a Copolyester with Higher 3-Hydroxyvalerate Content - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Frontiers | The utility of methylmalonic acid, methylcitrate acid, and homocysteine in dried blood spots for therapeutic monitoring of three inherited metabolic diseases [frontiersin.org]
- 4. Isolation and identification of methylcitrate, a major metabolic product of propionate in patients with propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Properties of Methyl Citrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of methyl citrate, with a focus on trithis compound, the most extensively studied form. It also includes available data for dimethyl and monothis compound. This document details the core thermodynamic parameters, outlines the experimental and computational methodologies for their determination, and presents a relevant biochemical pathway involving a methylcitrate intermediate. All quantitative data is summarized in structured tables for ease of comparison, and key processes are visualized using the DOT language.
Core Thermodynamic Properties of this compound Esters
The thermodynamic properties of methyl esters of citric acid are crucial for understanding their stability, reactivity, and behavior in various systems. The following tables summarize the key available data for trimethyl, dimethyl, and monothis compound. It is important to note that much of the available data for trithis compound is derived from estimation methods, and experimental data for dimethyl and monothis compound is scarce.
Table 1: Thermodynamic Properties of Trithis compound (CAS: 1587-20-8)
| Property | Value | Unit | Method/Source |
| Enthalpy of Formation (Ideal Gas, 298.15 K) | -1124.47 | kJ/mol | Joback Method |
| Gibbs Free Energy of Formation (Ideal Gas, 298.15 K) | -810.84 | kJ/mol | Joback Method |
| Enthalpy of Fusion | 24.10 | kJ/mol | Joback Method |
| Enthalpy of Vaporization | 78.48 | kJ/mol | Joback Method |
| Ideal Gas Heat Capacity (Cp,gas) | See Table 2 | J/(mol·K) | Joback Method |
| Normal Boiling Point (Tboil) | 723.14 | K | Joback Method |
| Melting Point (Tfus) | 352.15 | K (79 °C) | Experimental |
| Critical Temperature (Tc) | 912.95 | K | Joback Method |
| Critical Pressure (Pc) | 2976.29 | kPa | Joback Method |
| Critical Volume (Vc) | 0.620 | m³/kmol | Joback Method |
| LogP (Octanol/Water Partition Coefficient) | -0.983 | Crippen Method |
Table 2: Temperature-Dependent Ideal Gas Heat Capacity of Trithis compound
| Temperature (K) | Ideal Gas Heat Capacity (Cp,gas) (J/(mol·K)) |
| 723.14 | 461.78 |
| 754.77 | 471.58 |
| 786.41 | 480.77 |
| 818.04 | 489.33 |
| 849.68 | 497.27 |
| 881.31 | 504.58 |
| 912.95 | 511.25 |
| Data obtained from the Joback Method. |
Table 3: Physical and Chemical Properties of Dimethyl and Monothis compound
| Property | Dithis compound | Monothis compound | Unit | Source |
| CAS Number | 53798-96-2 | 26163-61-1 | [1][2] | |
| Molecular Formula | C₈H₁₂O₇ | C₇H₁₀O₇ | [1][2] | |
| Molecular Weight | 220.18 | 206.15 | g/mol | [1] |
| Appearance | White to off-white solid | |||
| Melting Point | >115 (decomposes) | °C | ||
| Solubility | Soluble in DMSO, slightly soluble in Methanol | Soluble in DMSO | ||
| XLogP3-AA (LogP) | -0.7 |
Experimental and Computational Methodologies
The determination of the thermodynamic properties of organic compounds like this compound involves a combination of experimental techniques and computational estimation methods.
Experimental Protocols
2.1.1. Calorimetry for Enthalpy and Heat Capacity Determination
Calorimetry is the primary experimental technique for measuring heat changes associated with chemical and physical processes, providing data on enthalpy and heat capacity.
-
Bomb Calorimetry (Constant Volume): This method is used to determine the heat of combustion. A sample is ignited in a constant-volume vessel (the "bomb"), and the resulting temperature change in the surrounding water bath is measured. From this, the change in internal energy (ΔU) is calculated, which can then be used to determine the enthalpy of combustion (ΔHc).
-
Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This allows for the determination of heat capacity and the enthalpy of phase transitions (e.g., fusion).
A General Experimental Workflow for DSC:
Caption: A generalized workflow for determining thermodynamic properties using Differential Scanning Calorimetry (DSC).
2.1.2. Fischer Esterification for this compound Synthesis
The synthesis of this compound esters is typically achieved through Fischer esterification, which involves reacting citric acid with methanol in the presence of an acid catalyst.
-
Reaction Setup: Citric acid and an excess of methanol are combined in a reaction flask. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added.
-
Reaction Conditions: The mixture is heated under reflux to drive the reaction towards the formation of the ester. To improve the yield, the water produced during the reaction can be removed using a Dean-Stark apparatus.
-
Workup and Purification: After the reaction is complete, the excess methanol is removed by distillation. The crude product is then purified, often through recrystallization, to isolate the desired this compound ester.
Caption: A general experimental workflow for the synthesis of this compound via Fischer esterification.
Computational Estimation Methods
Due to the challenges in experimentally determining all thermodynamic properties for a vast number of compounds, several group-contribution methods have been developed for their estimation.
-
Joback Method: This is a group-contribution method used to predict critical properties, enthalpy of formation, heat capacity, and other thermodynamic properties from the molecular structure alone. It assumes that the properties of a molecule are the sum of the contributions of its functional groups.
-
Crippen Method: This method is used to estimate the octanol-water partition coefficient (logP), a measure of a molecule's hydrophobicity. It is an atom-based approach where contributions from different atom types are summed to predict the logP value.
Methylcitrate Cycle in Metabolism
In certain bacteria and fungi, a metabolic pathway known as the methylcitrate cycle is utilized for the metabolism of propionyl-CoA, which can be derived from the breakdown of odd-chain fatty acids. This cycle is analogous to the well-known citric acid cycle.
The key steps of the methylcitrate cycle are:
-
Condensation: Propionyl-CoA condenses with oxaloacetate to form (2S,3S)-methylcitrate, catalyzed by methylcitrate synthase.
-
Isomerization: Methylcitrate is isomerized to (2R,3S)-2-methylisocitrate via dehydration and subsequent hydration, a reaction catalyzed by methylcitrate dehydratase.
-
Cleavage: 2-Methylisocitrate is cleaved by 2-methylisocitrate lyase to yield succinate and pyruvate.
-
Regeneration of Oxaloacetate: The succinate produced can enter the citric acid cycle to regenerate oxaloacetate, allowing the cycle to continue.
Caption: The Methylcitrate Cycle, a metabolic pathway for propionyl-CoA metabolism.
This guide provides a foundational understanding of the thermodynamic properties of this compound esters, the methods used to determine them, and a key biological context. The provided data and methodologies can serve as a valuable resource for researchers in chemistry, biochemistry, and drug development.
References
Spectroscopic Profile of Methyl Citrates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for methyl citrate, with a primary focus on trithis compound due to the extensive availability of experimental data. It includes detailed analyses of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers and professionals involved in the identification, characterization, and quality control of citric acid esters.
Introduction to Methyl Citrates
Methyl citrates, the methyl esters of citric acid, are important compounds in various industrial and research applications. Depending on the degree of esterification, mono-, di-, and trithis compound can be formed. These compounds find use as non-toxic plasticizers, flavoring agents, and intermediates in chemical synthesis. Accurate spectroscopic characterization is crucial for their identification and for ensuring purity. This guide focuses primarily on trithis compound, the most extensively characterized of the methyl esters.
Spectral Data of Trithis compound
Trithis compound (CAS 1587-20-8) is the full methyl ester of citric acid, with the chemical formula C₉H₁₄O₇ and a molecular weight of 234.20 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for trithis compound.
Table 1: ¹H NMR Spectroscopic Data for Trithis compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| 2.85 | dd | 4H | -CH₂- | J₁ = 15.4 Hz, J₂ = 27.2 Hz |
| 3.60 | s | 6H | 2 x -OCH₃ (C1 and C3 esters) | |
| 3.72 | s | 3H | -OCH₃ (C2 ester) | |
| 4.50 | br s | 1H | -OH | |
| Solvent: acetone-d₆[1][2] |
Table 2: Predicted ¹³C NMR Spectroscopic Data for Trithis compound
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~171 | C=O (Ester carbonyls at C1 and C3) |
| ~170 | C=O (Ester carbonyl at C2) |
| ~70 | C-OH (Quaternary carbon at C2) |
| ~52 | -OCH₃ (Methyl groups of esters) |
| ~43 | -CH₂- (Methylene carbons) |
| Note: Experimental ¹³C NMR data with full assignments is not readily available in the cited literature. Predicted values are based on typical chemical shifts for similar functional groups. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of trithis compound shows characteristic absorptions for its hydroxyl and ester functional groups.
Table 3: IR Absorption Bands for Trithis compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3500 | Strong, Broad | O-H stretch (hydroxyl group) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong, Sharp | C=O stretch (ester carbonyl) |
| ~1200 | Strong | C-O stretch (ester) |
| Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, thin film). |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The GC-MS data for trithis compound reveals a characteristic fragmentation pattern.
Table 4: Mass Spectrometry Data for Trithis compound
| m/z | Relative Intensity | Proposed Fragment |
| 234 | Low | [M]⁺ (Molecular Ion) |
| 175 | High | [M - COOCH₃]⁺ |
| 143 | High | [M - CH₂COOCH₃ - OCH₃]⁺ or [M - COOCH₃ - CH₃OH]⁺ |
| 101 | High | [M - COOCH₃ - CH₂COOCH₃ - CH₃]⁺ |
| Note: The fragmentation pattern is consistent with the structure of trithis compound, showing characteristic losses of methoxycarbonyl and other related groups.[3] |
Spectral Data of Dithis compound
Data for dithis compound is less common. The following represents predicted and available data for 1,5-dithis compound.
Table 5: ¹H NMR Spectroscopic Data for 1,5-Dithis compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.62 | s | 6H | 2 x -OCH₃ |
| 2.93 | d | 2H | -CH₂- |
| 2.84 | d | 2H | -CH₂- |
| Solvent: Not specified, likely CDCl₃ or DMSO-d₆.[1] |
Table 6: Predicted ¹³C NMR Spectroscopic Data for 1,5-Dithis compound
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (Carboxylic acid) |
| ~171 | C=O (Ester) |
| ~73 | C-OH (Tertiary alcohol) |
| ~52 | -OCH₃ |
| ~43 | -CH₂- |
| [1] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used to characterize methyl citrates.
NMR Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d, or DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum. Typically, 8 to 16 scans are sufficient.
-
Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
Data Analysis:
-
Process the raw data (FID) by applying a Fourier transform.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
FT-IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is a common and convenient setup.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring good contact.
-
Apply pressure using the instrument's pressure arm to ensure a good interface between the sample and the crystal.
Data Acquisition:
-
Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected over a range of 4000-400 cm⁻¹.
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and correlate them with specific functional groups (e.g., O-H, C=O, C-O).
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is suitable for a volatile compound like trithis compound.
Sample Preparation:
-
Prepare a dilute solution of the this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Data Acquisition (GC-MS):
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The GC will separate the components of the sample, and the this compound will elute at a specific retention time.
-
As the compound elutes from the GC column, it enters the MS ion source.
-
In the EI source, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.
-
The ions are then transferred into the mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern by identifying the major fragment ions.
-
Propose fragmentation pathways that explain the observed peaks, which can provide structural confirmation.
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound like this compound.
Caption: General workflow for the synthesis, purification, spectroscopic analysis, and structural elucidation of this compound.
This guide provides a foundational understanding of the spectroscopic characteristics of methyl citrates. For further in-depth analysis, it is recommended to consult specialized spectroscopic databases and perform experimental validation.
References
Methodological & Application
Application Note: Quantification of Methyl Citrate in Human Urine using LC-MS/MS
Introduction
Methyl citrate is a key biochemical marker that accumulates in individuals with certain inborn errors of propionate metabolism, such as propionic acidemia and methylmalonic aciduria.[1][2] The quantification of this compound in urine is crucial for the diagnosis and monitoring of these metabolic disorders.[1] This application note describes a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of this compound in human urine samples.
This method utilizes a simple sample preparation procedure followed by rapid and selective LC-MS/MS analysis, making it suitable for clinical research and diagnostic applications. The described protocol provides the necessary details for researchers, scientists, and drug development professionals to implement this assay in their laboratories.
Materials and Methods
Sample Collection and Storage
Urine samples should be collected in sterile containers. For 24-hour collections, the container should be kept refrigerated during the collection period. Upon completion, the total volume should be recorded, and an aliquot should be transferred to a polypropylene tube. Samples can be stored at -20°C or lower until analysis. For this protocol, dried urine spots can also be utilized.[1][2]
Reagents and Chemicals
-
This compound standard
-
Isotopically labeled internal standard (e.g., d3-methylcitrate)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Ultrapure water
-
Derivatization agent (optional, but can improve sensitivity): 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole
Instrumentation
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Sample Preparation Protocol
For Liquid Urine Samples (Dilute-and-Shoot Approach):
-
Thaw urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge the samples at 4000 x g for 5 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 950 µL of a 0.1% formic acid solution in water with 50 µL of the urine supernatant.
-
Add 10 µL of the internal standard solution (e.g., 1 µg/mL d3-methylcitrate).
-
Vortex the mixture thoroughly.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
For Dried Urine Spots:
-
Punch a 3.2 mm disc from the dried urine spot into a microcentrifuge tube.
-
Add a derivatization mixture containing the internal standard.
-
Incubate the mixture at 65°C for 45 minutes.
-
After incubation, inject a small volume (e.g., 4 µL) of the reaction mixture for analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B and equilibrate for 2 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 1 |
| Dwell Time | 100 ms |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | -4500 V |
| Collision Gas | Nitrogen |
Table 1: MRM Transitions for this compound and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 205.1 | 111.0 | -22 |
| d3-Methyl Citrate (IS) | 208.1 | 114.0 | -22 |
Results and Data Presentation
The LC-MS/MS method was validated for linearity, sensitivity, precision, and accuracy. A summary of the quantitative performance is presented in Table 2. The reference interval for this compound in a control population was found to be 0.4-3.4 mmol/mol creatinine. In patients with propionic or methylmalonic acidemias, the concentration ranged from 8.3 to 591 mmol/mol creatinine.
Table 2: Summary of Quantitative Method Validation Data
| Parameter | Result |
| Linearity Range | 0.5 - 500 µM |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 µM |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 20.9% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Workflow and Validation
The overall experimental workflow from sample receipt to data analysis is depicted in the following diagram.
Caption: Experimental workflow for this compound quantification.
A validated analytical method relies on several key performance characteristics to ensure reliable and accurate results. The relationship between these validation parameters is illustrated below.
Caption: Key parameters for analytical method validation.
Conclusion
The LC-MS/MS method described provides a robust and reliable approach for the quantification of this compound in human urine. The simple sample preparation and high selectivity of the mass spectrometric detection make this method well-suited for high-throughput clinical research and diagnostic applications, aiding in the management of patients with inborn errors of metabolism.
References
Application Notes and Protocols for GC-MS Analysis of Methyl Citrate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of methyl citrate in various biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Methylcitrate is a key metabolic intermediate in the methylcitrate cycle, a pathway involved in the metabolism of propionyl-CoA.[1] The accumulation of methylcitrate in biological fluids is a significant biomarker for certain inborn errors of metabolism, particularly propionic acidemia and methylmalonic aciduria.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile metabolites like this compound, chemical derivatization is necessary to increase their volatility for GC-MS analysis. This application note details the complete workflow, from sample preparation to data analysis, for the determination of this compound in urine, plasma, and tissue samples.
Metabolic Pathway: The Methylcitrate Cycle
The methylcitrate cycle is crucial for the metabolism of propionyl-CoA, which is primarily derived from the breakdown of odd-chain fatty acids and certain amino acids. This cycle converts propionyl-CoA into pyruvate and succinate.[1] An enzymatic defect in the propionyl-CoA metabolic pathway leads to the accumulation of propionyl-CoA, which is then shunted into the methylcitrate cycle, resulting in elevated levels of methylcitrate.
The key enzymatic steps of the methylcitrate cycle are:
-
2-Methylcitrate synthase (MCS) catalyzes the condensation of propionyl-CoA and oxaloacetate to form 2-methylcitrate.
-
Methylcitrate dehydratase (MCD) converts 2-methylcitrate to 2-methyl-cis-aconitate.
-
2-Methylisocitrate lyase (MCL) cleaves 2-methylisocitrate into pyruvate and succinate.[1]
Experimental Workflow
The general workflow for the GC-MS analysis of this compound in biological samples involves sample preparation (extraction), derivatization, GC-MS analysis, and data processing.
Experimental Protocols
4.1. Sample Preparation
4.1.1. Urine Sample Preparation This protocol is adapted from general methods for organic acid analysis in urine.
-
Sample Collection: Collect a random urine sample in a sterile, preservative-free container. For quantitative analysis, it is recommended to collect a 24-hour urine sample. Store samples at -20°C or lower until analysis.
-
Internal Standard Addition: To 1 mL of urine, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled methylcitrate or a non-endogenous organic acid like tropic acid).
-
Extraction:
-
Acidify the urine sample to a pH of approximately 1 by adding 6M HCl.
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction process twice more, combining the organic layers.
-
-
Drying: Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen at 40-50°C.
4.1.2. Plasma/Serum Sample Preparation This protocol is based on established methods for metabolite extraction from plasma or serum.
-
Sample Collection: Collect blood in a heparinized or EDTA tube. Centrifuge at 1500 x g for 15 minutes at 4°C to separate the plasma. If serum is required, collect blood in a tube without anticoagulant and allow it to clot before centrifugation. Store plasma/serum at -80°C.
-
Deproteinization and Extraction:
-
To 100 µL of plasma or serum, add a known amount of internal standard.
-
Add 400 µL of cold methanol, vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator or under a stream of nitrogen.
4.1.3. Tissue Sample Preparation This protocol provides a general guideline for the extraction of organic acids from tissue.
-
Sample Collection and Storage: Snap-freeze the tissue sample (approximately 20-50 mg) in liquid nitrogen immediately after collection and store at -80°C.
-
Homogenization:
-
Weigh the frozen tissue and place it in a pre-chilled homogenization tube containing ceramic beads.
-
Add a known amount of internal standard.
-
Add 1 mL of a cold extraction solvent (e.g., 80% methanol).
-
Homogenize the tissue using a bead beater or other tissue homogenizer. Keep the sample on ice during the process.
-
-
Extraction:
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Drying: Evaporate the supernatant to complete dryness.
4.2. Derivatization Protocol (Silylation)
This two-step derivatization is essential for converting this compound into a volatile derivative suitable for GC-MS.
-
Methoximation:
-
To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Incubate at 60°C for 30 minutes. This step is crucial for derivatizing keto groups and preventing the formation of multiple isomers.
-
-
Silylation:
-
After cooling to room temperature, add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 70°C for 60 minutes. This will convert the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively.
-
4.3. GC-MS Parameters
The following are typical GC-MS parameters for the analysis of derivatized organic acids. These may need to be optimized for your specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 300°C at 5°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-650) and/or Selected Ion Monitoring (SIM) |
4.4. Identification and Quantification
-
Identification: The identification of the this compound TMS derivative is based on its retention time and mass spectrum. The mass spectrum will show a characteristic fragmentation pattern.
-
Expected Fragmentation of TMS-Methylcitrate: The fully silylated this compound (4 TMS groups) is expected to have a molecular weight of 494 g/mol . The molecular ion peak may be weak or absent in EI. Characteristic fragment ions are expected from the loss of methyl groups (-15 Da), trimethylsilanol (-90 Da), and cleavage of the carbon skeleton. Common ions for silylated organic acids include m/z 73 (Si(CH₃)₃⁺), 147 ([M-15-90]⁺ or rearrangement), and other specific fragments.
-
Quantification: For quantitative analysis, a calibration curve is generated using standard solutions of this compound at different concentrations, with a constant amount of internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration. Quantification is typically performed in Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity, monitoring characteristic ions of the this compound derivative.
Data Presentation
Quantitative data for this compound in biological samples determined by GC-MS is not widely available in the literature, with most recent quantitative studies utilizing LC-MS/MS. The following tables present reference ranges and patient data primarily obtained from LC-MS/MS studies, which can serve as a guide for expected concentrations. It is recommended that each laboratory establishes its own reference ranges.
Table 1: this compound Concentrations in Urine (LC-MS/MS Data) [2]
| Population | This compound Concentration (mmol/mol creatinine) |
| Controls (n=135) | 0.4 - 3.4 |
| Patients with Propionic/Methylmalonic Acidemia | 8.3 - 591 |
Table 2: this compound Concentrations in Dried Blood Spots (LC-MS/MS Data)
| Population | This compound Concentration (µmol/L) |
| Healthy Individuals (n=123) | ≤ 0.63 |
| Patients with Propionic/Methylmalonic Acidemias (n=7) | 1.0 - 12.0 |
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor peak shape or tailing | Incomplete derivatization; active sites in the GC system. | Ensure complete dryness before derivatization; optimize derivatization time and temperature; check for and replace a contaminated liner or column. |
| Low sensitivity | Inefficient extraction or derivatization; sample degradation. | Optimize extraction pH and solvent; ensure fresh derivatization reagents; analyze samples promptly after derivatization. |
| Multiple peaks for this compound | Incomplete derivatization; presence of isomers. | Ensure complete methoximation to prevent keto-enol tautomerism; check for thermal degradation in the injector. |
| High background noise | Contaminated solvents or reagents; column bleed. | Use high-purity solvents and reagents; bake out the GC column. |
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the analysis of this compound in biological samples. Proper sample preparation and derivatization are critical for achieving accurate and reproducible results. This method can be a valuable tool for the diagnosis and monitoring of patients with inborn errors of metabolism and for research in related metabolic pathways.
References
Application Note & Protocol: Synthesis of High-Purity Trimethyl Citrate
This document provides a detailed protocol for the synthesis of high-purity trimethyl citrate, a versatile compound used as a non-toxic plasticizer, a precursor in organic synthesis, and an additive in daily chemical products.[1][2][3] The described method is based on the acid-catalyzed esterification of citric acid with methanol, which is a robust and high-yielding procedure.[4][5]
Introduction
Trithis compound (TMC) is the trimethyl ester of citric acid. Its synthesis is typically achieved through the direct esterification of citric acid with methanol in the presence of an acid catalyst. Key to achieving high purity and yield is the effective removal of water, a byproduct of the reversible esterification reaction, which drives the equilibrium towards product formation. This protocol employs p-toluenesulfonic acid as a catalyst and utilizes a multi-stage reaction and distillation process to ensure the removal of water, leading to a product with purity exceeding 98%.
Principle of the Method
The synthesis of trithis compound involves the reaction of the three carboxylic acid groups of citric acid with three molecules of methanol. This esterification is an equilibrium-limited reaction. By using an acid catalyst, such as p-toluenesulfonic acid, the reaction rate is increased. The continuous removal of water, a reaction product, shifts the equilibrium towards the formation of the desired trithis compound, thereby increasing the overall yield. Subsequent purification by crystallization yields a high-purity solid product.
Experimental Protocol
Materials and Equipment:
-
Citric acid (technical grade, containing crystal water)
-
Methanol
-
p-Toluenesulfonic acid (containing one crystal water)
-
Pure water
-
Reaction flask (e.g., three-neck flask)
-
Reflux condenser
-
Distillation apparatus
-
Heating mantle
-
Magnetic stirrer
-
Beaker
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Reaction Setup: In a reaction flask, combine 875 g of technical grade citric acid, 1000 ml of methanol, and 28 g of p-toluenesulfonic acid.
-
First Esterification Stage: Heat the mixture to reflux and maintain for 5 hours.
-
Water Removal: After the reflux period, distill the mixture at normal pressure to recover methanol and remove the water generated during the esterification.
-
Subsequent Esterification Stages: Cool the reaction mixture to below 60°C and add 150 ml of fresh methanol. Heat the mixture to reflux for another 5 hours. Repeat this process of adding methanol, refluxing, and distilling to remove water for a total of 5 cycles. This multiple reaction-distillation approach is crucial for driving the reaction to completion.
-
Methanol Recovery: After the final reflux, distill the mixture under normal pressure to recover the excess methanol.
-
Crystallization: To the remaining residue, add 100 ml of pure water. Heat and stir the mixture until all the material is completely dissolved.
-
Product Isolation: Pour the hot solution into a beaker and allow it to cool to room temperature to induce crystallization.
-
Purification: Filter the resulting crystals using a Buchner funnel. Wash the crystals with pure water to remove any remaining impurities.
-
Drying: Dry the purified crystals in a drying oven to obtain the final trithis compound product.
Data Presentation
Table 1: Reagents and Reaction Conditions for Trithis compound Synthesis
| Parameter | Value | Reference |
| Citric Acid | 875 g (technical grade) | |
| Methanol (initial) | 1000 ml | |
| Methanol (subsequent additions) | 150 ml (per cycle) | |
| Catalyst | p-Toluenesulfonic acid (28 g) | |
| Reaction Time (per cycle) | 5 hours | |
| Number of Cycles | 5 |
Table 2: Physical and Chemical Properties of Trithis compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₄O₇ | |
| Molecular Weight | 234.20 g/mol | |
| Appearance | White to off-white crystals | |
| Melting Point | 75-82 °C | |
| Boiling Point | ~176 °C at 16 mmHg | |
| Solubility in Water | 53.2 g/L at 20°C | |
| Purity (achieved by protocol) | >98% | |
| Yield (achieved by protocol) | >80% |
Table 3: Alternative Catalysts for Trithis compound Synthesis
| Catalyst | Conditions | Yield | Purity | Reference(s) |
| Thionyl chloride | Anhydrous methanol, 0°C to room temp. | 98% | Not Specified | |
| Solid Acid | Molar ratio of citric acid to methanol 1:4.5-1:5, 5h reaction | 91% | Not Specified | |
| Sulfuric acid | Reflux | Not Specified | Not Specified | |
| Sodium hydrogen sulfate | Toluene as water-carrying agent, 160°C, 6h | 89.6% | High |
Experimental Workflow and Signaling Pathways
Caption: Synthesis and purification workflow for trithis compound.
Characterization
The final product can be characterized by its melting point, which should be in the range of 76-79°C. Further confirmation of the molecular structure can be obtained through infrared (IR) spectroscopy and comparison with a standard spectrum of trithis compound. The purity can be assessed using techniques such as gas chromatography (GC).
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Methanol is flammable and toxic; handle with care.
-
p-Toluenesulfonic acid is corrosive; avoid contact with skin and eyes.
References
- 1. Page loading... [guidechem.com]
- 2. TRIthis compound | 1587-20-8 [chemicalbook.com]
- 3. Trithis compound | High-Purity Reagent | Supplier [benchchem.com]
- 4. CN1222503A - Synthesis of trithis compound - Google Patents [patents.google.com]
- 5. Synthesis of trithis compound | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Methyl Citrate as a Biomarker for Propionic Acidemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionic acidemia (PA) is a rare, inherited metabolic disorder caused by a deficiency of the mitochondrial enzyme propionyl-CoA carboxylase (PCC). This enzymatic defect leads to the accumulation of propionyl-CoA and its metabolites, including propionic acid, 3-hydroxypropionic acid, and 2-methylcitric acid (methyl citrate).[1][2][3] The buildup of these toxic compounds can cause life-threatening metabolic decompensation, particularly in the neonatal period, and lead to long-term complications affecting multiple organ systems.[2][3] this compound, formed from the condensation of propionyl-CoA and oxaloacetate by citrate synthase, is a specific and sensitive biomarker for PA. Its quantification in biological fluids is crucial for the diagnosis, monitoring, and evaluation of therapeutic interventions for this disorder.
These application notes provide a comprehensive overview of the utility of this compound as a biomarker for propionic acidemia, including detailed protocols for its quantification and data interpretation.
Biochemical Basis and Clinical Significance
In a healthy individual, propionyl-CoA is converted to methylmalonyl-CoA by PCC. However, in individuals with propionic acidemia, the deficiency in PCC activity leads to an accumulation of propionyl-CoA. This excess propionyl-CoA is then utilized by citrate synthase, an enzyme of the Krebs cycle, which condenses it with oxaloacetate to form 2-methylcitrate. Therefore, elevated levels of this compound are a direct biochemical indicator of impaired propionyl-CoA metabolism.
The clinical utility of measuring this compound extends to:
-
Diagnosis: Elevated this compound levels are a key diagnostic marker for propionic acidemia, often included in newborn screening programs and confirmatory testing.
-
Disease Monitoring: Serial monitoring of this compound levels can help assess the effectiveness of dietary management and other therapeutic interventions.
-
Correlation with Disease Severity: Higher levels of this compound have been associated with a more severe clinical phenotype and long-term complications.
Quantitative Data Summary
The following tables summarize the quantitative data on this compound levels in individuals with propionic acidemia compared to healthy controls, as reported in the literature. These values highlight the significant elevation of this compound in affected individuals, underscoring its diagnostic value.
Table 1: this compound Levels in Dried Urine Spots
| Cohort | Number of Subjects | This compound (mmol/mol creatinine) |
| Controls | 135 | 0.4 - 3.4 |
| Patients with Propionic Acidemia | Not specified | 8.3 - 591 |
Data from Al-Dirbashi et al. (2018).
Table 2: this compound and this compound to Citrate Ratio in Dried Blood Spots
| Cohort | Number of Subjects | This compound (µmol/L) | This compound/Citrate Ratio |
| Healthy Individuals | 123 | ≤0.63 | 0.0019 - 0.0074 |
| Patients with Propionic and Methylmalonic Acidemias | 7 | 1.0 - 12.0 | 0.012 - 0.279 |
Data from Al-Dirbashi et al. (2019).
Experimental Protocols
Protocol 1: Quantification of this compound in Dried Blood Spots (DBS) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from the method described by Al-Dirbashi et al. (2019).
Materials:
-
Dried blood spot (DBS) cards
-
3.2 mm hole puncher
-
2.0 mL polypropylene tubes
-
Internal Standard (IS) working solution (e.g., labeled this compound)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (25 mmol/L in water)
-
4-Dimethylaminopyridine (DMAP) solution (25 mmol/L in acetonitrile)
-
4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) solution (2 mmol/L in acetonitrile)
-
10% Methanol containing 0.5 g/L Perfluorooctanoic acid (PFOA)
-
Heater block or incubator at 65°C
-
Centrifuge
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Punch a single 3.2 mm disc from the DBS into a 2.0 mL polypropylene tube.
-
Add 20 µL of the IS working solution to the tube.
-
Successively add the following reagents to the tube:
-
25 µL of EDC solution
-
25 µL of DMAP solution
-
50 µL of DAABD-AE solution
-
-
-
Derivatization:
-
Tightly cap the tubes.
-
Incubate the tubes at 65°C for 45 minutes.
-
-
Reaction Termination and Sample Clarification:
-
Stop the reaction by adding 120 µL of 10% methanol containing PFOA.
-
Centrifuge the tubes at 13,000 rpm for 1 minute.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject 10 µL of the supernatant onto the LC-MS/MS system.
-
Separation is achieved on a C18 column with this compound eluting at approximately 2.3 minutes.
-
Quantify the this compound concentration based on the peak area ratio to the internal standard.
-
Visualizations
Signaling Pathway
Caption: Biochemical pathway of this compound formation in propionic acidemia.
Experimental Workflow
Caption: Workflow for this compound quantification in dried blood spots.
Logical Relationships
Caption: Logical relationship of this compound as a biomarker.
Conclusion
This compound is a pathognomonic biomarker for propionic acidemia, reflecting the underlying metabolic defect. Its accurate quantification is essential for the timely diagnosis and effective management of individuals with this disorder. The provided protocols and data serve as a valuable resource for researchers, clinicians, and pharmaceutical scientists working on propionic acidemia and other related metabolic disorders. The use of robust and sensitive analytical methods, such as LC-MS/MS, is critical for obtaining reliable data to guide clinical decision-making and the development of novel therapies.
References
Application Note & Protocol: Quantification of Methyl Citrate in Dried Blood Spots (DBS) by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-Methylcitric acid (MCA), commonly known as methyl citrate, is a pathognomonic biomarker for inborn errors of propionate metabolism, including propionic acidemia (PA) and methylmalonic aciduria (MMA).[1][2][3] Newborn screening for these disorders often relies on the primary marker, propionylcarnitine (C3). However, C3 levels can overlap between affected and healthy individuals, leading to a high false-positive rate.[1][2] The incorporation of a second-tier test to quantify this compound from the original dried blood spot (DBS) sample significantly improves the specificity and positive predictive value of screening, reducing unnecessary referrals and anxiety for families. DBS samples are ideal for this purpose as they are minimally invasive, easy to collect, and stable for transport and storage, making them suitable for both initial screening and subsequent therapeutic monitoring of patients.
This application note provides a detailed protocol for the sensitive and specific quantification of this compound in DBS using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Biochemical Pathway and Clinical Relevance
In healthy individuals, propionyl-CoA is converted to methylmalonyl-CoA and subsequently to succinyl-CoA, which enters the Krebs cycle. In PA and MMA, enzymatic defects in this pathway lead to the accumulation of propionyl-CoA. This excess propionyl-CoA is alternatively condensed with oxaloacetate by citrate synthase to form this compound, which is then released into circulation. Therefore, elevated levels of this compound are a direct indicator of a blockage in propionate metabolism.
Principle of the Method
This method involves the extraction and derivatization of this compound from a 3.2 mm DBS punch in a single step. To enhance chromatographic retention and mass spectrometric sensitivity, this compound is derivatized with 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE). Quantification is performed using an LC-MS/MS system in positive electrospray ionization (ESI) mode, with selected reaction monitoring (SRM). A stable isotope-labeled this compound (d3-MCA) is used as an internal standard (IS) to ensure accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Standards: 2-Methylcitric acid (MCA), d3-Methylcitric acid (d3-MCA)
-
Reagents: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP)
-
Derivatization Agent: 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE)
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade), Water (Type 1), Perfluorooctanoic acid (PFOA)
-
Consumables: Whatman 903™ filter paper, 3.2 mm DBS puncher, 2.0 mL polypropylene tubes, autosampler vials.
Preparation of Calibrators and Quality Controls (QCs)
-
Prepare stock solutions of MCA and d3-MCA in 50% acetonitrile.
-
Prepare a series of working calibrator solutions by spiking MCA stock into fresh, heparinized whole blood to achieve final concentrations covering the physiological and pathological range (e.g., 0.5, 1, 2, 4, 8, 16 μmol/L).
-
Prepare low, medium, and high QC samples in a similar manner (e.g., 2.5 and 10 μmol/L).
-
Manually spot 50 µL of each calibrator and QC onto Whatman 903™ paper and allow them to dry overnight at ambient temperature.
-
Store prepared DBS cards in sealed plastic bags with desiccant at -20°C.
Sample Preparation (Extraction & Derivatization)
-
Punch a single 3.2 mm disc from a DBS calibrator, QC, or patient sample into a 2.0 mL polypropylene tube.
-
Add 20 µL of the d3-MCA internal standard working solution.
-
Successively add: 25 µL of EDC (25 mmol/L in water), 25 µL of DMAP (25 mmol/L in ACN), and 50 µL of DAABD-AE (2 mmol/L in ACN).
-
Cap the tubes tightly and heat at 65°C for 45 minutes.
-
Stop the reaction by adding 120 µL of 10% methanol containing 0.5 g/L PFOA.
-
Centrifuge the tubes at 13,000 rpm for 1 minute.
-
Transfer the supernatant to an autosampler vial and inject 10 µL onto the LC-MS/MS system.
Data Presentation & Method Performance
The following tables summarize the instrumental parameters and validation results for the described method.
Table 1: LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Derivatized MCA | 499 | 151 | 35 | 22 |
| Derivatized d3-MCA (IS) | 502 | 151 | 35 | 22 |
| Data derived from a method using positive electrospray ionization (ESI) with argon as the collision gas. |
Table 2: Liquid Chromatography Parameters
| Parameter | Setting |
| Column | ACQUITY UPLC BEH C8 (2.1 × 50 mm, 1.7 μm) |
| Mobile Phase A | 10% Methanol with 0.5 g/L PFOA |
| Mobile Phase B | 90% Methanol with 0.5 g/L PFOA |
| Flow Rate | 0.4 mL/min (re-equilibration at 0.65 mL/min) |
| Gradient | 98% A (0-1.3 min), linear to 50% A (1.3-2.6 min) |
| Total Run Time | 7.0 minutes |
| Injection Volume | 10 µL |
Table 3: Method Validation Summary
| Parameter | Result |
| Calibration Range | 0.5 – 16.0 µmol/L |
| Limit of Quantification (LOQ) | 0.1 µmol/L |
| Intra-day Imprecision (%CV) | < 10.8% |
| Inter-day Imprecision (%CV) | < 10.8% |
| Recovery | 90.2% – 109.4% |
Table 4: Representative this compound Concentrations
| Population | Concentration Range (µmol/L) |
| Healthy Controls / Reference | 0.02 – 0.63 |
| PA / MMA Patients | 1.0 – 89.4 |
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific tool for the quantification of this compound in dried blood spots. The simple, one-step extraction and derivatization procedure is well-suited for the clinical laboratory environment. Its implementation as a second-tier test for newborn screening programs can drastically reduce the false-positive rate associated with primary C3 analysis, improving the overall efficacy of screening for propionic acidemia and methylmalonic aciduria. Furthermore, this method is valuable for the ongoing therapeutic monitoring of diagnosed patients, aiding in the management of these complex metabolic disorders.
References
- 1. Analysis of Methylcitrate in Dried Blood Spots by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of methylcitrate in dried blood spots by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomarkers for drug development in propionic and methylmalonic acidemias - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enhanced LC-MS/MS Sensitivity of Methyl Citrate through Derivatization
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl citrate is a critical biomarker for monitoring inborn errors of propionate metabolism, including propionic acidemia and methylmalonic aciduria[1][2][3]. As a hydrophilic, tricarboxylic acid, this compound exhibits poor chromatographic retention and low ionization efficiency in typical reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) setups[1]. To overcome these analytical challenges and achieve the high sensitivity required for clinical diagnostics and research, a chemical derivatization strategy is employed. This application note details a robust protocol for the derivatization of this compound using 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) to significantly improve its LC-MS/MS sensitivity.
Principle of Derivatization
The derivatization of this compound with DAABD-AE involves the formation of a stable amide bond between the carboxylic acid groups of this compound and the amino group of the DAABD-AE reagent[1]. This reaction introduces a highly ionizable tertiary amine moiety, rendering the resulting derivative amenable to sensitive detection in the positive ion mode of electrospray ionization (ESI) mass spectrometry. Furthermore, the derivatization increases the hydrophobicity of the analyte, leading to better retention on reversed-phase chromatographic columns and improved separation from endogenous interferences.
Quantitative Performance
The derivatization of this compound with DAABD-AE has been shown to yield excellent quantitative performance. The following tables summarize the reported validation data.
Table 1: Assay Validation and Performance Characteristics
| Parameter | Value | Reference |
| Linearity Range (in Dried Blood Spots) | 0.5 - 16 µmol/L | |
| Imprecision (CV) | <10.8% | |
| Analyte Recovery | 90.2 - 109.4% | |
| Intraday and Interday Imprecision (in Dried Urine Spots) | ≤20.9% |
Table 2: Reported Concentrations of this compound in Biological Matrices
| Matrix | Population | Concentration Range | Reference |
| Dried Blood Spots | Healthy Individuals | Median: 0.06 µmol/L (Range: 0 - 0.63 µmol/L) | |
| Dried Urine Spots | Controls | 0.4 - 3.4 mmol/mol creatinine | |
| Dried Urine Spots | Patients with Propionic Acidemia/Methylmalonic Aciduria | 8.3 - 591 mmol/mol creatinine |
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., d3-Methyl Citrate)
-
4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Perfluorooctanoic acid (PFOA)
-
Dried blood spot (DBS) or dried urine spot (DUS) samples
Protocol for Derivatization of this compound in Dried Blood Spots
This protocol is adapted from a validated method for the analysis of this compound in dried blood spots.
-
Sample Preparation:
-
Punch a 3.2 mm disc from the dried blood spot into a 2.0 mL polypropylene tube.
-
-
Reagent Addition:
-
Add 20 µL of the internal standard working solution.
-
Add 25 µL of 25 mmol/L EDC in water.
-
Add 25 µL of 25 mmol/L DMAP in acetonitrile.
-
Add 50 µL of 2 mmol/L DAABD-AE in acetonitrile.
-
-
Derivatization Reaction:
-
Tightly cap the tubes and heat at 65°C for 45 minutes.
-
-
Reaction Quenching:
-
Stop the reaction by adding 120 µL of 10% methanol containing 0.5 g/L PFOA.
-
-
Sample Clarification:
-
Centrifuge the tubes at 13,000 rpm for 1 minute.
-
-
LC-MS/MS Analysis:
-
Inject 10 µL of the supernatant onto the LC-MS/MS system.
-
LC-MS/MS Parameters
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution with water and methanol/acetonitrile containing an appropriate modifier.
-
Flow Rate: As per column specifications.
-
MS System: Tandem mass spectrometer with an ESI source
-
Ionization Mode: Positive Ion Electrospray (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 35 V
-
Collision Energy: 22 eV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Collision Gas: Argon
-
MRM Transitions:
-
DAABD-AE-Methyl Citrate: m/z 517 -> [Product Ion]
-
DAABD-AE-d3-Methyl Citrate (IS): m/z 520 -> [Product Ion]
-
Note: An intramolecular condensation product with loss of water may be observed at m/z 499 for the derivative and 502 for the internal standard, which may be more intense.
-
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Caption: Formation of 2-methylcitric acid from propionyl-CoA.
References
- 1. Analysis of Methylcitrate in Dried Blood Spots by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of methylcitrate in dried urine spots by liquid chromatography tandem mass spectrometry for the diagnosis of propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solid-Phase Extraction (SPE) for Methyl Citrate from Urine
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl citrate is a key biomarker for monitoring inborn errors of metabolism, particularly propionic acidemia and methylmalonic aciduria.[1][2][3] Accurate and reliable quantification of this compound in urine is crucial for the diagnosis and management of these metabolic disorders.[1][4] Solid-phase extraction (SPE) is a robust sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and the potential for automation. This document provides a detailed application note and a proposed protocol for the extraction of this compound from human urine using SPE, followed by analysis with Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle of the Method
This protocol utilizes a weak anion exchange (WAX) solid-phase extraction strategy. This compound, a tricarboxylic acid, is expected to be negatively charged at a neutral or slightly basic pH. The WAX sorbent contains positively charged functional groups that retain the anionic this compound. Interfering substances can be washed away with appropriate solvents, and the purified this compound is then eluted by a solvent that disrupts the ionic interaction, such as a basic or high-ionic-strength solution. This method is adapted from established protocols for similar organic acids like citrate in urine.
Materials and Reagents
-
SPE Cartridges: Weak Anion Exchange (WAX) SPE cartridges (e.g., Waters Oasis WAX, Agilent Bond Elut WAX)
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (LC-MS grade)
-
Internal Standard (IS): ¹³C₄-Methyl Citrate or another suitable stable isotope-labeled analog.
-
-
Equipment:
-
SPE vacuum manifold
-
Centrifuge
-
pH meter
-
Vortex mixer
-
Nitrogen evaporator
-
LC-MS/MS system
-
Experimental Protocols
Urine Sample Preparation
-
Collect second-morning or 24-hour urine samples.
-
For short-term storage, keep samples at 4°C. For long-term storage, freeze at -80°C.
-
Prior to extraction, thaw frozen urine samples at room temperature and vortex for 30 seconds to ensure homogeneity.
-
Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter.
-
Take 1 mL of the supernatant for the SPE procedure.
-
Spike the sample with the internal standard solution.
-
Adjust the pH of the urine sample to approximately 7.0-7.5 with a small volume of dilute ammonium hydroxide.
Solid-Phase Extraction (SPE) Protocol
The following is a proposed WAX SPE protocol for this compound extraction:
-
Conditioning: Condition the WAX SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry out.
-
Equilibration: Equilibrate the cartridge with 3 mL of a buffer at the same pH as the sample (e.g., 25 mM ammonium acetate, pH 7.0).
-
Sample Loading: Load the pre-treated 1 mL urine sample onto the SPE cartridge. Apply a slow, consistent flow rate (approximately 1 mL/min) to ensure optimal retention of the analyte.
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove salts and polar interferences.
-
Wash the cartridge with 3 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the this compound from the cartridge with 2 mL of 5% ammonium hydroxide in methanol. This basic solution will neutralize the positive charge on the sorbent and release the anionic analyte.
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS analysis.
-
Analytical Method: LC-MS/MS
-
Chromatographic Column: A C18 reversed-phase column is suitable for the separation of this compound.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in negative electrospray ionization (ESI-) mode, monitoring for specific precursor-to-product ion transitions for this compound and its internal standard.
Data Presentation
The following tables summarize the expected performance characteristics of the proposed SPE-LC-MS/MS method for this compound analysis in urine. These values are estimates based on similar assays for organic acids and should be validated in your laboratory.
Table 1: Method Performance Characteristics
| Parameter | Expected Value |
| Recovery | > 85% |
| Limit of Detection (LOD) | 10 - 50 nmol/L |
| Limit of Quantification (LOQ) | 50 - 150 nmol/L |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
Table 2: LC-MS/MS Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 205.0 | 111.0, 87.0 | To be optimized |
| ¹³C₄-Methyl Citrate (IS) | 209.0 | 113.0, 89.0 | To be optimized |
Visualizations
Diagram 1: Solid-Phase Extraction Workflow for this compound
References
- 1. Quantification of methylcitrate in dried urine spots by liquid chromatography tandem mass spectrometry for the diagnosis of propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H NMR spectra of methylcitric acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elevated urine 2-methylcitric acid level (Concept Id: C5826571) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 4. Propionic Acidemia with Neonatal Presentation: A Case with Fatal Outcome [scirp.org]
Application of Citrate Esters as Biodegradable Plasticizers in Polylactic Acid (PLA)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Polylactic acid (PLA) is a biodegradable thermoplastic derived from renewable resources, positioning it as a sustainable alternative to conventional petroleum-based plastics. However, its inherent brittleness and limited flexibility restrict its application in various fields, including flexible packaging and biomedical devices. The incorporation of plasticizers is a common strategy to enhance the ductility and processability of PLA. Citrate esters, derived from citric acid, have emerged as a promising class of bio-based and biodegradable plasticizers for PLA. They are recognized for their non-toxic nature and have received approval for use in sensitive applications such as food packaging and medical devices.[1][2] This document provides detailed application notes and experimental protocols for utilizing citrate esters as biodegradable plasticizers in PLA, aimed at researchers, scientists, and professionals in drug development.
Mechanism of Action
Citrate esters plasticize PLA by embedding themselves between the polymer chains. This increases the intermolecular space, which in turn reduces the intermolecular forces and enhances the mobility of the PLA chains. The increased chain mobility leads to a decrease in the glass transition temperature (Tg), rendering the material more flexible and less brittle at room temperature. The effectiveness of a citrate ester as a plasticizer for PLA is influenced by its molecular weight and chemical structure, which affect its compatibility and miscibility with the PLA matrix.[1][3]
Data Presentation: Effects of Citrate Esters on PLA Properties
The addition of citrate esters significantly modifies the thermal and mechanical properties of PLA. The following tables summarize the quantitative effects of two common citrate esters, Triethyl Citrate (TEC) and Acetyl Tributyl Citrate (ATBC), on PLA.
Table 1: Thermal Properties of PLA Plasticized with Citrate Esters
| Plasticizer | Concentration (wt%) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Crystallinity (%) |
| None | 0 | ~60-65 | ~170-180 | Variable |
| TEC | 10 | ~45-55 | ~165-175 | Increased |
| TEC | 20 | ~30-40 | ~160-170 | Increased |
| TEC | 30 | ~15-25 | ~155-165 | Increased |
| ATBC | 10 | ~50-60 | ~168-178 | Increased |
| ATBC | 20 | ~40-50 | ~165-175 | Increased |
| ATBC | 30 | ~25-35 | ~160-170 | Increased |
Note: The values presented are approximate and can vary depending on the specific grade of PLA, processing conditions, and analytical methodology.
Table 2: Mechanical Properties of PLA Plasticized with Citrate Esters
| Plasticizer | Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |
| None | 0 | ~50-70 | ~5-10 |
| TEC | 10 | ~35-45 | ~10-50 |
| TEC | 20 | ~25-35 | ~100-200 |
| TEC | 30 | ~15-25 | >200 |
| ATBC | 10 | ~40-50 | ~10-60 |
| ATBC | 20 | ~30-40 | ~150-250 |
| ATBC | 30 | ~20-30 | >250 |
Note: The values presented are approximate and can vary depending on the specific grade of PLA, processing conditions, and analytical methodology.
Experimental Protocols
Detailed methodologies for the preparation and characterization of PLA films plasticized with citrate esters are provided below.
Protocol 1: Preparation of Plasticized PLA Films by Solvent Casting
This method is suitable for small-scale laboratory preparation of thin films with uniform thickness.
Materials:
-
Polylactic acid (PLA) pellets or powder
-
Citrate ester plasticizer (e.g., TEC, ATBC)
-
Volatile solvent (e.g., chloroform, dichloromethane)
-
Glass petri dishes or a flat glass plate
-
Magnetic stirrer and stir bar
-
Fume hood
-
Vacuum oven
Procedure:
-
Dissolution of PLA: Weigh the desired amount of PLA and dissolve it in the chosen solvent in a beaker with a magnetic stir bar. The concentration of PLA in the solvent typically ranges from 5-10% (w/v). Stir the solution until the PLA is completely dissolved. This may take several hours.
-
Addition of Plasticizer: Calculate the required amount of citrate ester based on the weight of the PLA (e.g., for 10 wt% plasticizer, add 0.1 g of citrate ester for every 1 g of PLA). Add the plasticizer to the PLA solution and continue stirring for at least 2 hours to ensure homogeneous mixing.
-
Casting the Film: Pour the homogeneous solution into a clean, dry glass petri dish or onto a level glass plate within a fume hood.
-
Solvent Evaporation: Cover the casting surface with a perforated lid to allow for slow and controlled evaporation of the solvent at room temperature for 24-48 hours. This helps in forming a uniform film.
-
Drying: Once the film has formed, place it in a vacuum oven at a temperature below the glass transition temperature of the plasticized PLA (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Film Removal: Carefully peel the dried film from the glass surface.
Protocol 2: Preparation of Plasticized PLA by Melt Compounding
This method is scalable and mimics industrial processing techniques.
Materials:
-
Polylactic acid (PLA) pellets (pre-dried)
-
Citrate ester plasticizer (liquid)
-
Twin-screw extruder
-
Pelletizer or sheet die
Procedure:
-
Pre-drying of PLA: Dry the PLA pellets in a vacuum oven at a temperature between 60-80°C for at least 4 hours to remove moisture, which can cause hydrolytic degradation during melt processing.
-
Extruder Setup: Set the temperature profile of the twin-screw extruder. A typical temperature profile for PLA is from 160°C at the feeding zone to 190°C at the die.
-
Melt Compounding: Feed the pre-dried PLA pellets into the main hopper of the extruder. The citrate ester plasticizer is typically injected into a downstream barrel of the extruder using a liquid dosing pump at the desired weight percentage.
-
Extrusion: The molten blend is homogenized by the rotating screws and extruded through a die to form strands (for pelletizing) or a sheet.
-
Cooling and Pelletizing/Collection: The extruded material is cooled in a water bath and then either cut into pellets by a pelletizer or collected as a sheet.
Protocol 3: Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions of the plasticized PLA, including the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm).
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
Procedure:
-
Sample Preparation: Weigh 5-10 mg of the plasticized PLA film or pellet into an aluminum DSC pan. Seal the pan with a lid using a crimper.
-
DSC Analysis:
-
Place the sealed pan in the DSC cell.
-
First Heating Scan: Heat the sample from room temperature to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere. This scan erases the thermal history of the sample.
-
Cooling Scan: Cool the sample from 200°C to room temperature at a controlled rate of 10°C/min.
-
Second Heating Scan: Heat the sample again from room temperature to 200°C at a heating rate of 10°C/min.
-
-
Data Analysis: Analyze the data from the second heating scan to determine the Tg (as a step change in the baseline), Tcc (as an exothermic peak), and Tm (as an endothermic peak).
Protocol 4: Mechanical Testing by Tensile Analysis
This protocol determines the tensile strength, elongation at break, and Young's modulus of the plasticized PLA films, providing insights into their flexibility and durability.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Film grips
-
Specimen cutter (e.g., dumbbell shape according to ASTM D882)
-
Thickness gauge
Procedure:
-
Specimen Preparation: Cut the plasticized PLA films into a standard shape (e.g., dumbbell or rectangular strips) using a specimen cutter. Ensure the edges are smooth and free of nicks.
-
Measurement of Dimensions: Measure the thickness and width of the gauge section of each specimen at several points and calculate the average cross-sectional area.
-
Tensile Test:
-
Mount the specimen in the grips of the UTM, ensuring it is aligned vertically and not slipping.
-
Set the crosshead speed (e.g., 10 mm/min).
-
Start the test and record the load and displacement data until the specimen breaks.
-
-
Data Analysis: From the stress-strain curve, calculate the tensile strength (maximum stress), elongation at break (strain at fracture), and Young's modulus (slope of the initial linear portion).
Protocol 5: Biodegradation Testing under Controlled Composting Conditions (based on ISO 14855-1)
This method evaluates the aerobic biodegradability of the plasticized PLA by measuring the amount of evolved carbon dioxide.
Materials:
-
Plasticized PLA film samples
-
Mature compost (as inoculum)
-
Reference material (e.g., microcrystalline cellulose)
-
Composting reactors
-
System for supplying CO2-free, humidified air
-
CO2 trapping solution (e.g., barium hydroxide or sodium hydroxide)
-
Titration equipment or an infrared CO2 analyzer
Procedure:
-
Sample Preparation: Cut the plasticized PLA film into small pieces (e.g., 2 cm x 2 cm).
-
Reactor Setup: Prepare the composting reactors by mixing the compost with an inert support material (e.g., vermiculite). The test samples are buried in this mixture. A blank reactor (compost only) and a reference reactor (compost with cellulose) are also prepared.
-
Incubation: Maintain the reactors at a constant temperature (e.g., 58 ± 2°C) and supply a continuous flow of CO2-free, humidified air.
-
CO2 Measurement: The air exiting each reactor is bubbled through a CO2 trapping solution. The amount of CO2 produced is determined at regular intervals by titrating the remaining trapping solution or by using an online CO2 analyzer.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated as the cumulative amount of CO2 produced by the sample, corrected for the CO2 produced by the blank, and expressed as a percentage of the theoretical maximum CO2 that can be produced from the sample (based on its carbon content).
-
Test Duration: The test is typically run for a period of up to 6 months or until a plateau in CO2 evolution is reached.
Visualization of Workflows and Relationships
Caption: Experimental workflow for evaluating citrate ester plasticizers in PLA.
References
Application of Methyl Citrate in the Synthesis of Pharmaceuticals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl citrate, an ester of citric acid, serves as a versatile and valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its biocompatibility and the presence of multiple functional groups—esters, a hydroxyl group, and carboxylic acids (in the case of partial esters)—make it an attractive building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the synthesis of pharmaceuticals, with a focus on its role as a key intermediate.
Key Applications in Pharmaceutical Synthesis
This compound and its derivatives, such as trithis compound and dithis compound, have been utilized in the synthesis of various pharmaceutical compounds. Two notable examples include their use as a precursor to Citrazinic Acid , an intermediate for antitubercular agents, and in the synthesis of the gastroprokinetic agent Mosapride .
Synthesis of Mosapride Intermediate via 1,5-Dithis compound
1,5-Dithis compound is a key intermediate in the synthesis of mosapride, a selective 5-HT4 receptor agonist used to treat gastrointestinal disorders.[1] The synthesis involves the formation of an amide bond between 1,5-dithis compound and a crucial amine precursor of mosapride.
Experimental Workflow:
The overall synthetic strategy involves a two-stage process:
-
Esterification: Synthesis of 1,5-dithis compound from citric acid and methanol.
-
Amidation: Coupling of 1,5-dithis compound with the mosapride amine precursor to form the final amide.
Quantitative Data Summary for Mosapride Intermediate Synthesis:
| Step | Reactants | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Esterification | Citric Acid, Methanol | p-Toluenesulfonic acid | Methanol | Reflux | 5 | 80-85 | >98 |
| Amidation | 1,5-Dithis compound, 4-(4-fluorobenzyl)-2-aminomethylmorpholine | EDC, HOBt | DMF | 0 to RT | 3 | ~89 | >98 |
Detailed Experimental Protocols:
Protocol 1: Synthesis of 1,5-Dithis compound
This protocol describes the synthesis of the key intermediate, 1,5-dithis compound, from citric acid.
Materials:
-
Citric acid (anhydrous)
-
Methanol (anhydrous)
-
p-Toluenesulfonic acid
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
To a round-bottom flask, add citric acid (1.0 eq) and a sufficient amount of anhydrous methanol to dissolve the citric acid.
-
Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Heat the mixture to reflux and stir for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,5-dithis compound as a white solid.
Protocol 2: Synthesis of Mosapride Citric Amide
This protocol outlines the coupling of 1,5-dithis compound with the mosapride amine precursor, 4-(4-fluorobenzyl)-2-aminomethylmorpholine.[1][2]
Materials:
-
1,5-Dithis compound
-
4-(4-fluorobenzyl)-2-aminomethylmorpholine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Triethylamine
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 1,5-dithis compound (1.0 eq), 4-(4-fluorobenzyl)-2-aminomethylmorpholine (1.1 eq), EDC (1.5 eq), and HOBt (1.5 eq) in anhydrous DMF in a round-bottom flask.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add triethylamine (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Upon completion of the reaction, add water to the mixture to precipitate the product.
-
Collect the solid by filtration and purify by column chromatography to obtain the desired mosapride citric amide.
Synthesis of Citrazinic Acid from Trithis compound (Historical Method)
Citrazinic acid is a valuable intermediate in the synthesis of various pharmaceuticals, including isonicotinic acid hydrazide, an anti-tubercular agent.[3] An older, historical method for the synthesis of citrazinic acid involves the reaction of trithis compound with ammonia.[3] While modern methods with higher yields often start from citric acid and urea, this application demonstrates a historical use of this compound in pharmaceutical synthesis.
Reaction Pathway:
References
Application Notes: Enzymatic Determination of Citrate and Methylcitrate
Introduction
Citrate and methylcitrate are crucial intermediates in central carbon metabolism. Citrate is a key component of the tricarboxylic acid (TCA) cycle, playing a central role in cellular energy production and biosynthesis. Methylcitrate is an intermediate in the 2-methylcitrate cycle, a pathway for the metabolism of propionyl-CoA, which is essential for the detoxification of propionate and the utilization of odd-chain fatty acids and certain amino acids.[1] Accurate quantification of these metabolites is vital for researchers in various fields, including metabolic research, drug development, and clinical diagnostics, to understand cellular physiology and pathology. This document provides detailed protocols for the enzymatic determination of citrate and methylcitrate in biological samples.
Principle of the Assays
The determination of citrate and methylcitrate concentrations is based on specific enzymatic reactions that lead to a measurable change in absorbance.
-
Citrate Determination: The assay for citrate involves a coupled enzyme reaction. Citrate is first converted to oxaloacetate and acetate by citrate lyase. The oxaloacetate is then reduced to L-malate by malate dehydrogenase (MDH), with the concomitant oxidation of β-nicotinamide adenine dinucleotide, reduced form (NADH) to NAD+. The decrease in absorbance at 340 nm due to the oxidation of NADH is directly proportional to the amount of citrate in the sample.[2][3] To ensure the quantitative measurement of any oxaloacetate that may be converted to pyruvate, L-lactic dehydrogenase (LDH) is also included in the reaction mixture.[2]
-
Methylcitrate Determination: The enzymatic assay for methylcitrate typically involves its cleavage by 2-methylisocitrate lyase into succinate and pyruvate. The pyruvate produced can then be quantified. One common method involves reacting pyruvate with phenylhydrazine to form pyruvate phenylhydrazone, which can be measured spectrophotometrically at 324 nm. Alternatively, the activity of 2-methylcitrate synthase, which catalyzes the condensation of propionyl-CoA and oxaloacetate to form 2-methylcitrate, can be measured by monitoring the release of Coenzyme A (CoA) using 5,5'-dithiobis-(2-nitrobenzoate) (DTNB), which forms a yellow product with a maximum absorbance at 412 nm.
Experimental Protocols
Enzymatic Determination of Citrate
This protocol is based on the principle of monitoring the decrease in NADH absorbance.
Materials and Reagents:
-
Triethanolamine buffer (100 mM, pH 7.6 at 25°C)
-
Zinc Chloride (ZnCl₂) solution (29 mM)
-
β-NADH solution (14 mM)
-
Sodium Citrate solution (100 mM, for standard curve)
-
L-Lactic Dehydrogenase (LDH) enzyme solution (e.g., 10,000 units/mL)
-
Malic Dehydrogenase (MDH) enzyme solution (e.g., 5,000 units/mL)
-
Citrate Lyase enzyme solution (0.1 - 0.3 units/mL in cold enzyme dilution buffer)
-
Enzyme Dilution Buffer: 10 mM Triethanolamine with 0.3 mM Zinc Chloride and 454 mM Ammonium Sulfate, pH 7.6
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm path length)
-
Micropipettes and tips
Procedure:
-
Reaction Cocktail Preparation: Prepare a reaction cocktail containing the following reagents in the specified proportions for each sample and control:
-
2.88 mL Reaction Cocktail (Triethanolamine buffer, ZnCl₂, and β-NADH solution)
-
0.01 mL LDH solution
-
0.01 mL MDH solution
-
-
Sample and Blank Preparation:
-
Pipette 2.90 mL of the reaction cocktail into both a "Test" and a "Blank" cuvette.
-
Add 0.10 mL of the sample to the "Test" cuvette.
-
Add 0.10 mL of deionized water or sample buffer to the "Blank" cuvette.
-
-
Equilibration and Initial Reading:
-
Mix the contents of the cuvettes by inversion and equilibrate to 25°C.
-
Monitor the absorbance at 340 nm until a constant reading is obtained (A1).
-
-
Initiation of Reaction:
-
To the "Test" cuvette, add 0.10 mL of the Citrate Lyase enzyme solution.
-
To the "Blank" cuvette, add 0.10 mL of the Enzyme Dilution Buffer.
-
-
Final Reading and Calculation:
-
Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes, or until the reaction is complete (A2).
-
Calculate the change in absorbance (ΔA = A1 - A2) for both the test and blank.
-
Subtract the ΔA of the blank from the ΔA of the test to get the corrected ΔA.
-
The concentration of citrate can be calculated using the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹ cm⁻¹).
-
Quantitative Data Summary for Citrate Assay
| Parameter | Value | Reference |
| Wavelength | 340 nm | |
| pH | 7.6 | |
| Temperature | 25°C | |
| NADH Molar Extinction Coefficient | 6.22 mM⁻¹ cm⁻¹ | |
| Linearity Range | 0.1-10 µg of citrate per well |
Enzymatic Determination of Methylcitrate
This protocol describes the determination of methylcitrate by measuring the activity of 2-methylisocitrate lyase.
Materials and Reagents:
-
Potassium phosphate buffer (66.7 mM, pH 6.9)
-
Phenylhydrazine solution (3.3 mM)
-
Cysteine solution (2.5 mM)
-
Magnesium Chloride (MgCl₂) solution (5 mM)
-
K₃-methylisocitrate solution (1.25 mM)
-
2-Methylisocitrate Lyase enzyme solution
-
Spectrophotometer capable of measuring absorbance at 324 nm
-
Cuvettes (1 cm path length)
-
Micropipettes and tips
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the following in a cuvette:
-
Potassium phosphate buffer
-
Phenylhydrazine solution
-
Cysteine solution
-
MgCl₂ solution
-
Sample containing methylcitrate (or purified 2-methylisocitrate lyase for activity measurement)
-
-
Initiation of Reaction:
-
Start the reaction by adding the K₃-methylisocitrate solution.
-
-
Measurement:
-
Immediately monitor the increase in absorbance at 324 nm.
-
The rate of increase in absorbance is proportional to the amount of pyruvate formed, and thus to the methylcitrate concentration or 2-methylisocitrate lyase activity.
-
-
Calculation:
-
The concentration can be calculated using the molar extinction coefficient of pyruvate phenylhydrazone at 324 nm (12 mM⁻¹ cm⁻¹).
-
Quantitative Data Summary for Methylcitrate Assay
| Parameter | Value | Reference |
| Wavelength | 324 nm | |
| pH | 6.9 | |
| Pyruvate Phenylhydrazone Molar Extinction Coefficient | 12 mM⁻¹ cm⁻¹ |
Visualizations
References
Application Notes and Protocols: The Use of Citrate Derivatives as Modulators in MOF Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of citrate-based modulators, specifically 1,5-dimethyl citrate, in the synthesis of Metal-Organic Frameworks (MOFs). While literature specifically detailing "this compound" as a modulator is scarce, 1,5-dithis compound, a derivative of citric acid, serves as a pertinent and well-documented alternative. These notes offer insights into the mechanism of action, protocols for synthesis, and the impact of modulation on the physicochemical properties of MOFs.
Introduction to Coordination Modulation in MOF Synthesis
The synthesis of MOFs often involves the self-assembly of metal ions or clusters and organic linkers.[1] The properties of the resulting MOF, such as crystallinity, particle size, morphology, and defectivity, are crucial for their application in areas like gas storage, catalysis, and drug delivery.[1] Coordination modulation is a widely used technique to control these properties by introducing a "modulator" into the synthesis mixture.[2] The modulator is typically a monotopic ligand that competes with the multitopic organic linker for coordination to the metal centers.[1] This competition slows down the nucleation and growth of the MOF crystals, allowing for the formation of more ordered and crystalline materials.[3]
Common modulators include monocarboxylic acids like acetic acid, benzoic acid, and formic acid. The effectiveness of a modulator is often related to its pKa and structural similarity to the linker.
Role of 1,5-Dithis compound as a Modulator
1,5-Dithis compound acts as a coordinating modulator, influencing MOF synthesis in several ways:
-
Control of Nucleation and Growth: By competing with the primary organic linker for coordination sites on the metal clusters, it slows down the framework assembly. This leads to better control over the size and morphology of the MOF crystals.
-
Improved Crystallinity: The slower reaction kinetics promoted by the modulator can lead to MOFs with higher crystallinity and fewer defects.
-
Defect Engineering: The incorporation of the modulator into the MOF structure can create controlled defects, which can be advantageous for certain applications, such as catalysis.
-
Phase Selection: The presence of a modulator can influence the thermodynamic or kinetic landscape of the synthesis, potentially leading to the formation of a different MOF topology.
Unlike simple monocarboxylic acids, 1,5-dithis compound is a larger molecule with a central hydroxyl group and two ester functionalities in addition to a free carboxylic acid. This complex structure can lead to distinct coordination behavior.
Quantitative Data on Modulator Effects
The choice and concentration of a modulator significantly impact the properties of the resulting MOF. The following table summarizes the effects of different modulators on the synthesis of the zirconium-based MOF, UiO-66.
| Modulator | Equivalents vs. Metal | Resulting Crystal Size | BET Surface Area (m²/g) | Observations |
| Formic Acid | - | - | 321 | Synthesis without modulator. |
| Formic Acid | - | - | 559 | Higher crystallinity and surface area. |
| Benzoic Acid | 20 | - | - | Enhanced crystallinity and particle size. |
| Acetic Acid | - | 10-20 nm | - | Yields nanoparticles. |
| 1,5-Dithis compound | 5-20 (starting range) | Larger, well-defined crystallites | - | Effective for Zr-based MOFs like UiO-66. |
Note: The data is compiled from various sources and specific conditions may vary. This table is for comparative purposes.
Experimental Protocols
4.1. General Workflow for Modulated MOF Synthesis
The following diagram illustrates a typical workflow for the synthesis of MOFs using a modulator.
References
Application Notes: In Vitro Effects of Methyl Citrate on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl citrate, specifically 2-methylcitrate, is a metabolite that accumulates in certain metabolic disorders like propionic acidemia and methylmalonic aciduria.[1][2] Emerging in vitro research indicates that 2-methylcitrate can significantly impair mitochondrial function, contributing to the pathophysiology of these diseases.[3][4] These application notes provide a summary of the known effects of this compound on mitochondria, quantitative data from key studies, and detailed protocols for assessing these effects in a laboratory setting.
Mechanism of Action
In vitro studies have demonstrated that 2-methylcitrate acts as a competitive inhibitor of several key enzymes within the citric acid cycle (TCA cycle).[1] By disrupting the TCA cycle, this compound interferes with cellular respiration, energy production, and metabolic homeostasis. Its accumulation can lead to decreased ATP synthesis, altered mitochondrial membrane potential, and the induction of the mitochondrial permeability transition pore (mPTP), ultimately compromising cell health.
Key Mitochondrial Functions Affected
-
Enzyme Activity: Direct inhibition of crucial TCA cycle enzymes.
-
Mitochondrial Respiration: Impairment of the electron transport chain's ability to consume oxygen.
-
ATP Production: Reduction in the primary energy currency of the cell.
-
Mitochondrial Membrane Potential (ΔΨm): Disruption of the proton gradient essential for ATP synthesis.
-
Mitochondrial Permeability Transition (mPT): Induction of pore opening, leading to mitochondrial swelling and release of pro-apoptotic factors.
Quantitative Data Summary
The following tables summarize the quantitative findings from in vitro studies on the effects of 2-methylcitrate on mitochondrial enzymes and overall function.
Table 1: Inhibitory Effects of 2-Methylcitrate on Mitochondrial Enzymes This table details the inhibition constants (Ki) and concentrations required for 50% inhibition (IC50) of various enzymes by 2-methylcitrate.
| Enzyme | Organism/Tissue | Inhibition Type | Ki Value (mM) | IC50 (mM) | Reference |
| Citrate Synthase | Rat Liver | Competitive | 1.5 - 7.6 | - | |
| Aconitase | Rat Liver | Non-competitive | 1.5 - 7.6 | - | |
| NAD+-Isocitrate Dehydrogenase | Rat Liver | Competitive | 1.5 - 7.6 | - | |
| NADP+-Isocitrate Dehydrogenase | Rat Liver | Competitive | 1.5 - 7.6 | - | |
| Phosphofructokinase | Not Specified | - | - | ~1.0 | |
| Glutamate Dehydrogenase | Brain Mitochondria | Competitive | - | Inhibition at >0.5 |
Table 2: Effects of 2-Methylcitrate on Mitochondrial Functional Parameters This table outlines the observed effects of 2-methylcitrate on key indicators of mitochondrial health.
| Parameter | System | Substrate | 2-Methylcitrate Conc. | Observed Effect | Reference |
| Mitochondrial Respiration | Brain Mitochondria | Glutamate | Not specified | Marked inhibition | |
| Mitochondrial Respiration | Brain Mitochondria | Pyruvate + Malate | Not specified | Less significant inhibition | |
| ATP Formation | Brain Mitochondria | Glutamate + Malate | Not specified | Decreased | |
| ATP Formation | Brain Mitochondria | Pyruvate + Malate | Not specified | Decreased | |
| Mitochondrial Membrane Potential | Brain Mitochondria | Various | Not specified | Significant decrease | |
| Mitochondrial Swelling (mPTP) | Brain Mitochondria | Ca2+-loaded | Not specified | Induced | |
| Mitochondrial Citrate Transporter | Liver Mitochondria | Citrate | 0.2 mM | Inhibition |
Visualizations
The following diagrams illustrate the key pathways and experimental workflows relevant to studying this compound's effects on mitochondria.
Caption: Inhibition points of this compound within the Citric Acid (TCA) Cycle.
Caption: General experimental workflow for assessing this compound's mitochondrial effects.
Experimental Protocols
These protocols provide a framework for key in vitro experiments. Researchers should optimize concentrations, incubation times, and specific reagents based on their experimental system (e.g., cell type, tissue source).
Protocol 1: Isolation of Mitochondria from Tissue
This protocol is a standard method for obtaining functional mitochondria, essential for subsequent assays.
Materials:
-
Fresh tissue (e.g., rat liver, brain)
-
Isolation Buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)
-
Homogenizer (Dounce or Potter-Elvehjem)
-
Refrigerated centrifuge
-
Protein quantification assay (e.g., Bradford or BCA)
Procedure:
-
Mince tissue on ice and wash with cold isolation buffer.
-
Homogenize the tissue gently in 5-10 volumes of isolation buffer.
-
Centrifuge the homogenate at low speed (e.g., 800 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet mitochondria.
-
Discard the supernatant. Gently resuspend the mitochondrial pellet in a minimal volume of isolation buffer.
-
Repeat the high-speed centrifugation step to wash the mitochondria.
-
Resuspend the final mitochondrial pellet in an appropriate assay buffer (e.g., respiration buffer).
-
Determine the protein concentration of the mitochondrial suspension. Keep on ice and use immediately.
Protocol 2: Mitochondrial Respiration Assay (Oxygen Consumption)
This assay measures the rate of oxygen consumption by isolated mitochondria, a direct indicator of electron transport chain activity. High-resolution respirometry (e.g., Oroboros Oxygraph, Seahorse XF Analyzer) is recommended.
Materials:
-
Isolated mitochondria
-
Respiration Buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, 1 mM MgCl2, pH 7.2)
-
Respiratory substrates (e.g., 5 mM glutamate + 2 mM malate for Complex I; 10 mM succinate + 2 µM rotenone for Complex II)
-
ADP (to stimulate State 3 respiration)
-
This compound stock solution
-
Inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III)
Procedure:
-
Calibrate the oxygen electrode in the respirometer with respiration buffer.
-
Add isolated mitochondria (e.g., 0.1-0.5 mg/mL) to the chamber.
-
Add the desired respiratory substrates to measure basal (State 2) respiration.
-
Add a sub-maximal concentration of ADP (e.g., 1 mM) to induce active (State 3) respiration.
-
Once a stable State 3 rate is achieved, add the desired concentration of this compound and record the change in oxygen consumption. Perform a dose-response curve if necessary.
-
At the end of the experiment, add specific ETC inhibitors to confirm the respiratory pathway.
-
Calculate oxygen consumption rates (nmol O2/min/mg protein).
Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol uses a fluorescent cationic dye that accumulates in mitochondria in a potential-dependent manner.
Materials:
-
Isolated mitochondria or cultured cells
-
Fluorescent dye (e.g., TMRM, TMRE, or JC-1)
-
Assay Buffer (e.g., HBSS or specific respiration buffer)
-
This compound stock solution
-
FCCP or CCCP (a protonophore used as a positive control for depolarization)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
For Cultured Cells: Plate cells in a 96-well plate. Load cells with the fluorescent dye (e.g., 100 nM TMRM) for 30-60 minutes at 37°C.
-
For Isolated Mitochondria: Incubate mitochondria (0.2-0.5 mg/mL) with the dye in assay buffer.
-
Wash away excess dye (for cells) or use a quenching protocol.
-
Acquire a baseline fluorescence reading.
-
Add this compound at various concentrations.
-
Monitor the change in fluorescence over time. A decrease in fluorescence indicates mitochondrial depolarization.
-
Add FCCP (e.g., 1-5 µM) at the end to obtain a minimal fluorescence reading representing complete depolarization.
-
Express data as a percentage of the initial baseline fluorescence or relative to the FCCP-treated control.
Protocol 4: Mitochondrial ATP Production Assay
This protocol measures the rate of ATP synthesis using a luciferase-based bioluminescent assay.
Materials:
-
Isolated mitochondria
-
ATP Assay Buffer (similar to respiration buffer, but without phosphate if measuring ATP directly)
-
Substrates and ADP
-
This compound stock solution
-
Luciferin-Luciferase reagent
-
ATP standard curve
-
Luminometer
Procedure:
-
Prepare an ATP standard curve according to the kit manufacturer's instructions.
-
In a 96-well luminometer plate, add isolated mitochondria, substrates, and ADP.
-
Add the desired concentrations of this compound.
-
Incubate for a set period (e.g., 10-20 minutes) at 37°C to allow ATP production.
-
Add the luciferin-luciferase reagent to each well.
-
Immediately measure the luminescence signal.
-
Calculate the ATP concentration in each sample using the standard curve and normalize to mitochondrial protein content and time.
Protocol 5: Reactive Oxygen Species (ROS) Production Assay
This assay detects the generation of superoxide, a primary mitochondrial ROS, using a specific fluorescent probe.
Materials:
-
Isolated mitochondria or cultured cells
-
ROS-sensitive fluorescent probe (e.g., MitoSOX™ Red for mitochondrial superoxide)
-
Assay Buffer
-
This compound stock solution
-
Positive control (e.g., Antimycin A)
-
Fluorescence plate reader or microscope
Procedure:
-
Load cells or isolated mitochondria with the ROS probe (e.g., 5 µM MitoSOX™ Red) for 15-30 minutes, protected from light.
-
Wash to remove excess probe.
-
Acquire a baseline fluorescence reading.
-
Treat with this compound at desired concentrations.
-
Monitor the increase in fluorescence over time, which corresponds to ROS production.
-
Use a positive control like Antimycin A to confirm the assay is working.
-
Quantify the rate of fluorescence increase and normalize to controls.
References
- 1. Effect of 2-methylcitrate on citrate metabolism: implications for the management of patients with propionic acidemia and methylmalonic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Methylcitrate Cycle and Its Crosstalk with the Glyoxylate Cycle and Tricarboxylic Acid Cycle in Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methylcitric acid impairs glutamate metabolism and induces permeability transition in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in Methyl Citrate LC-MS Analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues of peak tailing encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of methyl citrate.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in LC-MS analysis?
A1: In an ideal chromatographic separation, the resulting peak should be symmetrical and resemble a Gaussian distribution. Peak tailing is a common chromatographic issue where the peak is asymmetrical, with a trailing edge that is broader than the leading edge.[1] This distortion can negatively impact the accuracy of peak integration, reduce the resolution between closely eluting compounds, and compromise the overall reproducibility and sensitivity of the analytical method.[1][2]
Q2: What are the most common causes of peak tailing for an acidic compound like this compound?
A2: For acidic compounds such as this compound, peak tailing is often attributed to a few primary causes:
-
Secondary Interactions: Unwanted interactions can occur between the ionized this compound and active sites on the stationary phase, particularly residual silanol groups on silica-based columns.[1][3]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not correctly controlled, this compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing. Operating at a pH close to the analyte's pKa is a common cause of this issue.
-
Column Overload: Injecting an excessive amount of the sample can saturate the stationary phase, resulting in distorted peak shapes.
-
Column Contamination and Degradation: Over time, columns can become contaminated or degrade, leading to voids in the packing material or a blocked inlet frit, which can cause peak tailing.
-
Extra-Column Volume: Excessive volume within the system tubing and connections can lead to the broadening of peaks, especially for early-eluting compounds.
Troubleshooting Guides
My this compound peak is tailing. How do I diagnose the cause?
A systematic approach is the key to identifying the root cause of peak tailing. The following workflow can help you diagnose the issue.
Caption: A logical workflow for troubleshooting peak tailing in LC-MS analysis.
Issue: Secondary Silanol Interactions
Q: How do I know if secondary silanol interactions are causing my peak tailing?
A: Secondary interactions with residual silanol groups on the silica-based stationary phase are a common cause of peak tailing for polar and ionizable compounds. If you observe tailing specifically for this compound and other polar analytes, while non-polar compounds in your sample exhibit good peak shape, secondary silanol interactions are a likely culprit.
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, thereby reducing their interaction with the negatively charged this compound.
-
Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less accessible for secondary interactions.
-
Mobile Phase Additives: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites. However, be cautious as additives like TEA can cause ion suppression in the MS source.
Issue: Inappropriate Mobile Phase pH
Q: How does the mobile phase pH affect the peak shape of this compound?
A: The pH of the mobile phase is a critical parameter for achieving good peak shape for ionizable compounds like this compound. If the mobile phase pH is close to the pKa of this compound, the analyte will exist as a mixture of ionized and non-ionized forms, which can lead to significant peak tailing and broadening. For acidic compounds, it is generally recommended to work at a mobile phase pH that is at least 2 pH units below the analyte's pKa to ensure it is in a single, non-ionized form.
| Mobile Phase pH relative to pKa | Expected Peak Shape for this compound | Rationale |
| pH << pKa (e.g., pH 2.5) | Symmetrical, Sharp Peak | This compound is fully protonated (non-ionized), leading to consistent interaction with the stationary phase. |
| pH ≈ pKa | Broad, Tailing Peak | A mixture of ionized and non-ionized forms exists, causing multiple interaction mechanisms and poor peak shape. |
| pH > pKa | May be sharp, but with poor retention | This compound is fully ionized and highly polar, resulting in very little retention on a reversed-phase column. |
Issue: Column Contamination and Overload
Q: My peaks have started tailing recently, and the backpressure has increased. What should I do?
A: A gradual decrease in performance, accompanied by increased backpressure, often points to column contamination or a blocked inlet frit. Column overload can also be a cause if you have recently changed your sample concentration.
Solutions:
-
Column Flushing: Disconnect the column from the detector and flush it with a series of strong solvents. A typical flushing sequence for a reversed-phase column would be to wash with water (to remove buffers), followed by isopropanol or acetonitrile.
-
Replace the Inlet Frit: If flushing does not resolve the issue, the inlet frit of the column may be blocked with particulate matter. Consult the column manufacturer's instructions for the replacement procedure.
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained compounds and particulates.
-
Check for Overload: To check for column overload, dilute your sample 10-fold and re-inject it. If the peak shape improves significantly, you were likely overloading the column.
Experimental Protocols
Protocol 1: Column Washing Procedure for a C18 Column
-
Disconnect the Column: Disconnect the column from the detector to avoid contaminating it.
-
Buffer Removal: Flush the column with 10-20 column volumes of HPLC-grade water to remove any buffer salts.
-
Organic Wash: Flush the column with 10-20 column volumes of a strong organic solvent like isopropanol or acetonitrile.
-
Re-equilibration: Before the next analysis, re-equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
Protocol 2: Mobile Phase pH Adjustment
-
Determine pKa: Identify the pKa value(s) for this compound.
-
Prepare Buffers: Prepare a series of aqueous mobile phase buffers with varying pH values. For this compound (an acid), start with a pH at least 2 units below its lowest pKa and test in 0.5 pH unit increments.
-
Analyze Peak Shape: Equilibrate the column with each mobile phase and inject your this compound standard.
-
Select Optimal pH: Choose the pH that provides the best peak symmetry (Asymmetry Factor closest to 1.0). Remember to ensure the chosen pH is within the stable operating range of your column.
References
"overcoming matrix effects in urinary methyl citrate quantification"
Welcome to the technical support center for the quantification of urinary methyl citrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to overcoming matrix effects in this specific analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in urinary this compound quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds in the sample matrix.[1][2] In urine, the matrix is complex and highly variable, containing salts, urea, creatinine, phospholipids, and various endogenous and exogenous compounds.[1] These components can either suppress or enhance the ionization of this compound, leading to inaccurate and imprecise quantification.[1][2] Given the diagnostic and monitoring importance of this compound in certain metabolic disorders, overcoming these effects is critical for reliable results.
Q2: What are the most common sources of matrix effects in urine for an analyte like this compound?
A2: The primary sources of interference in urinary analysis, particularly for polar molecules like this compound, include:
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Inorganic Salts: High concentrations of salts (e.g., chlorides, phosphates) are a major cause of ion suppression in electrospray ionization (ESI).
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Urea and Creatinine: While urea is highly abundant, creatinine concentration can vary significantly and has been correlated with the extent of matrix effects.
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Phospholipids: These endogenous compounds are notorious for causing ion suppression and can build up on analytical columns, affecting method robustness.
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Other Endogenous Metabolites: Urine contains a vast number of small molecules that can co-elute with this compound and interfere with its ionization.
Q3: What is the recommended approach to minimize matrix effects in urinary this compound analysis?
A3: A multi-faceted approach is recommended:
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Effective Sample Preparation: To remove interfering substances. This can range from simple dilution to more complex solid-phase extraction (SPE).
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Optimized Chromatographic Separation: To resolve this compound from co-eluting matrix components.
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Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects.
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Appropriate Mass Spectrometry Settings: To ensure sensitive and specific detection.
Q4: Is a stable isotope-labeled internal standard for this compound commercially available?
A4: As of late 2025, a deuterated standard specifically for 2-methylcitric acid (d3-2-Methylcitric acid) is available from some specialized chemical suppliers. However, it is important to verify the stereoisomer of the standard matches that of the analyte of interest. If a suitable commercial standard is unavailable, custom synthesis is a viable option. Several companies offer services for the synthesis of isotopically labeled compounds for metabolomics research.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of urinary this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Action |
| Inappropriate Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase is a common cause of peak distortion in HILIC. | Reconstitute the final sample extract in a solvent that mimics the initial mobile phase conditions (high organic content). |
| Column Overload: Injecting too much sample mass can lead to peak tailing. | Reduce the injection volume or dilute the sample further. |
| Secondary Interactions with the Column: The carboxylic acid groups of this compound can interact with the stationary phase, causing tailing. | Ensure the mobile phase pH is appropriate to control the ionization state of this compound. Adding a small amount of a weak acid (e.g., formic acid) can improve peak shape. Consider a different HILIC column chemistry. |
| Column Contamination or Degradation: Buildup of matrix components can lead to peak splitting and tailing. | Implement a column washing step after each run. If the problem persists, replace the guard column or the analytical column. |
Issue 2: High Signal Variability (Poor Precision)
| Potential Cause | Troubleshooting Action |
| Inconsistent Matrix Effects: High variability between different urine samples is common. | The use of a co-eluting stable isotope-labeled internal standard (SIL-IS) is the most effective way to correct for this. Ensure the SIL-IS is added at the very beginning of the sample preparation process. |
| Insufficient Sample Cleanup: Residual phospholipids or salts can lead to erratic ionization. | Incorporate a phospholipid removal SPE or a supported liquid extraction (SLE) step into your sample preparation protocol. |
| Precipitation of Analyte or IS: In high organic solvent concentrations used for protein precipitation, small polar molecules can sometimes precipitate. | Optimize the protein precipitation solvent and the ratio of solvent to sample. |
| Inadequate Column Equilibration: Insufficient re-equilibration between injections in HILIC can cause retention time and peak area variability. | Ensure a sufficient equilibration time (at least 10-12 column volumes) between runs. |
Issue 3: Low Signal Intensity (Ion Suppression)
| Potential Cause | Troubleshooting Action |
| High Salt Concentration: Salts from the urine matrix are a primary cause of ion suppression in ESI. | Increase the dilution factor of the urine sample. Implement a sample preparation technique that removes salts, such as supported liquid extraction (SLE) or specific SPE cartridges. |
| Co-eluting Phospholipids: Phospholipids are highly suppressive and can co-elute with polar analytes. | Use a phospholipid removal plate or cartridge during sample preparation. |
| Suboptimal ESI Source Conditions: Inefficient desolvation or ionization can lead to a weak signal. | Optimize source parameters such as gas temperature, gas flow, and capillary voltage for the derivatized this compound. |
| Poor Ionization of Underivatized this compound: Carboxylic acids can have poor ionization efficiency in negative mode ESI. | Use a derivatization agent to introduce a readily ionizable moiety, allowing for detection in the more sensitive positive ion mode. |
Experimental Protocols
Protocol 1: Sample Preparation with Derivatization and SPE Cleanup
This protocol is adapted from a method for quantifying methylcitrate in dried urine spots and is suitable for liquid urine with modifications.
1. Internal Standard Spiking:
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To 100 µL of urine, add a known concentration of deuterated methylcitrate internal standard (e.g., d3-methylcitrate).
2. Derivatization:
-
The use of a derivatizing agent is recommended to improve chromatographic retention and ionization efficiency. A common approach for carboxylic acids is to react them with a reagent that introduces a permanently charged or easily protonated group. For example, using a reagent like 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) with a coupling agent like EDC.
-
Incubate the mixture as required by the derivatization protocol (e.g., 60°C for 45 minutes).
3. Phospholipid and Salt Removal (SPE):
-
Condition a mixed-mode or phospholipid removal SPE plate/cartridge according to the manufacturer's instructions.
-
Load the derivatized sample onto the SPE sorbent.
-
Wash the sorbent with a weak solvent to remove salts and other highly polar interferences.
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Elute the derivatized this compound and internal standard with an appropriate organic solvent.
4. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a solvent that matches the initial mobile phase of your HILIC method (e.g., 90:10 acetonitrile:water with buffer).
Protocol 2: LC-MS/MS Analysis
Liquid Chromatography (HILIC):
-
Column: A HILIC column suitable for polar analytes (e.g., amide, silica, or zwitterionic phase).
-
Mobile Phase A: Water with an appropriate buffer (e.g., 10 mM ammonium formate, pH adjusted).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of mobile phase B (e.g., 90-95%) and gradually increase the percentage of mobile phase A to elute the polar analytes.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).
-
Injection Volume: 1-5 µL.
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+), assuming a derivatization agent with a basic moiety was used.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound Derivative: Determine the precursor ion (M+H)+ and a stable product ion.
-
Deuterated this compound IS Derivative: Determine the corresponding precursor and product ions.
-
-
Source Parameters: Optimize cone voltage, collision energy, desolvation gas flow, and temperature for maximum signal intensity.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Effectiveness for this compound |
| Dilute-and-Shoot | Simple, fast, low cost. | High matrix effects, potential for significant ion suppression. | Not recommended for accurate quantification due to high salt and matrix content. |
| Protein Precipitation | Removes proteins effectively. | Does not remove salts or phospholipids, which are major sources of interference for this compound. | Insufficient for robust analysis. |
| Supported Liquid Extraction (SLE) | Effectively removes salts and phospholipids. | Requires organic solvents. | A good option for cleaner extracts. |
| Solid-Phase Extraction (SPE) | Can be highly selective for removing specific interferences (e.g., phospholipids, salts). | Requires method development, can be more time-consuming and costly. | Recommended for achieving the highest data quality and robustness. |
Table 2: Method Validation Parameters and Acceptance Criteria
Based on FDA guidelines for biomarker assay validation.
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank urine. |
| Matrix Effect | The coefficient of variation (CV) of the response in at least six different sources of urine should be ≤15%. |
| Accuracy and Precision | Within-run and between-run accuracy within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). Precision (CV) should not exceed 15% (20% at LLOQ). |
| Recovery | Should be consistent, precise, and reproducible. |
| Calibration Curve | At least 6 non-zero standards with a correlation coefficient (r²) ≥ 0.99. |
| Stability | Analyte stability should be demonstrated under various conditions (freeze-thaw, short-term benchtop, long-term storage). |
Visualizations
Caption: Experimental workflow for urinary this compound quantification.
Caption: Troubleshooting logic for urinary this compound analysis.
References
"improving yield and purity of methyl citrate synthesis"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of methyl citrate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The primary method for synthesizing this compound is the direct esterification of citric acid with methanol, commonly known as Fischer esterification. This reaction is typically catalyzed by an acid to achieve a reasonable reaction rate and yield.[1]
Q2: What are the main products and potential byproducts of this reaction?
A2: The esterification of citric acid with methanol can produce a mixture of products due to its three carboxylic acid groups. The main products are monomethyl, dimethyl, and trimethyl esters of citric acid.[2] Common byproducts and impurities can include unreacted citric acid, dehydration products like cis- and trans-aconitic acid (and their corresponding methyl esters), and different isomers of dithis compound (e.g., 1,2- or 2,5-dithis compound).[1][2]
Q3: What catalysts are typically used for this compound synthesis?
A3: Acid catalysts are commonly used to accelerate the esterification reaction. These can include homogeneous catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA), or heterogeneous catalysts such as acidic ion-exchange resins.[2] Boric acid has also been shown to selectively catalyze the esterification of the terminal carboxylic acid groups, favoring the formation of the symmetrical 1,5-diester.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suggested TLC system is silica gel as the stationary phase with a mobile phase of Dichloromethane:Methanol:Acetic Acid in a 9:1:0.1 ratio. High-Performance Liquid Chromatography (HPLC) can also be used for a more quantitative analysis of the reaction mixture.
Troubleshooting Guides
This guide addresses specific issues that may arise during the synthesis and purification of this compound and provides step-by-step protocols to resolve them.
Issue 1: Low Yield of this compound
Symptoms:
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Lower than expected mass of the final product.
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TLC or GC-MS analysis shows a significant amount of unreacted citric acid.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | The Fischer esterification is an equilibrium reaction. To drive the equilibrium towards the product, use a large excess of methanol (it can often serve as the solvent). Ensure efficient removal of water as it is formed, for example, by using a Dean-Stark apparatus. |
| Insufficient Catalyst | Increase the catalyst loading. Typical catalyst amounts range from 0.5-2% by mass of the citric acid. |
| Suboptimal Reaction Time or Temperature | Increase the reaction time and/or temperature. Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. |
| Product Loss During Workup | This compound has some water solubility, and significant amounts can be lost during aqueous washes. Minimize the volume of water used for washing and consider back-extracting the aqueous layers with the organic solvent. Ensure the pH during the workup is appropriate to prevent hydrolysis of the ester. |
Issue 2: Presence of Significant Impurities in the Final Product
Symptoms:
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Multiple spots on the TLC plate.
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Additional peaks in GC-MS or NMR spectra.
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The final product is cloudy or an oil when it should be a solid.
| Potential Cause | Recommended Solution |
| Formation of Multiple Ester Isomers | To favor the formation of a specific isomer like 1,5-dithis compound, use a chemoselective catalyst such as boric acid. Carefully control the stoichiometry of methanol to citric acid. |
| Dehydration of Citric Acid | Avoid excessively high reaction temperatures which can lead to the formation of aconitic acid. |
| Unreacted Citric Acid | After the reaction, neutralize the mixture with a saturated sodium bicarbonate solution. The unreacted citric acid will be converted to its salt and move into the aqueous layer during extraction. |
| Residual Water or Methanol | Cloudiness can be caused by residual water or methanol. Ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent removal. The final product can be dried under high vacuum to remove volatile impurities. |
| Co-elution of Isomers During Purification | The different dithis compound isomers can have similar polarities, making their separation by column chromatography challenging. Optimize chromatography conditions by using a long column and a carefully selected eluent system. Gradient elution may be necessary. HPLC can provide better resolution for separating closely related isomers. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of citrate esters. Note that specific yields and purities can vary based on the experimental setup and scale.
| Product | Reactants & Catalyst | Reaction Conditions | Yield | Purity | Reference |
| Trithis compound | Citric acid, Methanol, p-Toluenesulfonic acid | Reflux for 3-6 hours, with multiple reaction and distillation cycles to remove water. | >80% | >98% | |
| 1,5-Dithis compound | Citric acid, Methanol, Acid Catalyst (e.g., p-TSA) | Reflux with azeotropic water removal (e.g., using toluene). | Varies based on optimization | High purity achievable after purification | |
| Methyl Benzoate (Example of Fischer Esterification) | Benzoic acid, Methanol, Sulfuric acid | Reflux for 30 minutes. | - | - | |
| Ethyl Laureate (Example of Fischer Esterification) | Lauric acid, Ethanol, Acetyl chloride (to generate HCl in situ) | Gentle reflux for 1 hour. | - | - |
Experimental Protocols
Protocol 1: Synthesis of Trithis compound
This protocol is based on a patented method for achieving high yield and purity.
Materials:
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Citric acid
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Methanol
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p-Toluenesulfonic acid (catalyst)
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Pure water
Equipment:
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Reaction flask equipped with a stirrer, reflux condenser, and thermometer
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Heating mantle
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Distillation apparatus
Procedure:
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Combine citric acid, methanol, and p-toluenesulfonic acid in the reaction flask.
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Heat the mixture to reflux and maintain for 3-6 hours.
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After the initial reflux, distill at normal pressure to recover methanol, then distill at reduced pressure to remove water.
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Add fresh methanol to the distillation residue and repeat the reflux and distillation process for 3-6 cycles to ensure complete reaction and water removal.
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After the final reflux, distill at normal pressure to recover the excess methanol.
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Add pure water to the residue, heat, and stir until completely dissolved.
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Cool the solution to induce crystallization.
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Filter the crystals, wash with water, and dry to obtain the trithis compound product.
Protocol 2: General Fischer Esterification for this compound (e.g., 1,5-Dithis compound)
This is a general protocol adaptable for the synthesis of this compound esters.
Materials:
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Citric acid
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Methanol
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Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)
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An organic solvent for extraction (e.g., ethyl acetate)
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Saturated sodium bicarbonate solution
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Saturated sodium chloride (brine) solution
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Anhydrous sodium sulfate or magnesium sulfate
Equipment:
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Round-bottom flask
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Reflux condenser
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Heating mantle and magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask, dissolve citric acid in an excess of methanol.
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Carefully add the acid catalyst to the solution.
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Heat the mixture to a gentle reflux with stirring.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature.
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If a large excess of methanol was used, remove it using a rotary evaporator.
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Dilute the residue with ethyl acetate and transfer to a separatory funnel.
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Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases. This neutralizes the acid catalyst and removes unreacted citric acid.
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Wash the organic layer with brine to help remove dissolved water.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Further purify the crude product by column chromatography on silica gel if necessary.
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for Trimethyl Citrate Synthesis
Welcome to the technical support center for the synthesis of trimethyl citrate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the optimization of trithis compound synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of trithis compound.
Question: Why is the yield of my trithis compound synthesis consistently low?
Answer:
Low yields in trithis compound synthesis are a common issue, primarily due to the reversible nature of the esterification reaction between citric acid and methanol. The presence of water, either from the reactants or generated during the reaction, can shift the equilibrium back towards the starting materials, thus reducing the yield.
Potential Causes and Solutions:
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Presence of Water: Water in the reactants (citric acid often contains a molecule of water) or generated during the esterification process inhibits the forward reaction.
-
Solution: Employ methods to remove water from the reaction mixture. A highly effective technique is a multi-step reaction and distillation process. This involves heating the reaction mixture to reflux, followed by distillation to remove methanol and the water generated. This cycle is typically repeated 3-6 times to drive the reaction to completion.[1][2] Using anhydrous reactants is also recommended.[2]
-
-
Incomplete Reaction: The reaction may not have reached completion.
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Suboptimal Catalyst: The choice and amount of catalyst can significantly impact the reaction rate and yield.
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Solution: Ensure you are using an appropriate acid catalyst such as p-toluenesulfonic acid, sulfuric acid, or a solid acid catalyst. The catalyst concentration should be optimized; for similar citrate ester syntheses, catalyst amounts of 0.5-2.0% of the total raw material weight have been effective.
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Question: My final product is impure and contains significant amounts of dithis compound and unreacted citric acid. How can I improve the purity?
Answer:
The presence of partially esterified products like dithis compound and unreacted citric acid is a frequent challenge. This is often due to an incomplete reaction or suboptimal purification.
Potential Causes and Solutions:
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Incomplete Esterification: As with low yields, an incomplete reaction will result in a mixture of products.
-
Solution: As mentioned previously, driving the reaction to completion by removing water is crucial. Repeating the reflux and distillation steps multiple times can significantly increase the conversion to trithis compound.
-
-
Ineffective Purification: The work-up and purification steps are critical for isolating pure trithis compound.
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Solution 1: Recrystallization: After the reaction, the crude product can be purified by recrystallization. A common solvent system for this is a mixture of hexane and ethyl acetate.
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Solution 2: Washing: Washing the crude product is essential to remove unreacted acid and catalyst. After distillation to remove methanol, adding water to dissolve the remaining materials, followed by cooling and crystallization, can help isolate the product. A simplified method involves filtering the crystallized product, washing it with cold water, and then treating it with an ammonia solution to dissolve the dimethyl ester byproduct before filtering the pure trithis compound.
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Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing trithis compound?
A1: The most prevalent method is the direct esterification of citric acid with methanol. This reaction is typically catalyzed by an acid to achieve a high reaction rate and yield.
Q2: Which catalysts are most effective for trithis compound synthesis?
A2: A variety of acid catalysts can be used effectively. Common choices include:
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p-Toluenesulfonic acid
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Sulfuric acid
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Thionyl chloride
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Solid acid catalysts , which offer the advantage of easier separation and potential for reuse, leading to less environmental pollution.
Q3: How can I monitor the progress of the reaction?
A3: While not explicitly detailed in the provided search results for trithis compound, a common technique for monitoring the progress of similar organic reactions is Thin Layer Chromatography (TLC). This would allow you to qualitatively observe the disappearance of the starting material (citric acid) and the appearance of the product (trithis compound).
Q4: What are the typical physical properties of trithis compound?
A4: Trithis compound is typically a white to off-white crystalline solid. It has a characteristic ethereal fruity scent. Key physical properties are summarized in the table below.
Data Presentation
Table 1: Physical and Chemical Properties of Trithis compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₄O₇ | |
| Molecular Weight | 234.2 g/mol | |
| Melting Point | 75-82 °C | |
| Boiling Point | ~176 °C at 16 mmHg | |
| Density | ~1.3363 g/cm³ | |
| Water Solubility | 53.2 g/L at 20°C | |
| Appearance | White to off-white crystals |
Table 2: Summary of Optimized Reaction Conditions and Yields for Trithis compound Synthesis
| Catalyst | Reactants | Key Conditions | Yield | Purity | Source(s) |
| p-Toluenesulfonic acid | Citric acid, Methanol | Heating under reflux for 3-6 hours; multiple reaction-distillation cycles to remove water. | >80% | >98% | |
| Thionyl chloride | Citric acid, Anhydrous methanol | Stirring at 0°C for 1 hour, then at room temperature overnight under nitrogen. | 98% | High (recrystallized) | |
| Sulfuric acid | Citric acid, Methanol | Boiling for 6 hours. | ~71% | High (after ammonia wash) | |
| Solid Acid | Citric acid, Methanol | Molar ratio of citric acid to methanol 1:4.5-1:5; reaction time 5 hours. | 91% | Not specified | |
| Sodium Hydrogen Sulfate | Citric acid, Methanol | Toluene as a water-carrying agent; reaction temperature 160°C; reaction time 6 hours. | 89.6% | High |
Experimental Protocols
Protocol 1: P-Toluenesulfonic Acid Catalyzed Synthesis with Water Removal
This protocol is based on a method designed to drive the reaction to completion by removing water.
Materials:
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Industrial-grade citric acid (containing crystal water)
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Methanol
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p-Toluenesulfonic acid
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Pure water
Procedure:
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In a reaction flask, combine citric acid, methanol, and p-toluenesulfonic acid.
-
Heat the mixture to reflux and maintain for 3-6 hours.
-
After the initial reflux, distill the mixture at normal pressure to recover the methanol, followed by distillation under reduced pressure to remove the water generated.
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Add a fresh portion of methanol to the distillation residue and repeat the reflux and distillation steps.
-
Repeat this process for a total of 3-6 cycles.
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After the final cycle, distill off the methanol at normal pressure.
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Add pure water to the residue and heat with stirring until all materials are dissolved.
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Cool the solution to induce crystallization.
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Filter the crystals, wash with water, and dry to obtain pure trithis compound.
Protocol 2: Thionyl Chloride Catalyzed Synthesis
This protocol utilizes thionyl chloride as a catalyst and results in a high yield.
Materials:
-
Citric acid
-
Anhydrous methanol
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Thionyl chloride
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve citric acid (9.00 g, 46.8 mmol) in anhydrous methanol in a reaction vessel under a nitrogen atmosphere.
-
Cool the solution to 0°C.
-
Slowly add thionyl chloride (20.50 mL, 0.28 mol) dropwise to the cooled solution.
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Stir the reaction mixture at 0°C for 1 hour.
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Allow the mixture to warm to room temperature and continue stirring overnight.
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Once the reaction is complete, remove the volatile components by distillation under reduced pressure.
-
Recrystallize the resulting solid residue from a hexane/ethyl acetate solvent mixture to yield white crystalline trithis compound.
Visualizations
Caption: A general workflow for the synthesis of trithis compound.
Caption: A flowchart for troubleshooting common synthesis issues.
References
"stability of methyl citrate in solution for long-term storage"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of methyl citrate in solution for long-term storage. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound stock solutions?
For optimal stability, this compound stock solutions should be stored under specific temperature and solvent conditions. It is also recommended to prepare aliquots of the solution to prevent degradation from repeated freeze-thaw cycles.[1][2]
Q2: Which solvents are recommended for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions.[1][2] Due to its hygroscopic nature, it is crucial to use newly opened DMSO to ensure maximum solubility.[1] For complete dissolution, ultrasonic treatment may be necessary.
Q3: What factors can negatively impact the stability of this compound in solution?
Several factors can lead to the degradation of this compound in solution:
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pH: As an ester, this compound is susceptible to both acid- and base-catalyzed hydrolysis. Maintaining a neutral pH is generally advisable to minimize hydrolysis.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation. Therefore, storage at low temperatures is critical.
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Light: Exposure to light, especially in the presence of trace metal ions like iron, can induce photochemical degradation of citrate and its derivatives.
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Air/Oxygen: While not explicitly detailed for this compound, limiting exposure to air is a general good practice for the long-term storage of chemical solutions to prevent oxidative degradation.
Q4: What are the signs of this compound degradation?
Degradation of this compound can be indicated by:
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A noticeable change in the color or clarity of the solution.
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The appearance of precipitates.
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A shift in the pH of the solution.
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Inconsistent or unexpected results in experimental assays.
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Direct analytical confirmation of degradation products, such as citric acid and methanol, via methods like HPLC or GC-MS.
Q5: How can I verify the stability of my stored this compound solution?
The concentration and purity of this compound in a stored solution can be verified using various analytical techniques. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are common methods for quantifying this compound and detecting potential degradation products.
Quantitative Data Summary
The following tables provide a summary of recommended storage conditions and key factors influencing the stability of this compound solutions.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Parameter | Condition | Recommended Duration | Citations |
| Temperature | -80°C | Up to 6 months | |
| -20°C | Up to 1 month | ||
| 4°C (Solid) | Long-term (sealed from moisture/light) | ||
| Solvent | DMSO | See temperature guidelines | |
| Container | Tightly sealed | See temperature guidelines | |
| Light/Air | Protect from light and moisture | See temperature guidelines |
Table 2: Factors Influencing this compound Stability in Solution
| Factor | Effect on Stability | Recommendation | Citations |
| pH | Susceptible to acid- and base-catalyzed hydrolysis. | Maintain a stable, neutral pH if possible. Use high-purity, neutral solvents. | |
| Temperature | Higher temperatures accelerate degradation. | Store solutions at or below -20°C. Avoid repeated temperature fluctuations. | |
| Light Exposure | Can cause photochemical degradation, especially with metal ions. | Store solutions in amber vials or protect from light. | |
| Freeze-Thaw Cycles | Repeated cycles can degrade the product. | Aliquot stock solutions into single-use volumes. | |
| Trace Metals | Can catalyze degradation pathways. | Use high-purity solvents and reagents. |
Troubleshooting Guides
Problem 1: My this compound solution is degrading much faster than the recommended guidelines.
Caption: Troubleshooting workflow for premature this compound degradation.
Problem 2: I am observing inconsistent results between experiments using the same this compound stock solution.
Caption: Logic diagram for troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid, high purity)
-
Anhydrous DMSO (newly opened bottle)
-
Sterile, amber glass vial with a screw cap
-
Analytical balance
-
Ultrasonic bath
Procedure:
-
Weigh out 20.615 mg of solid this compound (MW: 206.15 g/mol ) on an analytical balance.
-
Transfer the solid this compound to a sterile amber vial.
-
Add 1 mL of anhydrous DMSO to the vial.
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Tightly seal the vial.
-
Place the vial in an ultrasonic bath and sonicate until the solid is completely dissolved. Gentle warming to 37°C can also aid dissolution.
-
Once fully dissolved, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.
Protocol 2: General Method for Assessing this compound Stability by HPLC
Objective: To quantify the concentration of this compound over time and detect the appearance of degradation products.
Workflow Diagram:
Caption: Experimental workflow for a this compound stability study.
Procedure:
-
Standard Preparation: Prepare a fresh this compound solution of known concentration to serve as a standard for quantification.
-
Sample Preparation: Prepare the this compound solution to be tested for stability and store it under the desired conditions (e.g., specific temperature, pH, light exposure).
-
Time Points: At specified time intervals (e.g., Day 0, Week 1, Week 2, Week 4, etc.), withdraw an aliquot from the stored solution.
-
HPLC Analysis:
-
Column: Use a suitable C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection at a wavelength where this compound absorbs (e.g., around 210 nm, though this may require optimization).
-
Injection: Inject the standard and the time-point samples.
-
-
Data Analysis:
-
Integrate the peak area corresponding to this compound for each sample.
-
Compare the peak area of the stored samples to the initial (Day 0) sample and the standard to determine the concentration over time.
-
Examine the chromatograms for the appearance of new peaks, which would indicate degradation products. The retention time of these new peaks could be compared to standards of suspected degradation products (e.g., citric acid).
-
References
"preventing degradation of methyl citrate during sample preparation"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of methyl citrate during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
A1: this compound is the methyl ester of citric acid. Like many esters, it is susceptible to degradation, primarily through hydrolysis, which can be catalyzed by acidic or basic conditions, as well as elevated temperatures.[1][2] This degradation can lead to the formation of citric acid and methanol, compromising the accuracy and reproducibility of experimental results.
Q2: What are the primary pathways of this compound degradation?
A2: The main degradation pathways for this compound are:
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Hydrolysis: The ester bond is susceptible to cleavage by water, a reaction that is accelerated by the presence of acids or bases.
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Photodegradation: Exposure to light, particularly UV light, can induce degradation. This process may be accelerated in the presence of certain metal ions.[2]
Q3: What are the initial signs of this compound degradation in my sample?
A3: Visual signs of degradation are often absent. The most reliable indicators of degradation are analytical. For instance, in chromatography (e.g., HPLC, GC), you may observe:
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A decrease in the peak area or height corresponding to this compound.
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The appearance of new peaks corresponding to degradation products, such as citric acid.
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Inconsistent and non-reproducible analytical results.
Q4: How should I store pure this compound and its solutions to ensure stability?
A4: For long-term storage of solid this compound, it is recommended to keep it in a tightly sealed container in a cool, dry, and dark place, with a temperature between 2°C and 8°C.[2][3] Stock solutions, particularly in solvents like DMSO, should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use vials.
Troubleshooting Guide
This guide addresses common issues encountered during sample preparation that may lead to this compound degradation.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound in analytical results. | Hydrolysis during extraction or processing. | • Maintain a neutral or slightly acidic pH (around pH 4-6) during sample preparation. Avoid strongly acidic or basic conditions. • Use anhydrous solvents where possible and minimize the sample's exposure to water. • Perform extraction and processing steps at low temperatures (e.g., on ice) to slow down the rate of hydrolysis. |
| Thermal degradation during solvent evaporation. | • Use a rotary evaporator with a water bath temperature below 40°C. • For complete solvent removal, use a gentle stream of inert gas (e.g., nitrogen) or lyophilization (freeze-drying). | |
| Appearance of unexpected peaks in chromatograms (e.g., HPLC, GC-MS). | Formation of degradation products (e.g., citric acid). | • Confirm the identity of the unexpected peaks by running standards of potential degradation products. • Review and optimize the sample preparation protocol to minimize hydrolysis and thermal stress (see solutions above). |
| Contamination from solvents or labware. | • Use high-purity (e.g., HPLC or LC-MS grade) solvents. • Ensure all glassware is thoroughly cleaned and dried before use. | |
| Inconsistent and non-reproducible results between sample batches. | Variability in sample handling and processing times. | • Standardize the entire sample preparation workflow, ensuring consistent timing for each step. • Process samples in smaller batches to minimize the time each sample is exposed to potentially degrading conditions. |
| Improper storage of intermediate or final samples. | • Store all samples, including intermediate fractions, at low temperatures (-20°C or -80°C) and protect them from light. |
Experimental Protocols
Protocol 1: General Aqueous Sample Preparation for HPLC Analysis
This protocol is designed to minimize hydrolysis of this compound in aqueous samples.
Materials:
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Sample containing this compound
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HPLC-grade water
-
pH meter
-
0.1 M Hydrochloric acid (HCl) and 0.1 M Sodium hydroxide (NaOH) for pH adjustment
-
Ice bath
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Methodology:
-
Thaw frozen samples on ice.
-
Immediately measure the pH of the sample. If necessary, adjust the pH to a range of 4-6 using 0.1 M HCl or 0.1 M NaOH. Perform all pH adjustments on ice.
-
If the sample contains particulates, centrifuge at 4°C to pellet the solids.
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Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Keep the vials in a cooled autosampler (e.g., 4°C) if immediate analysis is not possible.
-
For long-term storage prior to analysis, freeze the filtered samples at -80°C.
Protocol 2: Extraction of this compound from a Solid Matrix for GC-MS Analysis
This protocol focuses on minimizing thermal and hydrolytic degradation during extraction from solid samples.
Materials:
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Homogenized solid sample
-
Anhydrous sodium sulfate
-
Extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate, HPLC grade)
-
Ultrasonic bath or shaker
-
Rotary evaporator
-
Inert gas (e.g., nitrogen)
-
GC vials with inserts
Methodology:
-
Mix the homogenized sample with anhydrous sodium sulfate to remove residual water.
-
Add the extraction solvent to the sample in a sealed container.
-
Extract the this compound using an ultrasonic bath for 15-20 minutes at room temperature or by shaking for 1-2 hours at 4°C.
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Separate the solvent extract from the solid matrix by centrifugation and decantation.
-
Concentrate the extract using a rotary evaporator with the water bath temperature set to a maximum of 40°C.
-
Dry the remaining residue under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of a suitable volatile solvent for GC-MS analysis (e.g., ethyl acetate).
-
Transfer the final sample to a GC vial and store at -20°C until analysis.
Visualizations
Caption: Key degradation pathways for this compound.
Caption: Ideal workflow to minimize this compound degradation.
References
Technical Support Center: GC-MS Analysis of Organic Acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding common interferences in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of organic acids. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the GC-MS analysis of organic acids in a question-and-answer format.
Question: I am observing unexpected peaks in my chromatogram that are not present in my standards. What could be the cause?
Answer: The presence of unexpected peaks, often referred to as "ghost peaks," is a common issue and can originate from several sources of contamination. It is crucial to systematically identify and eliminate the source of these interfering compounds.
Potential Causes and Solutions:
-
Contaminated Solvents or Reagents: Impurities in solvents, derivatizing agents, or other reagents can introduce extraneous peaks.
-
Troubleshooting Step: Analyze a "blank" sample containing only the solvents and reagents used in your sample preparation. If the ghost peaks are present, this confirms a contaminated reagent.
-
Solution: Use high-purity, chromatography-grade solvents and fresh reagents.[1] It is also good practice to test new batches of solvents and reagents before use in sample analysis.
-
-
System Contamination: Contamination can originate from various parts of the GC-MS system.
-
GC Inlet: The injection port liner and septum are common sources of contamination.[2] Non-volatile matrix components can accumulate in the liner, and septum bleed can introduce silicone-related peaks.
-
GC Column: The column itself can become contaminated with non-volatile residues from previous injections, leading to column bleed and ghost peaks.
-
Solution: Bake out the column at a high temperature (within the column's specifications) to remove contaminants. If the problem persists, you may need to trim the first few centimeters of the column or replace it entirely.[4]
-
-
Carrier Gas: Impurities in the carrier gas (e.g., from the gas cylinder or tubing) can be a source of background noise and ghost peaks.
-
Solution: Ensure the use of high-purity carrier gas and install appropriate gas purifiers to remove oxygen, moisture, and hydrocarbons.
-
-
-
Sample Handling: Contamination can be introduced during sample collection and preparation.
-
Solution: Handle samples carefully to avoid environmental contamination. For instance, fingerprints can introduce oils and other compounds. Ensure all glassware and equipment are scrupulously clean.
-
Question: My peak areas are inconsistent, or I am seeing signal suppression/enhancement for my target organic acids. What is causing this?
Answer: Inconsistent peak areas and signal suppression or enhancement are often attributable to "matrix effects." This phenomenon occurs when other components in the sample matrix interfere with the ionization and detection of the target analytes.
Potential Causes and Solutions:
-
Co-eluting Matrix Components: Components of the sample matrix that elute at the same time as your organic acids can affect their ionization in the mass spectrometer source, leading to either a decrease (suppression) or increase (enhancement) in the signal.
-
Troubleshooting Step: Review your chromatogram to see if there are large, co-eluting peaks with your analytes of interest.
-
Solution:
-
Optimize Chromatographic Separation: Adjust the GC oven temperature program to improve the separation between your target analytes and interfering matrix components.
-
Improve Sample Cleanup: Implement additional sample preparation steps, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering matrix components before analysis. For samples with high sugar content, dilution or extraction with a solvent like ethyl acetate may be necessary.
-
-
-
Active Sites in the GC System: Active sites in the injection port liner or the GC column can cause adsorption of polar organic acids, leading to poor peak shape and reduced signal.
-
Solution: Use deactivated liners and columns to minimize analyte interaction. Regular maintenance of the inlet is crucial.
-
-
Calibration Strategies:
-
Solution: To compensate for matrix effects, use matrix-matched calibration standards or stable isotope-labeled internal standards that behave similarly to the analytes of interest.
-
Question: My derivatization reaction seems to be incomplete or is producing multiple derivative peaks for a single organic acid. How can I troubleshoot this?
Answer: Derivatization is a critical step for the analysis of non-volatile organic acids by GC-MS. Incomplete reactions or the formation of multiple derivatives can lead to inaccurate quantification and complex chromatograms.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: The temperature and time of the derivatization reaction are crucial for its completion.
-
Troubleshooting Step: Review the recommended derivatization protocol for your specific reagent and organic acids.
-
Solution: Optimize the reaction temperature and time. For example, for trimethylsilylation, a common derivatization technique, a reaction temperature of 50-70°C for 30-120 minutes is often used.
-
-
Presence of Moisture: Derivatization reagents, particularly silylating agents like BSTFA and MTBSTFA, are sensitive to moisture. Water in the sample or solvents can consume the reagent and lead to incomplete derivatization.
-
Solution: Ensure that all solvents are anhydrous and that samples are completely dry before adding the derivatization reagent. This can be achieved by evaporation under a stream of nitrogen.
-
-
Reagent Instability or Insufficiency: The derivatization reagent may have degraded over time or may not be present in sufficient excess to derivatize all the active sites on the organic acids.
-
Solution: Use fresh derivatization reagents and ensure they are stored correctly (e.g., under an inert atmosphere). Increase the volume of the derivatization reagent to ensure a sufficient molar excess.
-
-
Formation of Multiple Derivatives: Some organic acids with multiple functional groups can form different derivative species.
-
Solution: Carefully review the mass spectra of the different peaks to confirm if they are indeed derivatives of the same compound. Adjusting the derivatization conditions may favor the formation of a single, stable derivative.
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Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of organic acids?
A1: Organic acids are generally non-volatile and polar compounds due to the presence of carboxyl and hydroxyl groups. These characteristics make them unsuitable for direct analysis by GC, as they would not vaporize easily and would interact strongly with the stationary phase of the GC column, leading to poor peak shape and retention. Derivatization converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, allowing for successful separation and detection by GC-MS.
Q2: What are some common derivatization reagents for organic acids?
A2: The most common derivatization method for organic acids is silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group. Common silylating reagents include:
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N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
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N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
Alkylation, particularly methylation, is another common technique.
Q3: How can I identify the source of contamination in my GC-MS system?
A3: A systematic approach is key to identifying the source of contamination.
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Run a blank solvent injection: This will help determine if the contamination is coming from the solvent or the syringe.
-
Run a "no injection" blank: This involves running the GC-MS method without injecting anything. If peaks are still observed, the contamination is likely from the carrier gas or the GC system itself (e.g., column bleed, septum bleed).
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Check the mass spectra of the contaminant peaks: The mass spectra can provide clues about the identity of the contaminant. Common contaminants have well-characterized mass spectra.
Q4: What is the importance of an internal standard in organic acid analysis?
A4: An internal standard is a compound that is added to the sample in a known concentration before sample preparation. It is used to correct for variability in the analytical procedure, including extraction efficiency, derivatization yield, and injection volume. A good internal standard should be chemically similar to the analytes of interest but not naturally present in the sample. The use of an internal standard is crucial for achieving accurate and precise quantification.
Data Presentation
Table 1: Common Contaminant Ions in GC-MS Analysis of Organic Acids
| Mass Ions (m/z) | Compound/Class | Likely Source of Contamination |
| 18, 28, 32, 44 | H₂O, N₂, O₂, CO₂ | Air leak in the system. |
| 73, 147, 207, 281 | Polysiloxanes | Septum bleed, column bleed. |
| 43, 58 | Acetone | Cleaning solvent. |
| 31 | Methanol | Cleaning solvent. |
| 69, 131, 219, 264 | Perfluorotributylamine (PFTBA) | Tuning compound. |
| Phthalates (e.g., m/z 149) | Plasticizers | Plastic labware, sample containers. |
| Hydrocarbons | - | Pump oil, contaminated carrier gas. |
Experimental Protocols
Protocol: Trimethylsilyl (TMS) Derivatization of Organic Acids in a Biological Sample
This protocol provides a general methodology for the derivatization of organic acids using BSTFA.
Materials:
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Sample (e.g., urine, plasma extract)
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Internal standard solution
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Pyridine
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N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (or other suitable solvent)
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Nitrogen gas supply
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Preparation:
-
To a clean glass tube, add a specific volume of the sample (e.g., 100 µL of urine).
-
Add a known amount of the internal standard solution.
-
-
Drying:
-
Evaporate the sample to complete dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 50°C). It is critical to ensure the sample is completely dry as moisture will interfere with the derivatization reaction.
-
-
Derivatization:
-
Add 50 µL of pyridine to the dried sample to dissolve the residue.
-
Add 100 µL of BSTFA with 1% TMCS to the sample.
-
Cap the tube tightly and vortex briefly to mix.
-
Heat the mixture at a specific temperature and for a defined period (e.g., 70°C for 60 minutes) to facilitate the derivatization reaction.
-
-
Analysis:
-
After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert.
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues in GC-MS analysis of organic acids.
Caption: A typical experimental workflow for the derivatization of organic acids for GC-MS analysis.
References
Technical Support Center: Reducing Ion Suppression in ESI-MS for Methyl Citrate
Welcome to the technical support center for the analysis of methyl citrate using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to ion suppression.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the ESI-MS analysis of this compound.
Question: My this compound signal is low or non-existent, even with a standard solution. What is the likely cause and how can I fix it?
Answer:
Low or absent signal for this compound, a polar tricarboxylic acid, is frequently due to poor ionization efficiency and ion suppression.[1][2] Here are the primary causes and troubleshooting steps:
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Poor Ionization in Positive Ion Mode: Due to its acidic nature, this compound is better analyzed in negative ion mode. Ensure your instrument is set to detect negative ions.
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Ion Suppression from Matrix Components: Co-eluting compounds from your sample matrix can compete with this compound for ionization, reducing its signal.[3][4]
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Assess Matrix Effects: To confirm ion suppression, compare the signal response of this compound in your sample matrix to its response in a clean solvent. A significantly lower response in the matrix is a clear indicator of suppression.
-
Improve Sample Preparation: Your current sample cleanup may be insufficient. For complex matrices like plasma or urine, consider more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[3]
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Optimize Chromatography: Poor chromatographic separation between this compound and matrix components can lead to co-elution and ion suppression. Try modifying your gradient, changing the stationary phase, or adjusting the flow rate.
-
-
Suboptimal ESI Source Parameters: The efficiency of the electrospray process itself can significantly impact your signal.
-
Optimize Source Settings: Experiment with parameters such as spray voltage, nebulizer gas pressure, and drying gas temperature and flow rate to find the optimal conditions for this compound.
-
Question: I am observing inconsistent and irreproducible results for my this compound quality control (QC) samples. What could be causing this variability?
Answer:
Inconsistent results for QC samples are a classic symptom of variable matrix effects. The composition of the matrix can differ from sample to sample, leading to varying degrees of ion suppression.
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup using SPE or LLE will minimize variability in matrix effects.
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Use Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting for ion suppression. Since it has nearly identical physicochemical properties to this compound, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
Question: My this compound peak is broad and tailing, and the retention time is very early. How can I improve the chromatography?
Answer:
As a small polar molecule, this compound is often poorly retained on traditional reversed-phase columns (like C18), leading to elution near the void volume where ion suppression from salts and other polar matrix components is most severe.
-
Consider Alternative Chromatography:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for better retention of polar compounds.
-
Mixed-Mode Chromatography: Columns that combine reversed-phase and anion-exchange characteristics can also improve retention.
-
-
Derivatization: Chemically modifying the carboxylic acid groups of this compound to make it more hydrophobic will significantly improve its retention on reversed-phase columns and move its elution away from the ion suppression zone.
-
Adjust Mobile Phase:
-
Use a Weaker Mobile Phase: Start with a lower percentage of organic solvent in your gradient.
-
pH Modification: Since this compound is an acid, adjusting the pH of the mobile phase can alter its retention. For reversed-phase, a lower pH (e.g., using formic acid) will keep the carboxylic acid groups protonated and can increase retention.
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Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a phenomenon in ESI-MS where the signal intensity of the analyte of interest (this compound) is reduced due to the presence of co-eluting compounds from the sample matrix. These matrix components compete with the analyte for ionization in the ESI source. For this compound, which is a polar molecule and can have low ionization efficiency, this competition can lead to significantly decreased sensitivity, inaccurate quantification, and poor reproducibility.
Q2: What are the most common sources of ion suppression in biological samples?
A2: Common causes of ion suppression in biological matrices like plasma, serum, and urine include salts, phospholipids, proteins, and other endogenous metabolites. These substances can be present at much higher concentrations than the analyte and can easily interfere with the ionization process.
Q3: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression?
A3: ESI is generally more susceptible to ion suppression than APCI. This is because the ESI process is more sensitive to the presence of non-volatile components and salts in the sample, which can affect droplet formation and solvent evaporation. If significant and persistent ion suppression is observed with ESI, switching to APCI may be a viable solution, provided this compound can be efficiently ionized by this technique.
Q4: How can I quantitatively assess the degree of ion suppression in my method?
A4: The most common method is the post-extraction spike analysis. This involves comparing the peak area of the analyte in a clean solvent to the peak area of the analyte spiked into a blank matrix extract at the same concentration. The matrix effect can be calculated as:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Q5: What is derivatization and how can it help with ion suppression for this compound?
A5: Derivatization is the process of chemically modifying an analyte to improve its analytical properties. For this compound, its carboxylic acid groups can be derivatized to form esters or amides. This has two main benefits:
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Improved Chromatography: The derivatized molecule is typically less polar, leading to better retention on reversed-phase columns and separation from early-eluting, ion-suppressing matrix components.
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Enhanced Ionization: The derivatizing agent can introduce a readily ionizable group (e.g., a permanently charged moiety or a group with high proton affinity), significantly increasing the signal intensity in ESI-MS.
Data Presentation
The choice of sample preparation method can have a significant impact on analyte recovery and the extent of ion suppression. The following table summarizes quantitative data on the effectiveness of different strategies for organic acids, which are applicable to this compound.
| Method | Analyte Class | Matrix | Metric | Result | Reference |
| Solid-Phase Extraction (SPE) | Organic Acids | Urine | Mean Recovery | 84.1% | |
| Liquid-Liquid Extraction (LLE) | Organic Acids | Urine | Mean Recovery | 77.4% | |
| Derivatization with 2-picolylamine (PA) | Carboxylic Acids | Various | Signal Enhancement | 9- to 158-fold increase | |
| Derivatization with N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) | Organophosphorus Acids | Various | Improvement in Limit of Identification | 1 to 2 orders of magnitude |
Experimental Protocols
Below are detailed methodologies for key experiments to reduce ion suppression for this compound.
Protocol 1: Derivatization of this compound with 2-Picolylamine (PA)
This protocol is adapted for carboxylic acids and aims to enhance positive ion mode detection.
Materials:
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Sample extract containing this compound
-
2-Picolylamine (PA)
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2,2'-Dipyridyl disulfide (DPDS)
-
Triphenylphosphine (TPP)
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Acetonitrile
-
Reaction vials
Procedure:
-
Sample Preparation: Evaporate the solvent from the sample extract containing this compound to dryness under a stream of nitrogen.
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of PA in acetonitrile.
-
Prepare a 10 mg/mL solution of DPDS in acetonitrile.
-
Prepare a 10 mg/mL solution of TPP in acetonitrile.
-
-
Derivatization Reaction:
-
To the dried sample residue, add 50 µL of the PA solution, 50 µL of the DPDS solution, and 50 µL of the TPP solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction vial at 60°C for 30 minutes.
-
-
Sample Analysis: After incubation, cool the reaction mixture to room temperature. The sample is now ready for injection into the LC-MS system for analysis in positive ion mode.
Protocol 2: Solid-Phase Extraction (SPE) for this compound
This protocol uses a mixed-mode anion exchange SPE cartridge to extract acidic compounds like this compound from a biological fluid matrix (e.g., plasma or urine).
Materials:
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Mixed-mode anion exchange SPE cartridge (e.g., a polymeric sorbent with both reversed-phase and anion exchange properties)
-
Methanol
-
Deionized water
-
Aqueous acid (e.g., 2% formic acid in water)
-
Elution solvent (e.g., 5% ammonium hydroxide in methanol)
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Sample (e.g., plasma or urine) pre-treated by protein precipitation if necessary
Procedure:
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge.
-
-
Cartridge Equilibration:
-
Pass 1 mL of aqueous acid (e.g., 2% formic acid) through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Pass 1 mL of aqueous acid (e.g., 2% formic acid) through the cartridge to wash away neutral and basic interferences.
-
Pass 1 mL of methanol through the cartridge to wash away non-polar interferences.
-
-
Elution:
-
Place a collection tube under the cartridge.
-
Add 1-2 mL of the elution solvent (e.g., 5% ammonium hydroxide in methanol) to the cartridge to elute the retained this compound.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.
-
Protocol 3: Liquid-Liquid Extraction (LLE) for this compound
This protocol is a general procedure for extracting organic acids from an aqueous matrix.
Materials:
-
Aqueous sample containing this compound
-
Water-immiscible organic solvent (e.g., ethyl acetate)
-
Acid (e.g., hydrochloric acid) to adjust pH
-
Anhydrous sodium sulfate
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
pH Adjustment:
-
In a centrifuge tube, take a known volume of the aqueous sample.
-
Adjust the pH of the sample to < 2 by adding a suitable acid. This ensures that the carboxylic acid groups of this compound are protonated.
-
-
Extraction:
-
Add a volume of the organic solvent (e.g., ethyl acetate) to the centrifuge tube. A solvent-to-sample ratio of 2:1 is a good starting point.
-
Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing of the two phases.
-
-
Phase Separation:
-
Centrifuge the tube for 5-10 minutes to facilitate the separation of the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer to a clean tube, avoiding any of the aqueous layer.
-
-
Drying:
-
Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.
-
-
Evaporation and Reconstitution:
-
Transfer the dried organic extract to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS analysis.
-
Visualizations
Caption: A troubleshooting workflow for addressing low or no signal for this compound in ESI-MS.
Caption: Simplified mechanism of ion suppression in the Electrospray Ionization (ESI) source.
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. Liquid-Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Methyl Citrate Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the scaling up of methyl citrate production. The content covers both chemical synthesis and biotechnological (fermentation) production routes.
Frequently Asked Questions (FAQs)
General Scale-Up and Production Challenges
Q1: What are the primary methods for producing this compound, and what are their respective scale-up challenges? A1: There are two main routes for this compound production:
-
Chemical Synthesis (Esterification): This method involves the direct esterification of citric acid with methanol, typically using an acid catalyst.[1] Key scale-up challenges include controlling reaction selectivity to achieve the desired di- or tri-methyl ester, managing the removal of water as a byproduct to drive the reaction forward, and purifying the final product from unreacted starting materials and side products.[1][2]
-
Biotechnological Production (Fermentation): This route utilizes microorganisms that operate the methylcitrate cycle to convert propionyl-CoA and oxaloacetate into 2-methylcitrate.[3] Scaling up this process involves challenges common to industrial fermentation, such as maintaining optimal and homogenous reaction conditions (e.g., pH, temperature, oxygen transfer), ensuring genetic and physiological stability of the microbial strain, and managing the accumulation of toxic intermediates that can inhibit enzyme activity.[4]
Q2: My production yield is inconsistent between laboratory-scale and pilot-scale batches. What are the common causes? A2: Inconsistent yields during scale-up are a frequent problem. Key factors include:
-
Mixing and Homogeneity: Large-scale reactors often have gradients in temperature, pH, and nutrient concentration, which can affect reaction rates and microbial metabolism.
-
Heat and Mass Transfer: The efficiency of heat removal and oxygen transfer decreases as the reactor volume increases, which can become a limiting factor for cell growth and product formation in fermentation.
-
Process Control: Tighter control over process parameters like reactant addition rates, temperature, and pH is crucial at a larger scale to ensure reproducibility. For fermentation, hydrostatic pressure in tall fermenters can also negatively affect microbial metabolism.
Chemical Synthesis (Esterification) Troubleshooting
Q3: The esterification of citric acid is producing a mixture of mono-, di-, and trimethyl esters. How can I improve the selectivity for the desired product? A3: Achieving high selectivity is a primary challenge due to the three carboxylic acid groups on citric acid. To improve selectivity:
-
Control Stoichiometry: Carefully control the molar ratio of citric acid to methanol. A starting point of 1:2 to 1:4 (citric acid to methanol) can be optimized.
-
Reaction Time and Temperature: Monitor the reaction progress over time. Shorter reaction times may favor mono- and di-esters, while longer times can lead to the formation of the tri-ester. Temperature affects reaction kinetics and can influence which ester is favored.
-
Catalyst Choice and Concentration: The type and amount of acid catalyst (e.g., p-toluenesulfonic acid) can influence the reaction rate and selectivity.
Q4: The yield of my esterification reaction is lower than expected. What are the potential causes? A4: Low yield is often due to the reversible nature of the esterification reaction.
-
Incomplete Water Removal: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants. Continuous removal of water using a Dean-Stark apparatus or vacuum distillation is critical.
-
Product Hydrolysis: During work-up, the ester can hydrolyze back to citric acid and methanol if exposed to acidic or basic conditions for extended periods, especially at elevated temperatures.
-
Product Loss During Purification: this compound has some water solubility, leading to potential losses during aqueous washing steps.
Fermentation (Methylcitrate Cycle) Troubleshooting
Q5: During fermentation, I'm observing the accumulation of toxic intermediates like propionyl-CoA. How can this be mitigated? A5: The accumulation of propionyl-CoA and other intermediates of the methylcitrate cycle can be cytotoxic and inhibit key enzymes.
-
Optimize Metabolic Flux: Ensure a balanced supply of precursors. The methylcitrate cycle requires oxaloacetate, which is also a key intermediate in the TCA and glyoxylate cycles. Engineering the metabolic pathways to enhance the supply of oxaloacetate can help drive the reaction forward.
-
Enzyme Expression Levels: The activity of key enzymes, particularly 2-methylcitrate synthase (encoded by the prpC gene), is crucial for propionate metabolism. Overexpression of this rate-limiting enzyme may improve the conversion of propionyl-CoA.
-
Fed-Batch Strategy: Implement a controlled feeding strategy for the propionate source to avoid overwhelming the metabolic capacity of the cells, which can lead to toxic accumulation.
Q6: The growth rate of my production strain is significantly slower at a larger scale. Why is this happening? A6: Slower growth is a common scale-up issue in fermentation.
-
Oxygen Limitation: Large-scale bioreactors have lower surface-area-to-volume ratios, making efficient oxygen transfer more difficult. This can be a major bottleneck for aerobic microorganisms.
-
Substrate/Product Inhibition: High concentrations of the substrate (propionate) or the product (this compound) can be inhibitory to cell growth.
-
Shear Stress: Increased agitation required for mixing in large fermenters can cause physical stress to the cells.
Purification and Analysis
Q7: My purified this compound appears cloudy. What is the cause? A7: Cloudiness or a hazy appearance in the final product is typically caused by residual water or unreacted methanol. Thorough drying of the organic layer with an anhydrous drying agent (e.g., sodium sulfate) before solvent removal is essential.
Q8: What are the most common impurities in crude this compound after chemical synthesis? A8: Common impurities include unreacted citric acid and methanol, water, side products like trithis compound or monothis compound, and residues from the acid catalyst.
Q9: Which analytical methods are suitable for quantifying this compound during production? A9: Several methods can be employed:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying this compound, especially at low concentrations.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the concentration of this compound and other organic acids in the reaction mixture or fermentation broth.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Often used for the analysis of organic acids in clinical labs, this method typically requires derivatization of the analyte.
Troubleshooting Guides
Guide 1: Low Yield in Chemical Synthesis via Esterification
| Symptom | Possible Cause | Troubleshooting Step |
| Reaction fails to reach completion; low conversion of citric acid. | Inefficient Water Removal: The presence of water inhibits the forward reaction. | 1. Ensure the water separator (e.g., Dean-Stark trap) is functioning correctly. 2. For reactions without a trap, perform multiple cycles of adding fresh methanol and removing water via distillation. |
| Significant amount of starting material recovered after work-up. | Insufficient Catalyst or Reaction Time: The reaction may not have had enough time or catalytic activity to proceed. | 1. Increase the catalyst concentration (e.g., from 0.5% to 2% by mass of citric acid). 2. Extend the reflux time and monitor the reaction progress using TLC or HPLC. |
| Low product recovery after aqueous extraction and washing. | Product Loss to Aqueous Phase: this compound has partial water solubility. Product Hydrolysis: Ester bonds are cleaved during work-up. | 1. Saturate the aqueous wash solutions with sodium chloride (brine wash) to decrease the solubility of the organic product. 2. Perform washes with cold solutions and minimize contact time. 3. Ensure neutralization is done carefully to avoid prolonged exposure to strong acid or base. |
Guide 2: Inconsistent Batch Performance in Fermentation
| Symptom | Possible Cause | Troubleshooting Step |
| Slow cell growth and low final cell density at large scale. | Oxygen Limitation: Dissolved oxygen (DO) level is dropping below the critical point. | 1. Increase agitation speed and/or aeration rate. 2. If possible, use oxygen-enriched air. 3. Profile the DO throughout the fermentation to identify periods of high demand and adjust parameters accordingly. |
| Production ceases prematurely; accumulation of propionate in the medium. | Enzyme Inhibition or Repression: High substrate concentration or accumulation of toxic intermediates. | 1. Implement a fed-batch strategy to maintain the propionate concentration at a low, non-toxic level. 2. Analyze the broth for intermediates of the methylcitrate cycle to identify potential metabolic bottlenecks. |
| Batch-to-batch variation in product titer. | Inoculum Quality: Inconsistent age, viability, or volume of the inoculum. | 1. Standardize the entire seed train protocol, from the working cell bank to the seed fermenter. 2. Ensure consistent transfer volumes and cell densities at each stage. |
Quantitative Data Summary
Table 1: Representative Reaction Parameters and Yields
| Parameter | Value | Context | Source(s) |
|---|---|---|---|
| Chemical Synthesis | |||
| Molar Ratio (Citric Acid:Methanol) | 1:2 to 1:4 | Starting point for optimization of dithis compound synthesis. | |
| Catalyst Concentration (% of citric acid mass) | 0.5 - 2% | Typical range for acid catalysts like p-toluenesulfonic acid. | |
| Reflux Temperature | 65 - 140°C | Depends on the solvent used for azeotropic distillation. | |
| Yield (Trithis compound) | > 80% | Achieved with multiple reaction-distillation cycles. | |
| Fermentation | |||
| 2-Methylcitrate Synthase Activity (Wild Type) | 250 µM propionyl-CoA | Activity measured in Burkholderia sacchari induced by propionic acid. |
| 2-Methylcitrate Synthase Activity (Mutant) | Much less than wild type | Demonstrates the enzyme's role in propionate metabolism. | |
Table 2: Analytical Method Parameters for this compound Quantification
| Parameter | Value | Method | Source(s) |
|---|---|---|---|
| LC-MS/MS | |||
| Column | C18 | For chromatographic separation. | |
| Elution Time | 3.8 min | Time at which this compound elutes from the column. | |
| Intraday & Interday Imprecision | ≤ 20.9% | Method precision (n=17). | |
| Reference Interval (in urine) | 0.4 - 3.4 mmol/mol creatinine | Normal range in control subjects. |
| Pathological Range (in urine) | 8.3 - 591 mmol/mol creatinine | Range in patients with propionic/methylmalonic acidemias. | |
Experimental Protocols
Protocol 1: Generalized Chemical Synthesis of 1,5-Dithis compound This protocol is a generalized procedure based on the esterification of citric acid and can be optimized.
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a water separator (e.g., Dean-Stark apparatus), add citric acid, methanol (e.g., 1:3 molar ratio), and an acid catalyst (e.g., 1% p-toluenesulfonic acid by mass of citric acid). If using azeotropic distillation, a suitable solvent like toluene may be added.
-
Esterification: Heat the mixture to reflux (typically 65-140°C). Water produced during the reaction will be collected in the water separator, driving the equilibrium towards the product.
-
Monitoring: Monitor the reaction's progress by measuring the amount of water collected or by analyzing small samples via TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a water-immiscible organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Caution: CO2 evolution.
-
Purification: Wash the organic layer with water, followed by a brine solution. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure.
-
Final Purification: Purify the crude product by vacuum distillation to obtain pure 1,5-dithis compound.
Protocol 2: Assay for 2-Methylcitrate Synthase Activity This spectrophotometric assay measures the activity of 2-methylcitrate synthase by detecting the release of Coenzyme A (CoA), which reacts with DTNB.
-
Reagent Preparation:
-
Prepare a 66.7 mM potassium phosphate buffer (pH 6.9).
-
Prepare stock solutions of oxaloacetate (e.g., 20 mM), propionyl-CoA (e.g., 2.5 mM), and 5,5′-dithiobis-(2-nitrobenzoate) (DTNB, e.g., 20 mM).
-
-
Reaction Mixture: In a 1 cm cuvette, prepare a 1 mL reaction mixture containing:
-
2 mM oxaloacetate
-
250 µM propionyl-CoA
-
2 mM DTNB
-
Bring to a final volume of 1 mL with the potassium phosphate buffer.
-
-
Enzyme Addition: Prepare a crude cell-free extract from the microorganism being tested. Add a specific amount of the crude extract to the cuvette to initiate the reaction.
-
Measurement: Immediately place the cuvette in a spectrophotometer and measure the increase in absorbance at 412 nm over time. The rate of increase is proportional to the enzyme activity.
-
Calculation: Calculate the specific activity using the molar extinction coefficient of the DTNB-CoA adduct (ε = 13.6 cm²/µmol).
Visualizations
Chemical and Biological Production Workflows
A generalized workflow for the chemical synthesis of this compound highlights the key stages of reaction and purification.
References
Technical Support Center: Method Development for Resolving Methylcitrate Isomers
Welcome to the technical support center for the analytical resolution of methylcitrate isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development and to offer solutions for common challenges encountered during the separation and quantification of these critical analytes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in resolving methylcitrate isomers?
Methylcitrate possesses two chiral centers, resulting in four stereoisomers: (2R,3S)-methylcitrate, (2S,3R)-methylcitrate, (2R,3R)-methylcitrate, and (2S,3S)-methylcitrate. The primary challenges in their resolution stem from their identical molecular weight and similar physicochemical properties. This necessitates the use of chiral separation techniques to differentiate between the enantiomeric pairs ((2R,3S)/(2S,3R) and (2R,3R)/(2S,3S)) and potentially an achiral method to separate the diastereomeric pairs. Furthermore, as a hydrophilic, polar organic acid, methylcitrate can exhibit poor retention on standard reversed-phase chromatography columns, often requiring specialized columns or derivatization.
Q2: Which analytical techniques are most suitable for separating methylcitrate isomers?
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a primary technique for resolving stereoisomers.[1] Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can also be employed, but this typically requires a derivatization step to increase the volatility and thermal stability of the methylcitrate isomers.[2] Supercritical Fluid Chromatography (SFC) is an emerging technique that can offer faster and more efficient separations.
Q3: Is derivatization necessary for the analysis of methylcitrate isomers?
For GC-based methods, derivatization is essential.[2] Common derivatization approaches for organic acids include silylation or esterification to convert the carboxylic acid and hydroxyl groups into less polar and more volatile derivatives. For HPLC analysis, derivatization is not always required if a suitable chiral stationary phase can provide adequate separation. However, derivatization with a chiral derivatizing agent can be used to form diastereomers that can then be separated on a standard achiral column.[3]
Q4: How do I choose the right chiral stationary phase (CSP) for HPLC separation?
The selection of the optimal CSP is crucial and often requires screening several column types. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a versatile starting point for the separation of a wide range of chiral compounds, including acidic analytes.[4] The choice of mobile phase (normal-phase, reversed-phase, or polar organic) will also significantly influence the selectivity and resolution on a given CSP.
Troubleshooting Guides
HPLC Method Troubleshooting
| Problem | Potential Causes | Recommended Solutions |
| No or Poor Resolution of Isomers | - Inappropriate chiral stationary phase (CSP). - Suboptimal mobile phase composition. - Temperature fluctuations. | - Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based). - Optimize the mobile phase by varying the organic modifier (e.g., isopropanol, ethanol) and its concentration. - Introduce acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) to the mobile phase to improve peak shape and selectivity. - Control the column temperature using a column oven; evaluate different temperatures as this can alter selectivity. |
| Peak Tailing | - Secondary interactions between the acidic analyte and the stationary phase. - Column overload. - Mismatch between the sample solvent and the mobile phase. | - Add an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase to suppress the ionization of the carboxylic acid groups. - Reduce the sample concentration or injection volume. - Dissolve the sample in the mobile phase or a weaker solvent. |
| Peak Splitting | - Column void or contamination at the column inlet. - Co-elution of closely related isomers. - Mismatch between injection solvent and mobile phase. | - Reverse-flush the column or replace the column frit. If the problem persists, the column may need to be replaced. - Adjust the mobile phase composition or temperature to improve the separation of the individual isomers. - Ensure the sample is dissolved in the mobile phase. |
| Inconsistent Retention Times | - Inadequate column equilibration. - Mobile phase composition drift. - Temperature fluctuations. | - Ensure the column is thoroughly equilibrated with the mobile phase before each injection. - Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. - Use a column thermostat to maintain a consistent temperature. |
GC-MS Method Troubleshooting
| Problem | Potential Causes | Recommended Solutions |
| Incomplete Derivatization | - Presence of moisture in the sample or reagents. - Insufficient derivatization reagent or reaction time/temperature. | - Ensure all glassware and solvents are anhydrous. - Use a fresh vial of derivatization reagent. - Optimize the reagent-to-analyte ratio, reaction time, and temperature. |
| Poor Peak Shape | - Active sites in the GC inlet or column. - Thermal degradation of the derivative. | - Use a deactivated inlet liner and a high-quality, inert GC column. - Lower the injection port and oven temperatures. |
| Low Sensitivity | - Inefficient derivatization. - Suboptimal MS parameters. | - Optimize the derivatization protocol for maximum yield. - Tune the mass spectrometer and optimize the ionization and fragmentation parameters for the specific methylcitrate derivatives. |
| Isomer Co-elution | - Inappropriate chiral stationary phase. - Suboptimal oven temperature program. | - Screen different chiral GC columns with varying selectivities. - Optimize the oven temperature ramp rate; a slower ramp often improves the resolution of closely eluting isomers. |
Experimental Protocols
Starting Point HPLC-UV Method for Methylcitrate Isomer Resolution
This protocol provides a starting point for developing a separation method. Optimization will likely be required for your specific instrumentation and sample matrix.
Objective: To achieve baseline separation of the four stereoisomers of methylcitrate.
Caption: HPLC workflow for the separation of methylcitrate isomers.
Instrumentation and Conditions:
| Parameter | Recommendation |
| HPLC System | Standard HPLC with UV detector |
| Column | Chiral Stationary Phase (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C (to be optimized) |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of a methylcitrate isomer mixture at 1 mg/mL in the mobile phase.
-
Dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the mobile phase.
-
Filter the final solution through a 0.45 µm PTFE syringe filter.
-
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (at least 30 minutes).
-
Inject the prepared sample.
-
Run the analysis isocratically for a sufficient time to elute all four isomers.
-
-
Data Analysis:
-
Identify the peaks based on the injection of individual standards if available.
-
Quantify the isomers based on their peak areas.
-
Starting Point GC-MS Method with Derivatization
This protocol outlines a general approach for the GC-MS analysis of methylcitrate isomers following derivatization.
Objective: To separate and identify the four stereoisomers of methylcitrate after derivatization.
Caption: GC-MS workflow for the analysis of methylcitrate isomers.
Instrumentation and Conditions:
| Parameter | Recommendation |
| GC-MS System | Standard GC with a Mass Selective Detector |
| Column | Chiral GC Column (e.g., Rt-βDEXsm, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection | Splitless, 1 µL at 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 220 °C at 5 °C/min, hold 5 min |
| MS Transfer Line | 230 °C |
| Ion Source | 230 °C |
| MS Mode | Electron Ionization (EI) at 70 eV, Scan m/z 50-550 |
Procedure:
-
Derivatization:
-
Evaporate the solvent from the sample to complete dryness under a stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Seal the vial and heat at 60 °C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Run the specified oven temperature program.
-
-
Data Analysis:
-
Analyze the resulting chromatogram and mass spectra to identify and quantify the derivatized methylcitrate isomers.
-
Data Presentation
The following tables present hypothetical but realistic quantitative data for the validation of an HPLC method for methylcitrate isomer resolution. This data is for illustrative purposes to guide users in their method validation process, as outlined in ICH Q2(R1) guidelines.
Table 1: System Suitability
| Parameter | Isomer 1 | Isomer 2 | Isomer 3 | Isomer 4 | Acceptance Criteria |
| Retention Time (min) | 8.5 | 9.2 | 10.1 | 10.8 | RSD ≤ 1.0% |
| Peak Area | 125430 | 126105 | 124980 | 125560 | RSD ≤ 2.0% |
| Tailing Factor | 1.1 | 1.2 | 1.1 | 1.2 | ≤ 1.5 |
| Resolution (Rs) | - | 2.1 | 2.5 | 2.0 | ≥ 1.5 |
Table 2: Linearity
| Concentration (µg/mL) | Isomer 1 Peak Area | Isomer 2 Peak Area | Isomer 3 Peak Area | Isomer 4 Peak Area |
| 1 | 1250 | 1260 | 1245 | 1255 |
| 5 | 6280 | 6310 | 6250 | 6290 |
| 10 | 12550 | 12620 | 12500 | 12580 |
| 25 | 31350 | 31500 | 31200 | 31400 |
| 50 | 62700 | 63050 | 62550 | 62800 |
| 100 | 125400 | 126100 | 124900 | 125600 |
| Correlation Coefficient (r²) | 0.9998 | 0.9999 | 0.9998 | 0.9999 |
Table 3: Precision (Repeatability)
| Replicate | Isomer 1 Area | Isomer 2 Area | Isomer 3 Area | Isomer 4 Area |
| 1 | 125430 | 126105 | 124980 | 125560 |
| 2 | 125100 | 125800 | 124650 | 125230 |
| 3 | 125800 | 126500 | 125300 | 125900 |
| 4 | 124950 | 125650 | 124400 | 125000 |
| 5 | 125600 | 126300 | 125100 | 125700 |
| 6 | 125350 | 126050 | 124850 | 125450 |
| Mean | 125372 | 126068 | 124880 | 125473 |
| RSD (%) | 0.28 | 0.29 | 0.29 | 0.29 |
Table 4: Accuracy (Spike Recovery)
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| Low (80%) | 80 | 79.2 | 99.0 |
| Mid (100%) | 100 | 100.5 | 100.5 |
| High (120%) | 120 | 118.9 | 99.1 |
References
Technical Support Center: Optimizing Mobile Phase for Citrate Ester Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of citrate esters.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic separation of citrate esters.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram shows significant peak tailing for my citrate ester peaks. What could be the cause and how can I fix it?
Answer:
Peak tailing is a common issue in the HPLC analysis of citrate esters and can arise from several factors. Here's a systematic approach to troubleshoot this problem:
-
Secondary Interactions: Unwanted interactions between the analytes and the stationary phase can cause peak tailing.
-
Solution: Acidify the mobile phase. Adding a small amount of an acid like formic acid or phosphoric acid to the mobile phase can suppress the ionization of residual silanols on the silica-based stationary phase, minimizing secondary interactions. A mobile phase containing 0.1% formic acid has been used successfully for the separation of acetyl triethyl citrate and tributyl citrate.[1][2][3][4]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Mismatched Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak fronting.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.
-
Issue 2: Inconsistent Retention Times
Question: The retention times for my citrate ester standards are drifting between injections. What should I investigate?
Answer:
Fluctuating retention times can compromise the reliability of your analytical method. Consider the following potential causes:
-
Mobile Phase Preparation: Inaccuracies in preparing the mobile phase are a frequent cause of retention time variability. In reversed-phase chromatography, a small change in the organic solvent percentage can lead to significant shifts in retention.
-
Solution: Ensure accurate and consistent measurement of mobile phase components. Use a graduated cylinder for precise volume measurements and ensure thorough mixing.
-
-
Column Equilibration: Insufficient column equilibration time between gradient runs or after changing the mobile phase can lead to drifting retention times.
-
Solution: Allow adequate time for the column to equilibrate with the initial mobile phase conditions before each injection. This is especially critical in gradient elution.
-
-
Pump Performance: Issues with the HPLC pump, such as leaks or worn seals, can cause inconsistent flow rates and, consequently, variable retention times.
-
Solution: Perform routine maintenance on your HPLC pump. Check for any visible leaks and replace pump seals as recommended by the manufacturer.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and influence retention times.
-
Solution: Use a column oven to maintain a constant temperature for the analytical column. A common temperature for citrate ester separation is 30°C.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for separating a mixture of citrate esters like triethyl citrate, tributyl citrate, and acetyl triethyl citrate?
A1: For a reversed-phase separation of common citrate esters, a mobile phase consisting of methanol and water is a good starting point. A simple isocratic method with a mobile phase of methanol:water (70:30 v/v) has been successfully used to separate triethyl citrate, tributyl citrate, and acetyl triethyl citrate. For more complex mixtures or to optimize resolution, a gradient elution may be necessary.
Q2: When should I use a gradient elution instead of an isocratic method for citrate ester analysis?
A2: Gradient elution is beneficial when analyzing a mixture of citrate esters with a wide range of polarities. If some of your esters elute very early and others are strongly retained with an isocratic method, a gradient can provide better separation and sharper peaks for all components. A gradient allows you to start with a lower organic solvent concentration to retain and separate the more polar esters and gradually increase the organic content to elute the more non-polar esters in a reasonable time.
Q3: How does the pH of the mobile phase affect the separation of citrate esters?
A3: While citrate esters themselves are generally neutral compounds, the pH of the mobile phase can still influence the separation. Acidifying the mobile phase, typically with formic acid or phosphoric acid, can improve peak shape by suppressing the ionization of residual silanol groups on the C18 column packing material. This minimizes secondary interactions that can lead to peak tailing.
Q4: Can I use acetonitrile instead of methanol in my mobile phase?
A4: Yes, acetonitrile is a common organic modifier in reversed-phase HPLC and can be used for the separation of citrate esters. The choice between methanol and acetonitrile can affect the selectivity of the separation. If you are not achieving the desired separation with a methanol/water mobile phase, switching to acetonitrile/water may provide a different elution order and improve resolution. Mobile phases containing acetonitrile and 0.1% formic acid have been effectively used for the analysis of acetyl triethyl citrate and tributyl citrate.
Data Presentation
Table 1: Mobile Phase Compositions for Citrate Ester Separation
| Citrate Ester(s) | Column | Mobile Phase | Elution Mode | Flow Rate (mL/min) | Detection (nm) |
| Triethyl citrate, Tributyl citrate, Acetyl triethyl citrate | Reversed-Phase | Methanol:Water (70:30 v/v) | Isocratic | - | 220 |
| Acetyl triethyl citrate, Tributyl citrate | C18 | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in 90% Acetonitrile | Gradient | 0.3 | MS/MS |
| Tributyl citrate | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | Isocratic | - | - |
| Acetyl tributyl citrate | C18 | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in 90% Acetonitrile | Gradient | 0.3 | MS/MS |
Experimental Protocols
Protocol 1: Isocratic Separation of a Mixture of Citrate Esters
This protocol is adapted from a method for the separation of various plasticizers, including triethyl citrate, tributyl citrate, and acetyl triethyl citrate.
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Column: Reversed-phase C18 column.
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Mobile Phase Preparation: Prepare a mobile phase of 70% methanol and 30% water (v/v). Ensure the solvents are HPLC grade and degas the mobile phase before use.
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Instrumentation Setup:
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Set the flow rate of the HPLC pump.
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Equilibrate the column with the mobile phase until a stable baseline is achieved.
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Set the UV detector to a wavelength of 220 nm.
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Sample Preparation: Dissolve the citrate ester standards or sample in the mobile phase.
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Injection and Data Acquisition: Inject the sample onto the column and record the chromatogram.
Protocol 2: Gradient Separation of Acetyl Triethyl Citrate (ATEC) and Tributyl Citrate (TBC)
This protocol is based on a validated LC-MS/MS method for the pharmacokinetic study of ATEC, using TBC as an internal standard.
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Column: Phenomenex Kinetex C18 (2.1 mm × 50 mm, 2.1 μm) or equivalent.
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Mobile Phase Preparation:
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Mobile Phase A: 0.1% formic acid in deionized water.
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Mobile Phase B: 0.1% formic acid in 90% acetonitrile.
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Degas both mobile phases before use.
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Instrumentation Setup:
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Set the column temperature to 30°C.
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Set the flow rate to 0.3 mL/min.
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Program the following gradient elution:
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Start with 10% B.
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Increase to 100% B over 0.6 minutes.
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Hold at 100% B for 2 minutes.
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Return to 10% B and re-equilibrate for 4 minutes.
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Sample Preparation: Prepare samples in a suitable solvent, such as methanol.
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Injection and Data Acquisition: Inject 5 µL of the sample and acquire data using a mass spectrometer.
Visualizations
Caption: A general experimental workflow for the HPLC separation of citrate esters.
Caption: A logical troubleshooting guide for common issues in citrate ester separation.
References
- 1. Pharmacokinetics and Metabolism of Acetyl Triethyl Citrate, a Water-Soluble Plasticizer for Pharmaceutical Polymers in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and Metabolism of Acetyl Triethyl Citrate, a Water-Soluble Plasticizer for Pharmaceutical Polymers in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Troubleshooting Low Recovery of Methyl Citrate in SPE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low recovery of methyl citrate during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound recovery low, and where should I start troubleshooting?
Low recovery is the most common issue in SPE and can occur at any stage of the process.[1] this compound is a polar, tri-carboxylic organic acid, which makes its interaction with SPE sorbents highly dependent on pH and solvent choice. The first step in troubleshooting is to determine where the loss is occurring.[2] This can be done by collecting and analyzing the fractions from each step of the process (sample load, wash, and elution).[2][3]
A systematic evaluation will quickly identify the problematic step and guide you to the correct solution.[2]
Q2: How do I choose the correct SPE sorbent for this compound?
The choice of sorbent is critical and depends on the properties of your analyte and the sample matrix. Since this compound is an acidic and polar compound, several retention mechanisms can be employed.
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Anion Exchange (Recommended): This is often the most effective mechanism for acidic compounds. Weak Anion Exchange (WAX) or Strong Anion Exchange (SAX) sorbents are ideal. Retention occurs via an ionic bond between the negatively charged this compound (at appropriate pH) and the positively charged sorbent.
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Reversed-Phase (RP): Sorbents like C18 or polymeric sorbents (e.g., HLB) can be used, but require careful pH control. To retain this compound, the sample's pH must be lowered to at least 2 units below the analyte's pKa, neutralizing the carboxyl groups and allowing for hydrophobic interaction.
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Normal-Phase (NP): This mode is suitable if your sample is dissolved in a nonpolar organic solvent. The polar this compound would be retained on a polar sorbent (like silica or diol) from a nonpolar matrix.
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Caption: Decision tree for selecting the appropriate SPE sorbent for this compound.
Q3: What are the optimal pH and solvent conditions for the sample loading step?
Proper sample conditions are essential to ensure the analyte is retained on the sorbent.
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For Anion Exchange: The sample pH should be adjusted to a level where the this compound's carboxyl groups are deprotonated (negatively charged) and the sorbent is positively charged. A pH between 5 and 7 is a good starting point for WAX sorbents.
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For Reversed-Phase: The sample must be acidified (e.g., with formic or acetic acid) to a pH below the pKa of this compound's carboxylic acids. This neutralizes the molecule, increasing its hydrophobicity and retention on the nonpolar sorbent. The loading solvent should be as polar (aqueous) as possible to maximize retention.
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For Normal-Phase: The sample should be dissolved in a nonpolar solvent to promote adsorption onto the polar stationary phase.
Q4: My analyte is being lost during the wash step. How can I prevent this?
If this compound is eluting during the wash step, the wash solvent is too strong. The goal of the wash step is to remove interferences that are less strongly retained than your analyte.
Solutions:
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Decrease Organic Content: Reduce the percentage of organic solvent in your wash solution. Start with a very weak solvent (e.g., 5% methanol in water) and gradually increase the strength if needed for cleanup.
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Adjust pH/Ionic Strength: For ion-exchange, ensure the wash solvent's pH and ionic strength are not high enough to disrupt the ionic interaction with the sorbent. For reversed-phase, maintain a low pH in the wash solvent to keep the this compound neutralized.
Q5: I have good retention, but I can't elute the this compound effectively. What should I do?
This indicates that your elution solvent is not strong enough to break the analyte-sorbent interactions or the volume is insufficient.
Solutions:
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Increase Elution Solvent Strength:
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Anion Exchange: Use an elution solvent with a high ionic strength (e.g., a salt buffer) or a low pH (e.g., containing 1-5% formic or acetic acid). The acid will neutralize the this compound, breaking the ionic bond and allowing it to elute.
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Reversed-Phase: Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution solution. A high organic content (60-100%) is often required.
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Increase Elution Volume: Use a sufficient volume of elution solvent. Try eluting with 2-3 smaller aliquots instead of one large one to ensure complete recovery. A typical starting point is 1-3 cartridge bed volumes.
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Use a Stronger Solvent: If methanol or acetonitrile are ineffective, consider a stronger solvent or add a modifier.
Q6: Could my sample processing flow rate be affecting recovery?
Yes, flow rate is a critical parameter.
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Sample Loading: A slow and steady flow rate (e.g., 1-2 mL/min) is crucial during sample loading. This allows sufficient time for the equilibrium to be established between the this compound in the sample and the SPE sorbent, maximizing retention. A high flow rate is a common cause of analyte breakthrough.
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Conditioning, Wash, and Elution: Flow rates can generally be higher during these steps, but avoid excessively high pressure that could channel the sorbent bed. A slow elution flow rate can sometimes improve recovery by allowing more interaction time.
Data Presentation: Optimizing SPE Parameters
The following tables provide conceptual data to illustrate how different parameters can be adjusted to optimize the recovery of this compound.
Table 1: Conceptual Effect of Loading pH on this compound Retention
| Sorbent Type | Loading pH | Expected Retention | Rationale |
| Weak Anion Exchange (WAX) | 6.0 | High | This compound is negatively charged (deprotonated), and the WAX sorbent is positively charged, promoting strong ionic interaction. |
| Weak Anion Exchange (WAX) | 2.0 | Low | This compound is neutralized, preventing ionic interaction with the sorbent. |
| Reversed-Phase (C18) | 6.0 | Low | This compound is charged and highly polar, leading to poor retention on a nonpolar sorbent. |
| Reversed-Phase (C18) | 2.0 | High | This compound is neutralized, increasing its hydrophobicity and allowing for retention via van der Waals forces. |
Table 2: Example Elution Schemes for this compound from a WAX Sorbent
| Elution Solvent | Expected Recovery | Notes |
| 100% Methanol | Low | Methanol alone is not strong enough to disrupt the strong ionic bond between this compound and the WAX sorbent. |
| 50% Methanol / 50% Water | Very Low | A polar, neutral solvent will not elute the ionically bound analyte. |
| 95% Methanol / 5% Formic Acid | High | Formic acid lowers the pH, neutralizing the this compound and breaking the ionic bond, allowing for efficient elution. |
| 50% Acetonitrile / 50% 100mM Ammonium Acetate Buffer | High | The high ionic strength of the buffer competes for the ion-exchange sites, displacing the this compound. |
Experimental Protocols
Generic Protocol: Extraction of this compound using Weak Anion Exchange (WAX) SPE
This protocol provides a starting point for method development. Volumes should be adjusted based on the SPE cartridge size and analyte concentration.
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Sample Pre-treatment:
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Adjust the sample pH to 6.0 using a suitable buffer (e.g., phosphate or acetate).
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Centrifuge or filter the sample to remove any particulates.
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Cartridge Conditioning:
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Pass 3 mL of methanol through the WAX cartridge to wet the sorbent.
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Cartridge Equilibration:
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Pass 3 mL of deionized water through the cartridge.
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Pass 3 mL of the pH 6.0 buffer through the cartridge. Do not allow the sorbent bed to dry out.
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Sample Loading:
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Load the pre-treated sample onto the cartridge at a slow flow rate of approximately 1 mL/min.
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Washing:
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Wash the cartridge with 3 mL of the pH 6.0 buffer to remove weakly bound interferences.
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(Optional) A second wash with a mild organic solvent (e.g., 5% methanol in water) can be performed if further cleanup is needed.
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Elution:
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Elute the this compound by passing 2 mL of a solution containing 5% formic acid in methanol through the cartridge. Collect the eluate.
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Ensure the solvent fully wets the sorbent bed before applying pressure or vacuum.
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Post-Elution:
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The collected fraction can be evaporated and reconstituted in a solvent compatible with the subsequent analysis (e.g., HPLC mobile phase).
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Mandatory Visualizations
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Caption: A standard workflow for a solid-phase extraction (SPE) procedure.
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Caption: Troubleshooting flowchart for diagnosing the cause of low SPE recovery.
References
"minimizing contamination in trace level analysis of methyl citrate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the trace level analysis of methyl citrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in this compound trace level analysis?
A1: Contamination in this compound analysis can originate from several sources, broadly categorized as environmental, sample-related, and analytical.
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Environmental Contamination: This includes airborne particles in the laboratory, contaminants leaching from labware (e.g., plastics, glassware), and impurities in reagents and solvents. Dust and aerosols in the lab environment can introduce interfering compounds.
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Sample Handling and Collection: Contamination can be introduced during sample collection, storage, and preparation. Using non-certified metal-free collection tubes can introduce metallic and organic contaminants. Improper storage can lead to degradation or the introduction of contaminants.
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Analytical Process: Cross-contamination between samples, contaminated instrument components (e.g., injector, column), and impurities in analytical-grade reagents and solvents are significant sources. Phthalates and other plasticizers from lab consumables are common contaminants.[1][2]
Q2: How can I minimize contamination from laboratory plastics?
A2: Plastic labware is a common source of contamination, particularly from plasticizers like phthalates. To minimize this:
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Use high-quality, certified low-bleed or contaminant-free plasticware, especially for sample collection tubes, pipette tips, and vials.
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Whenever possible, use glass or polypropylene labware, as they tend to have lower levels of leachable organic compounds.
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Rinse all plasticware with high-purity solvent before use.
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Minimize the contact time of solvents and samples with plastic surfaces.
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Be aware that even high-quality plastics can leach contaminants, especially when exposed to certain organic solvents.[3]
Q3: What are "matrix effects" and how do they affect this compound analysis?
A3: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by the co-eluting components of the sample matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. In biological samples like plasma, urine, or dried blood spots, endogenous compounds such as salts, lipids, and proteins are common causes of matrix effects.[1][4] To mitigate matrix effects, sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often employed to remove interfering components.
Q4: My this compound peak is showing poor shape (tailing, fronting, or splitting). What are the likely causes and solutions?
A4: Poor peak shape in LC-MS analysis can be caused by a variety of factors. A systematic approach to troubleshooting is recommended.
| Problem | Common Causes | Recommended Solutions |
| Peak Tailing | Secondary interactions with the stationary phase, column contamination, extra-column volume. | Optimize mobile phase pH, use a different column, flush the column with a strong solvent, minimize tubing length. |
| Peak Fronting | Column overload, sample solvent stronger than the mobile phase. | Reduce sample concentration, dissolve the sample in the initial mobile phase. |
| Split Peaks | Partially blocked column frit, column void, co-elution with an interfering compound. | Reverse-flush the column, replace the column, optimize chromatographic separation. |
Q5: I am observing a high background signal in my chromatogram. How can I reduce it?
A5: High background noise can mask the analyte signal and reduce sensitivity. Common sources include contaminated solvents, mobile phase additives, instrument contamination, and electronic noise.
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Solvent and Reagent Purity: Use the highest purity solvents and reagents available (e.g., LC-MS grade). Prepare fresh mobile phases daily.
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Instrument Cleaning: Regularly clean the ion source and other components of the mass spectrometer according to the manufacturer's instructions.
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System Blank: Run a system blank (injecting mobile phase) to identify the source of the background.
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Gas Purity: Ensure high-purity nitrogen or argon is used as the nebulizing and collision gas.
Troubleshooting Guides
Guide 1: Low Recovery of this compound
Problem: You are experiencing low and inconsistent recovery of this compound during sample preparation.
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | Optimize the extraction solvent and pH. This compound is a polar compound, so ensure the solvent system is appropriate for its extraction. Consider solid-phase extraction (SPE) with a suitable sorbent. |
| Analyte Degradation | This compound stability can be pH and temperature-dependent. Ensure samples are stored properly (e.g., at -80°C) and processed quickly. Avoid prolonged exposure to harsh acidic or basic conditions. |
| Adsorption to Labware | This compound can adsorb to the surfaces of glass or plastic labware. Silanize glassware or use low-binding polypropylene tubes. |
| Incomplete Derivatization (if applicable) | If using a derivatization step to improve sensitivity, ensure the reaction conditions (temperature, time, reagent concentration) are optimized for complete reaction. |
Guide 2: Interference from Isocitrate
Problem: You suspect interference from isocitrate, an isomer of citrate, which can be challenging to separate chromatographically from this compound.
| Potential Cause | Troubleshooting Steps |
| Co-elution | Optimize the chromatographic method to achieve baseline separation. This may involve trying different stationary phases (e.g., HILIC), mobile phase compositions, or gradient profiles. |
| Non-specific MS/MS Transition | Select a unique and specific MS/MS transition for this compound that is not shared by isocitrate. This requires careful optimization of the collision energy and selection of fragment ions. |
Experimental Protocols
Protocol 1: General Cleaning of Labware for Trace Analysis
This protocol is a general guideline for cleaning glassware and plasticware to minimize background contamination.
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Initial Rinse: Rinse the labware thoroughly with deionized water.
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Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent.
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Tap Water Rinse: Rinse extensively with tap water.
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Deionized Water Rinse: Rinse multiple times with deionized water.
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Acid Wash: Soak the labware in a 10% nitric acid solution for at least 4 hours.
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High-Purity Water Rinse: Rinse thoroughly with high-purity (e.g., 18 MΩ·cm) water.
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Drying: Allow to air dry in a clean, dust-free environment (e.g., a laminar flow hood). Do not wipe dry.
Protocol 2: Sample Preparation for this compound Analysis from Dried Blood Spots (DBS) by LC-MS/MS (Example)
This protocol is based on established methods for the analysis of this compound from DBS and may require optimization for your specific application and instrumentation.
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Punching: Punch a 3.2 mm disc from the DBS into a clean polypropylene microcentrifuge tube.
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Internal Standard Addition: Add an appropriate internal standard (e.g., isotopically labeled this compound) to the tube.
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Extraction/Derivatization: Add the extraction/derivatization solution. A common approach involves a one-step extraction and derivatization to enhance the hydrophobicity and ionization efficiency of this compound.
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Incubation: Incubate the mixture at an elevated temperature (e.g., 60-70°C) for a specified time to ensure complete reaction.
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Centrifugation: Centrifuge the sample to pellet any solid material.
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Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Major sources of contamination in trace level analysis.
Caption: A logical workflow for troubleshooting analytical issues.
References
Technical Support Center: Improving the Robustness of the Analytical Method for Methyl Citrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the robustness of analytical methods for methyl citrate.
Frequently Asked Questions (FAQs)
Q1: What makes the analytical method for this compound inherently challenging? A1: this compound is a hydrophilic tricarboxylic acid, which contributes to several analytical challenges. These include poor retention on standard reverse-phase chromatography columns and suboptimal ionization and fragmentation behavior during electrospray ionization mass spectrometry (ESI-MS/MS).[1] To overcome these issues, chemical derivatization is often employed to create a more hydrophobic and highly ionizable derivative, thereby improving chromatographic separation and detection sensitivity.[1]
Q2: What is "method robustness" and why is it critical for this compound analysis? A2: Robustness is the measure of an analytical method's capacity to remain unaffected by small, deliberate variations in its parameters, ensuring its reliability during routine use.[2][3][4] According to International Council for Harmonisation (ICH) guidelines, robustness is a key component of method validation. For a challenging analyte like this compound, a robust method guarantees consistent and reliable data across different laboratories, instruments, and analysts, which is crucial for clinical diagnostics and drug development.
Q3: What are the most common analytical techniques for quantifying this compound? A3: The most prevalent and sensitive method for quantifying this compound, especially in biological matrices like dried blood spots (DBS) or urine, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high specificity and sensitivity, particularly when paired with a derivatization step. Gas Chromatography-Mass Spectrometry (GC-MS) is also used, often as part of a broader organic acid profile, though it may not always be quantitative.
Q4: Why is chemical derivatization necessary for this compound analysis by LC-MS/MS? A4: Derivatization is a critical step to address the poor mass spectrometric and chromatographic properties of this compound. Reagents like 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) are used to convert the carboxylic acid groups into stable amides. This process achieves two goals: it introduces a readily chargeable group suitable for positive mode ESI-MS/MS detection and makes the molecule more hydrophobic, which improves its retention and separation on reverse-phase columns like a C18.
Q5: What key parameters should be evaluated when testing the robustness of an HPLC or LC-MS/MS method? A5: During a robustness study, several parameters should be intentionally varied to assess their impact on the method's performance. According to ICH guidelines, these typically include the pH and composition of the mobile phase, the column temperature, the flow rate, and the stability of the analytical solutions. Using columns from different lots or suppliers is also a common practice to ensure the method is not dependent on a specific column batch.
Troubleshooting Guide
Chromatography & Detection Issues
Problem 1: I'm observing poor peak shape (tailing, fronting, or broad peaks). What are the likely causes and solutions? This is a common issue, often stemming from chemical interactions or physical problems within the HPLC system.
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Causes & Solutions:
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Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with the acidic this compound, causing peak tailing.
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Solution: Adjust the mobile phase pH to suppress the ionization of silanol groups. Using a well-end-capped column or a column with a different chemistry (e.g., charged surface) can also mitigate these interactions.
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Analyte-Metal Interactions: As a polyprotic acid, this compound can interact with trace metals in the HPLC system, leading to tailing.
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Solution: Use metal-free or PEEK components in the flow path and consider columns with metal-free coatings.
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Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting or broadening.
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Solution: Reduce the sample concentration or the injection volume.
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Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
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Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, keep the injection volume as small as possible.
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Problem 2: My retention times are shifting and inconsistent between runs. How can I fix this? Retention time instability compromises the reliability of analyte identification.
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Causes & Solutions:
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Temperature Fluctuations: The column temperature significantly affects retention. Even small ambient temperature changes can cause drift.
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Solution: Always use a column thermostat to maintain a stable temperature.
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Inconsistent Mobile Phase: Improperly mixed or prepared mobile phase can lead to gradual or abrupt shifts in retention.
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Solution: Ensure mobile phase components are accurately measured and thoroughly mixed. Use a gradient proportioning valve that is working correctly or prepare the mobile phase manually (pre-mixed).
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Insufficient Column Equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient methods.
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Solution: Increase the equilibration time between runs to ensure the column chemistry is stable before the next injection.
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Problem 3: The signal for this compound is very low, resulting in poor sensitivity. Low sensitivity prevents the accurate quantification of low-level analytes.
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Causes & Solutions:
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Poor Ionization: this compound is inherently difficult to ionize efficiently using ESI-MS.
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Solution: Implement a chemical derivatization step using an agent like DAABD-AE. This introduces a moiety that is readily protonated, significantly boosting the signal in positive ion mode MS.
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Suboptimal MS/MS Parameters: The mass spectrometer settings may not be optimized for the derivatized analyte.
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Solution: Perform a thorough optimization of MS parameters, including collision energy and fragmentor voltage, by infusing a standard of the derivatized this compound.
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Low UV Absorbance: If using UV detection, this compound lacks a strong chromophore, leading to a weak signal.
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Solution: Set the detection wavelength to a low UV range (e.g., 210 nm) where the carboxyl and ester groups have some absorbance. However, for trace-level quantification, switching to MS detection is highly recommended.
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Problem 4: I see a peak for this compound in my blank injection after running a high-concentration sample (Carryover). Carryover can lead to falsely positive results and inaccurate quantification of subsequent samples.
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Causes & Solutions:
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Analyte Adsorption: The analyte can adsorb to active sites within the injector, valves, or sample loop.
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Solution: Optimize the autosampler wash procedure. Use a strong rinse solvent in the wash solution that is effective at dissolving this compound. Consider replacing stainless steel components like the sample loop with PEEK alternatives, which can reduce adsorption.
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Insufficient Needle Washing: The exterior of the injector needle may carry residual sample into the next vial.
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Solution: Ensure the autosampler's needle wash mechanism is enabled and functioning correctly. Use an appropriate rinse solvent.
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Sample Stability & Preparation Issues
Problem 5: I'm experiencing low analyte recovery and inconsistent results. This often points to issues with sample preparation or analyte stability.
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Causes & Solutions:
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Incomplete Derivatization: The derivatization reaction may not have gone to completion.
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Solution: Optimize the reaction conditions, including temperature, time, and reagent concentrations, to ensure maximum derivatization yield. For the DAABD-AE reaction, heating at 65°C for at least 45 minutes has been shown to be effective.
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Analyte Degradation: this compound and its esters can be susceptible to hydrolysis.
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Solution: Prepare samples and standards fresh before each analytical run. Avoid storing solutions for extended periods. If stock solutions are needed, store them at low temperatures (e.g., -20°C or -80°C) and check for stability over time.
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Inefficient Extraction: If analyzing from a complex matrix, the extraction procedure may be inefficient.
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Solution: The derivatization method described by Al-Dirbashi et al. for dried blood spots allows for direct extraction and derivatization in a single step, which shows excellent recovery and reproducibility.
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Problem 6: I'm seeing new, unexpected peaks in my chromatogram, especially in older samples. This is a strong indicator of analyte degradation.
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Causes & Solutions:
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Chemical Degradation: this compound can degrade under various conditions (e.g., pH extremes, oxidation, light exposure). The primary degradation pathway is often hydrolysis of the ester groups.
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Solution: To understand potential degradants, perform a forced degradation (stress testing) study. This involves exposing the analyte to harsh conditions like acid, base, heat, oxidation, and light to intentionally generate degradation products. This helps in developing a stability-indicating method that can separate the main analyte from all potential impurities and degradants.
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Data & Parameters
Table 1: Typical LC-MS/MS Parameters for Derivatized this compound Analysis (Based on the method by Al-Dirbashi et al. for DBS analysis)
| Parameter | Setting |
| LC Column | C18 Reverse-Phase |
| Mobile Phase | Gradient elution with an aqueous buffer and an organic solvent (e.g., acetonitrile) |
| Derivatization Agent | DAABD-AE |
| Reaction Conditions | 65°C for 45 minutes |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Total Run Time | Approximately 7 minutes |
Table 2: Key Robustness Parameters and Typical Variations for Evaluation (Based on ICH Guidelines)
| Parameter to Vary | Typical Range of Variation |
| Mobile Phase pH | ± 0.2 units |
| Mobile Phase Composition | ± 2% absolute for the minor component |
| Column Temperature | ± 5 °C |
| Flow Rate | ± 10% of the nominal rate |
| Wavelength (UV) | ± 2 nm |
| Column Batch/Supplier | Test columns from at least two different lots |
| Solution Stability | Analyze samples/standards after storage at various times/temperatures |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Dried Blood Spots (DBS) with Derivatization This protocol is adapted from a validated method for newborn screening.
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Sample Preparation:
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Punch a single 3.2 mm disc from a dried blood spot into a 2.0 mL polypropylene tube.
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Add 20 µL of the internal standard (IS) working solution.
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Derivatization:
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Sequentially add the following reagents to the tube:
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25 µL of EDC (25 mmol/L in water).
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25 µL of DMAP (25 mmol/L in acetonitrile).
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50 µL of DAABD-AE (2 mmol/L in acetonitrile).
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Tightly cap the tubes and heat at 65°C for 45 minutes.
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Reaction Quenching & Analysis:
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Stop the reaction by adding 120 µL of 10% methanol containing a stopping agent like PFOA.
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Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 1 minute.
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Inject a portion of the supernatant (e.g., 10 µL) onto the LC-MS/MS system.
-
-
Chromatography & Detection:
-
Perform separation on a C18 column using a suitable gradient.
-
Detect the derivatized this compound and internal standard using ESI+ and MRM mode.
-
Protocol 2: General Protocol for a Forced Degradation Study This protocol outlines the steps to investigate the stability of this compound and develop a stability-indicating method.
-
Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the analyte to the following conditions in separate experiments. The goal is to achieve 5-20% degradation.
-
Acid Hydrolysis: Add 0.1N HCl and hold at room temperature or heat gently (e.g., 60°C) if necessary.
-
Base Hydrolysis: Add 0.1N NaOH and hold at room temperature.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and store protected from light at room temperature.
-
Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the solution to a light source that provides combined UV and visible light, as specified by ICH Q1B guidelines.
-
-
Neutralization & Dilution: After the desired exposure time, neutralize the acidic and basic samples. Dilute all stressed samples to the target analytical concentration with the mobile phase.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the analytical method.
-
Evaluation:
-
Assess the chromatograms for new peaks (degradation products).
-
The analytical method is considered "stability-indicating" if the primary this compound peak is well-resolved from all degradation product peaks (resolution ≥ 2.0).
-
Evaluate the mass balance to account for the loss of the parent drug versus the formation of degradants.
-
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Troubleshooting decision tree for poor chromatographic peak shape.
References
Technical Support Center: Methyl Citrate Analysis by MS/MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing challenges with the MS/MS analysis of methyl citrate, particularly concerning poor fragmentation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: Why do I only see the precursor ion for this compound and no significant fragment ions in my MS/MS spectrum?
A: This is a common issue for small, stable molecules. The lack of fragmentation typically points to insufficient energy being transferred to the precursor ion to induce bond cleavage or the inherent stability of the ion.
Possible Causes and Solutions:
-
Insufficient Collision Energy: The applied collision energy may be too low to break the covalent bonds in this compound.
-
Solution: Systematically increase the collision-induced dissociation (CID) energy. Perform a ramped collision energy experiment to identify the optimal value that produces informative fragments without complete annihilation of the signal.[1]
-
-
In-Source Fragmentation Not Optimized: Fragmentation can be induced in the ion source by adjusting voltage settings.[2][3]
-
Solution: Gradually increase the cone voltage (or equivalent parameter on your instrument) to promote "in-source" fragmentation. Be aware that this is a less controlled method of fragmentation compared to MS/MS.[3]
-
-
Stable Precursor Ion: this compound, especially as a deprotonated ion [M-H]⁻ in negative mode, can be quite stable. The energy required for fragmentation might be higher than for other molecules.[4]
-
Solution: Beyond optimizing collision energy, consider using a higher-energy fragmentation technique if available, such as Higher-energy C-trap Dissociation (HCD). Alternatively, chemical derivatization can introduce less stable bonds that are easier to fragment.
-
Q2: My signal intensity for this compound is very low, making it difficult to even see the precursor ion for MS/MS.
A: Low signal intensity can stem from poor ionization efficiency, suboptimal chromatography, or source conditions. For carboxylic acids, ionization efficiency in negative ion mode can sometimes be low.
Possible Causes and Solutions:
-
Poor Ionization Efficiency: this compound may not ionize efficiently under your current source conditions.
-
Solution (Negative Mode): Ensure the mobile phase is basic enough to promote deprotonation. Adding a small amount of a volatile base like ammonium hydroxide can help form the [M-H]⁻ ion.
-
Solution (Positive Mode): Direct analysis in positive mode is often difficult for underivatized carboxylic acids. However, adduct formation (e.g., [M+Na]⁺) can sometimes be used. For more reliable positive mode analysis, chemical derivatization is the recommended approach.
-
-
Suboptimal Mobile Phase: Acidic mobile phases, often used for good chromatographic peak shape in reversed-phase LC, can suppress ionization in negative mode.
-
Solution: If possible, use a mobile phase with a higher pH compatible with your column. Alternatively, consider hydrophilic interaction liquid chromatography (HILIC) or an alternative separation method.
-
-
Chemical Derivatization: Modifying the this compound molecule can drastically improve its ionization efficiency.
-
Solution: Use a derivatization reagent that adds a permanently charged group or a readily ionizable functional group (e.g., a tertiary amine for positive mode ESI).
-
Q3: I see some weak, unidentifiable fragment peaks. How can I get a cleaner, more informative spectrum?
A: Weak and non-specific fragments suggest that the fragmentation is occurring, but not efficiently or cleanly. This could be due to suboptimal collision energy or the presence of multiple fragmentation pathways occurring at low levels.
Possible Causes and Solutions:
-
Collision Energy is Not Optimal: The applied energy may be in a region that produces a mix of low-abundance fragments.
-
Solution: Perform a detailed collision energy optimization study. Acquiring MS/MS spectra at multiple, discrete collision energy levels can reveal which fragments are produced at different energies, helping to build a more complete picture.
-
-
Choice of Fragmentation Technique: Standard CID in an ion trap can be limited by the "low mass cut-off" (or 1/3rd rule), where low m/z fragments are not detected, potentially losing valuable structural information.
-
Solution: If your instrument allows, switch to a different fragmentation technique. HCD, often available on Orbitrap instruments, is not subject to the low mass cut-off and can provide richer spectra for small molecules.
-
-
Consider Derivatization: A derivatized analyte will have completely different fragmentation pathways that can be more predictable and produce more structurally informative ions.
-
Solution: Derivatizing the carboxyl groups of this compound can direct the fragmentation to the derivatizing agent itself, often yielding a strong, characteristic fragment ion that is excellent for quantification.
-
Frequently Asked Questions (FAQs)
Q1: What is the best ionization mode for analyzing this compound?
A: The choice of ionization mode depends on your experimental goals and sample preparation.
-
Negative Ion Mode (ESI-): This is the most direct approach for an underivatized carboxylic acid like this compound, which will readily lose a proton to form the [M-H]⁻ ion. This is often suitable for qualitative identification. However, sensitivity can be an issue, and acidic mobile phases used in LC can suppress ionization.
-
Positive Ion Mode (ESI+): This mode is generally not sensitive for underivatized this compound. However, it becomes the preferred method after chemical derivatization, especially when using a reagent that adds a positive charge or a basic site (like a tertiary amine), which significantly enhances the ionization efficiency.
Q2: Are there alternative fragmentation techniques to CID for analyzing small molecules like this compound?
A: Yes, several alternative fragmentation techniques are available on modern mass spectrometers, which can provide complementary or superior results to Collision-Induced Dissociation (CID).
-
Higher-energy C-trap Dissociation (HCD): This is a beam-type CID technique found in Orbitrap instruments. It is known for producing rich spectra with clear low-mass fragments because it does not have a low-mass cut-off. It is an excellent alternative for small molecule analysis.
-
Electron-Capture Dissociation (ECD) / Electron-Transfer Dissociation (ETD): These techniques involve the transfer of electrons to multiply charged precursor ions. They are generally used for large molecules like peptides and proteins and are not typically applicable to singly charged small molecules like this compound.
Q3: What is chemical derivatization and how can it help with my analysis?
A: Chemical derivatization is the process of reacting an analyte with another chemical agent to change its properties. For LC-MS/MS analysis of molecules like this compound, it is a powerful strategy to overcome issues of poor ionization and fragmentation.
Benefits include:
-
Enhanced Ionization Efficiency: A derivatizing agent can add a functional group that is much easier to ionize (e.g., a quaternary amine for a permanent positive charge), dramatically increasing signal intensity.
-
Improved Chromatography: Derivatization can alter the polarity of the analyte, leading to better retention and peak shape on a given LC column.
-
Controlled Fragmentation: The derivatizing agent can introduce a "fragmentation handle"—a chemical bond that breaks predictably and efficiently, leading to the formation of specific, high-intensity fragment ions that are ideal for targeted analysis.
Data Presentation
Table 1: Collision Energy Optimization - Expected Observations
| Collision Energy (CE) Range | Expected Observation for this compound [M-H]⁻ | Interpretation & Action |
| Low (e.g., 5-10 eV) | Precursor ion is dominant; minimal to no fragment ions are observed. | Energy is insufficient to induce fragmentation. Increase CE. |
| Medium (e.g., 15-30 eV) | Intensity of precursor ion decreases; one or more fragment ions appear. | Optimal range for fragmentation. Fine-tune within this range to maximize the intensity of the desired fragment(s). |
| High (e.g., >35 eV) | Precursor ion signal is very low or absent; signal for fragment ions may also decrease. | Excessive energy is causing extensive fragmentation or scattering of ions. Reduce CE. |
Table 2: Comparison of Fragmentation Techniques for Small Molecules
| Technique | Principle | Pros for this compound | Cons for this compound |
| Collision-Induced Dissociation (CID) | Ion acceleration into neutral gas causes collisions and fragmentation. | Widely available; effective for many small molecules. | Ion trap CID may suffer from low-mass cut-off, losing small fragments. May require significant energy optimization. |
| Higher-energy C-trap Dissociation (HCD) | Beam-type fragmentation in a dedicated collision cell. | No low-mass cut-off, providing richer low-mass spectral data. Often produces more structurally informative fragments. | Only available on specific instrument platforms (e.g., Orbitrap). |
Experimental Protocols
Protocol 1: Optimizing Collision Energy for this compound Fragmentation
Objective: To determine the optimal collision energy (CE) for generating structurally informative fragment ions from this compound.
Methodology:
-
Sample Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 1 µg/mL) in a solvent compatible with your LC-MS system (e.g., 50:50 methanol:water).
-
Infusion Analysis: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) to ensure a stable signal.
-
MS Settings:
-
Set the instrument to the appropriate ionization mode (e.g., negative ESI for underivatized this compound).
-
Tune the source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the signal of the precursor ion (e.g., m/z 205.04 for [C₇H₉O₇]⁻).
-
-
MS/MS Acquisition (CE Ramp):
-
Select the precursor ion for fragmentation.
-
Set up an MS/MS experiment where the collision energy is ramped over a wide range (e.g., from 5 eV to 50 eV) during a single acquisition period.
-
Analyze the resulting data to identify the CE value that produces the most intense and informative fragment ions.
-
-
MS/MS Acquisition (Discrete CE):
-
Based on the ramped experiment, acquire separate MS/MS spectra at several discrete CE values around the apparent optimum (e.g., 15, 20, 25, 30 eV).
-
This allows for the generation of higher-quality spectra at each energy level.
-
-
Data Analysis: Compare the spectra to select the final CE value that provides the best balance between precursor ion depletion and fragment ion intensity for your specific analytical goal.
Protocol 2: Chemical Derivatization of this compound using a Generic Amidation Agent
Objective: To improve detection and fragmentation of this compound in positive ion mode ESI by derivatizing its carboxylic acid groups. This protocol uses a generic amine-containing reagent as an example.
Materials:
-
This compound sample (dried down).
-
Derivatization reagent (e.g., 2-picolylamine).
-
Coupling agent (e.g., EDC - 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Organic solvent (e.g., Acetonitrile or DMF).
-
Reaction vials.
-
Heating block.
Methodology:
-
Sample Preparation: Aliquot the sample containing this compound into a reaction vial and evaporate to complete dryness under a stream of nitrogen.
-
Reagent Preparation: Prepare a solution of the derivatization reagent (e.g., 10 mg/mL 2-picolylamine in acetonitrile) and the coupling agent (e.g., 20 mg/mL EDC in acetonitrile).
-
Derivatization Reaction:
-
Reconstitute the dried sample in 50 µL of the derivatization reagent solution.
-
Add 25 µL of the coupling agent solution to initiate the reaction.
-
Vortex the vial gently to mix.
-
-
Incubation: Cap the vial tightly and heat at 60°C for 30 minutes to drive the reaction to completion.
-
Sample Analysis:
-
Cool the vial to room temperature.
-
Dilute the sample as needed with the initial mobile phase.
-
Inject an appropriate volume into the LC-MS system operating in positive ion mode (ESI+).
-
The derivatized this compound will now carry a readily protonated site, leading to a strong [M+H]⁺ signal and predictable fragmentation patterns.
-
Visualizations
Caption: A logical workflow for troubleshooting poor MS/MS fragmentation.
Caption: Decision tree for selecting an appropriate analysis strategy.
Caption: A simplified workflow for a typical derivatization reaction.
References
Validation & Comparative
The Rising Profile of Methyl Citrate as a Diagnostic Biomarker for Methylmalonic Acidemia
A Comparative Guide for Researchers and Drug Development Professionals
Methylmalonic acidemia (MMA) is an inborn error of metabolism characterized by the accumulation of methylmalonic acid and other toxic metabolites. Accurate and timely diagnosis is crucial for initiating appropriate treatment and improving patient outcomes. While methylmalonic acid has been the traditional diagnostic marker, recent research has highlighted the potential of methyl citrate as a valuable, and in some aspects, superior biomarker for MMA. This guide provides a comprehensive comparison of this compound with other diagnostic markers, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their evaluation of this promising biomarker.
Biochemical Rationale: The Origin of this compound in MMA
In individuals with MMA, the enzymatic defect in the metabolism of certain amino acids and odd-chain fatty acids leads to an accumulation of propionyl-CoA. This excess propionyl-CoA is then utilized by citrate synthase, an enzyme of the Krebs cycle, in a condensation reaction with oxaloacetate to form this compound.[1][2] In healthy individuals, citrate synthase primarily uses acetyl-CoA to produce citrate. The pathological accumulation of propionyl-CoA in MMA competitively shifts this balance, leading to a significant increase in this compound production.[1][2]
Comparative Analysis of Diagnostic Biomarkers
The diagnostic utility of this compound, particularly in dried blood spots (DBS), has been evaluated in several studies. It offers distinct advantages over traditional markers like propionylcarnitine (C3) and even methylmalonic acid in certain contexts.
Quantitative Comparison of Biomarker Levels
The following table summarizes the concentration ranges of key biomarkers in healthy individuals and patients with MMA, as reported in the literature. This data highlights the significant elevation of this compound in affected individuals.
| Biomarker | Sample Type | Healthy Individuals (n=123) | MMA/PA Patients (n=7) | Reference |
| This compound (MCA) | Dried Blood Spot | ≤0.63 µmol/L | 1.0–12.0 µmol/L | [3] |
| Citric Acid (CA) | Dried Blood Spot | 36.6–126.4 µmol/L | Not specified | |
| MCA/CA Ratio | Dried Blood Spot | 0.0019–0.0074 | 0.012–0.279 | |
| Methylmalonic Acid (MMA) | Dried Blood Spot | 0.04-1.02 µmol/L (25th-95th percentile, n=140) | Elevated, but ranges overlap with false positives | |
| Propionylcarnitine (C3) | Dried Blood Spot | Not specified | Elevated, but overlaps with healthy individuals |
PA: Propionic Acidemia
Recent studies have shown that in patients with isolated MMA, 95.2% had increased levels of methylcitric acid in dried blood spots. Furthermore, patients with propionic acidemia, another disorder of propionate metabolism, exhibit even higher concentrations of methylcitric acid compared to those with MMA.
The Power of the this compound to Citrate Ratio
A significant advancement in the diagnostic application of this compound is the use of the this compound to citrate (MCA/CA) ratio. Since the production of this compound competes with the production of citrate from the same enzyme, an increase in this compound is often accompanied by a decrease in citrate levels. The MCA/CA ratio, therefore, provides a more robust diagnostic indicator than this compound alone. In a study of 7 patients with propionic and methylmalonic acidemias, the MCA/CA ratio ranged from 0.012 to 0.279, which was significantly higher than the reference range of 0.0019–0.0074 in 123 healthy individuals.
Experimental Protocol: Quantification of this compound in Dried Blood Spots by LC-MS/MS
The gold standard for the quantitative analysis of this compound in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol provides a detailed methodology for the analysis of this compound in dried blood spots.
Materials and Reagents
-
Dried blood spot (DBS) puncher and 3.2 mm discs
-
Methanol
-
Internal Standard (IS): Isotope-labeled this compound
-
Derivatizing agent: 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE)
-
Reconstitution solution
-
LC-MS/MS system
Sample Preparation and Derivatization
-
Punching: Punch a 3.2 mm disc from the dried blood spot into a 96-well plate.
-
Extraction and Derivatization: Add a solution containing the internal standard and the derivatizing agent (DAABD-AE) in a suitable solvent directly to the DBS disc.
-
Incubation: Incubate the plate at 65°C for 45 minutes to allow for complete derivatization.
-
Reconstitution: After incubation, add a reconstitution solution and mix thoroughly.
-
Injection: Inject an aliquot of the final mixture into the LC-MS/MS system.
LC-MS/MS Parameters
-
Column: A suitable reversed-phase column, such as a C18 column.
-
Mobile Phase: A gradient of aqueous and organic solvents.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both this compound and its internal standard.
Conclusion: The Clinical Utility of this compound
The validation of this compound as a diagnostic biomarker for MMA represents a significant step forward in the early and accurate identification of affected individuals. Its high sensitivity and specificity, especially when expressed as a ratio to citrate, make it a powerful tool for newborn screening and therapeutic monitoring. The robust and reliable LC-MS/MS methodology for its quantification in dried blood spots further enhances its clinical applicability. As research continues, this compound is poised to become an indispensable biomarker in the clinical management of methylmalonic acidemia, aiding in prompt diagnosis and the development of novel therapeutic strategies. The data strongly suggests that the inclusion of this compound analysis in routine metabolic screening protocols will improve diagnostic accuracy and ultimately lead to better patient outcomes.
References
Comparative Study of Citrate Esters as Plasticizers for PVC: A Performance Guide
Introduction
Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer known for its durability, chemical resistance, and cost-effectiveness. However, in its pure form, PVC is rigid and brittle. To impart flexibility and processability, plasticizers are incorporated into the PVC matrix. For decades, phthalate esters, such as di(2-ethylhexyl) phthalate (DEHP or DOP), have been the industry standard.[1][2] Growing health and environmental concerns regarding certain phthalates have driven the search for safer, high-performance alternatives.[2][3]
Citrate esters, derived from naturally occurring citric acid, have emerged as leading non-toxic, biodegradable, and effective plasticizers for PVC.[4] These bio-based plasticizers are suitable for sensitive applications, including medical devices, children's toys, and food contact materials, where low toxicity and minimal migration are critical. This guide provides an objective comparison of the performance of various citrate esters in PVC, supported by experimental data, to assist researchers and developers in selecting the appropriate plasticizer for their specific applications.
Performance Comparison of Citrate Esters vs. Phthalates
The efficiency of a plasticizer is determined by its ability to enhance flexibility and its permanence within the polymer matrix. Key performance indicators include mechanical properties, thermal stability, and resistance to migration.
Mechanical Properties
Plasticizers work by inserting themselves between PVC polymer chains, which reduces intermolecular forces, lowers the glass transition temperature (Tg), and increases molecular mobility. This leads to a decrease in tensile strength and hardness but a significant increase in flexibility, measured by elongation at break.
The following table summarizes the mechanical properties of PVC plasticized with various citrate esters compared to the traditional phthalate plasticizer, DEHP. The formulation typically consists of 100 parts by weight of PVC resin and 50 parts of plasticizer.
Table 1: Comparative Mechanical Properties of Plasticized PVC
| Plasticizer | Type | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| DEHP | Phthalate (Control) | 16.9 | 350 | 81 |
| ATBC (Acetyl Tributyl Citrate) | Citrate Ester | 18.3 | 360 | 80 |
| ATEC (Acetyl Triethyl Citrate) | Citrate Ester | 19.1 | 330 | 84 |
| TBC (Tributyl Citrate) | Citrate Ester | - | - | - |
| TEC (Triethyl Citrate) | Citrate Ester | - | - | - |
Data compiled from publicly available technical datasheets. Absolute values can vary based on specific PVC grade, formulation, and processing conditions.
Studies show that acetylated citrates, such as Acetyl Triethyl Citrate (ATEC) and Acetyl Tributyl Citrate (ATBC), exhibit superior plasticizing efficiency compared to their non-acetylated counterparts. For instance, PVC plasticized with ATEC and ATBC shows a 13.9% and 18.7% higher tensile strength, respectively, compared to PVC with Triethyl Citrate (TEC) and Tributyl Citrate (TBC).
Thermal Stability and Permanence
A plasticizer's permanence is crucial for the long-term durability of the final product. This is evaluated by measuring its volatility (weight loss upon heating) and its resistance to migration (leaching) into solvents. Citrate esters generally exhibit low volatility and excellent compatibility with PVC, preventing them from leeching out of the resin.
Table 2: Comparative Permanence and Thermal Properties
| Plasticizer | Volatility (% Weight Loss) | Migration Resistance (vs. DOP) | Thermal Stability (vs. DOP) |
| DEHP | 1.8 | Baseline | Baseline |
| ATBC | 0.8 | Better | Better |
| ATEC | 2.5 | - | - |
| TBC | - | Better | Better |
Data compiled from technical datasheets and research articles.
The hydroxyl group present in the structure of citrate esters contributes to improved thermal stability of PVC formulations. Furthermore, research indicates that Tributyl Citrate (TBC) provides better thermal stability and migration resistance in PVC compared to DOP. The lower volatility of higher molecular weight citrates like ATBC contributes to greater permanence in the final product.
Experimental Protocols
Standardized testing methods are essential for the accurate evaluation and comparison of plasticizer performance.
1. Sample Preparation:
-
Compounding: PVC resin, plasticizer (e.g., 50 phr - parts per hundred resin), heat stabilizer (e.g., Calcium/Zinc stearate), and lubricants are blended in a high-speed mixer.
-
Milling & Pressing: The compound is then processed on a two-roll mill at a specified temperature (e.g., 160-170°C) to form a homogenous sheet. The sheet is then compression molded into plaques of a specific thickness for testing.
2. Mechanical Testing:
-
Tensile Strength and Elongation at Break (ASTM D638): Dumbbell-shaped specimens are cut from the molded plaques. A universal testing machine (tensometer) is used to pull the specimen at a constant speed until it fractures. The machine records the force required to stretch the sample and the extent of stretching.
-
Hardness (ASTM D2240): A durometer, an instrument with a calibrated spring-loaded indenter, is pressed against the sample surface. The depth of indentation is measured and converted to a Shore A hardness value.
3. Thermal and Permanence Testing:
-
Volatility (ASTM D1203): A sample of the plasticized PVC is weighed and then placed in an oven with activated carbon for a specified time and temperature (e.g., 24 hours at 70°C). The sample is reweighed, and the percentage of weight loss is calculated, which corresponds to the amount of plasticizer that has evaporated.
-
Migration Resistance (Solvent Extraction): Pre-weighed samples are immersed in various solvents (e.g., hexane, ethanol, soapy water) for a set period. The samples are then removed, dried, and reweighed. The weight loss indicates the amount of plasticizer that has leached into the solvent.
-
Thermal Stability (Oven Aging Method): PVC samples are placed in a high-temperature oven (e.g., 180°C). The time it takes for the samples to show significant discoloration (yellowing or browning) is recorded as a measure of thermal stability.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating PVC plasticizers.
Caption: Workflow for the preparation and evaluation of PVC plasticized with citrate esters.
Structure-Property Relationships
The molecular structure of the citrate ester significantly influences its performance as a plasticizer. Key structural modifications include the length of the alkyl chains and acetylation of the hydroxyl group.
Caption: Influence of citrate ester structure on key performance properties in PVC.
Conclusion
Citrate esters present a compelling and viable alternative to traditional phthalate plasticizers for PVC. They offer a range of benefits including low toxicity, high thermal stability, and excellent permanence, making them ideal for high-value and sensitive applications. Acetylated citrate esters, such as ATBC, demonstrate a particularly well-balanced profile, providing superior mechanical properties and low volatility compared to both non-acetylated citrates and DEHP. While the cost may be a consideration, the superior safety profile and performance characteristics of citrate esters position them as a key material for the future of flexible PVC development, aligning with market demands for safer and more sustainable products.
References
A Comparative Guide to Methyl Citrate and 3-Hydroxypropionic Acid as Biomarkers for Propionic Acidemia
For Researchers, Scientists, and Drug Development Professionals
Propionic Acidemia (PA) is a rare, inherited metabolic disorder characterized by the deficiency of the enzyme propionyl-CoA carboxylase (PCC). This deficiency leads to the accumulation of propionyl-CoA and its metabolites, resulting in a wide range of clinical manifestations, from neonatal metabolic crisis to chronic multi-organ complications. Accurate and reliable biomarkers are crucial for the diagnosis, monitoring, and evaluation of therapeutic interventions for PA. This guide provides an objective comparison of two key biomarkers: methyl citrate and 3-hydroxypropionic acid.
Executive Summary
Both this compound and 3-hydroxypropionic acid are established biomarkers for Propionic Acidemia, arising from the body's alternative metabolic pathways to handle the buildup of propionyl-CoA. While both are indicative of the disease, current research suggests that This compound may serve as a more consistent and reliable diagnostic and monitoring tool . This is attributed to its sustained elevation in PA patients, whereas 3-hydroxypropionic acid levels can sometimes fall within the normal range, even in confirmed cases. This guide will delve into the quantitative data, experimental protocols, and metabolic pathways that underpin the utility of these two critical biomarkers.
Quantitative Data Comparison
The following table summarizes the reported concentrations of this compound and 3-hydroxypropionic acid in urine and dried blood spots (DBS) of PA patients compared to healthy controls. These values highlight the significant elevation of both biomarkers in affected individuals.
| Biomarker | Sample Type | Patient Population | Concentration in PA Patients | Concentration in Healthy Controls | Reference |
| This compound | Dried Urine Spots | PA Patients | 8.3 - 591 mmol/mol creatinine | 0.4 - 3.4 mmol/mol creatinine | [1] |
| Dried Blood Spots | PA Patients | Elevated in all newborn PA samples | Not specified | [2] | |
| 3-Hydroxypropionic Acid | Dried Blood Spots | PA Patients | High in most cases | Not specified | [2] |
| Urine | PA Patients | Elevated | Normal range can overlap with PA | [2][3] |
Performance as Biomarkers
| Feature | This compound | 3-Hydroxypropionic Acid |
| Diagnostic Reliability | Consistently elevated in PA patients, making it a reliable primary diagnostic marker. | While typically elevated, levels can be normal in some PA patients, potentially leading to missed diagnoses if used in isolation. |
| Monitoring Disease | Shows potential as a monitoring biomarker, with levels correlating with disease burden. | Considered less suitable for monitoring due to high variability in its levels. |
| Stability | Suggested to be a more stable biomarker. | May be less stable, with levels influenced by factors other than disease state. |
Metabolic Pathways in Propionic Acidemia
Propionic Acidemia is caused by a deficiency in the mitochondrial enzyme propionyl-CoA carboxylase (PCC). This enzyme is responsible for the conversion of propionyl-CoA to D-methylmalonyl-CoA. When PCC is deficient, propionyl-CoA accumulates and is shunted into alternative metabolic pathways, leading to the production of abnormal metabolites, including this compound and 3-hydroxypropionic acid.
Caption: Metabolic pathway in Propionic Acidemia.
Experimental Protocols
Accurate quantification of this compound and 3-hydroxypropionic acid is essential for their use as biomarkers. The following are generalized protocols for their analysis in urine using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids
GC-MS is a widely used method for the analysis of urinary organic acids, including this compound and 3-hydroxypropionic acid. The protocol involves extraction, derivatization, and chromatographic separation followed by mass spectrometric detection.
1. Sample Preparation and Extraction:
-
To a 1 mL aliquot of urine, add an internal standard (e.g., a stable isotope-labeled analog of the analytes).
-
Acidify the urine to a pH of approximately 1-2 with hydrochloric acid.
-
Extract the organic acids with an organic solvent such as ethyl acetate. This is typically done by vortexing the mixture followed by centrifugation to separate the layers.
-
The organic layer containing the acids is then transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
2. Derivatization:
-
The dried extract is derivatized to increase the volatility of the organic acids for GC analysis. A common method is silylation.
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.
-
Incubate the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.
3. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The gas chromatograph separates the different organic acids based on their boiling points and interaction with the stationary phase of the column.
-
The mass spectrometer then ionizes the separated compounds and detects the resulting fragments, allowing for identification and quantification based on their mass-to-charge ratio and fragmentation pattern.
Caption: GC-MS workflow for urinary organic acid analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Biomarker Quantification
LC-MS/MS offers high sensitivity and specificity and can be used for the simultaneous quantification of multiple biomarkers in a single run.
1. Sample Preparation:
-
For dried blood spots (DBS), a small punch is taken and placed in a well of a microtiter plate.
-
An extraction solution containing internal standards (stable isotope-labeled this compound and 3-hydroxypropionic acid) in a suitable solvent (e.g., methanol/water) is added to the DBS punch.
-
The plate is agitated to facilitate the extraction of the analytes.
-
After extraction, the supernatant is transferred to a new plate for analysis. For urine samples, a simple dilution with the extraction solution may be sufficient.
2. LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
The liquid chromatograph separates the analytes based on their polarity and interaction with the column's stationary phase.
-
The tandem mass spectrometer performs two stages of mass analysis. The first stage selects the precursor ion of the target analyte, and the second stage fragments this ion and selects a specific product ion for detection. This multiple reaction monitoring (MRM) mode provides high specificity and reduces background noise.
Caption: LC-MS/MS workflow for biomarker quantification.
Conclusion
In the context of Propionic Acidemia, both this compound and 3-hydroxypropionic acid are valuable biomarkers that aid in the diagnosis and understanding of the disease's pathophysiology. However, for clinical applications requiring high reliability, This compound appears to be the more robust biomarker . Its consistent and significant elevation in PA patients provides a clearer diagnostic signal compared to 3-hydroxypropionic acid, whose levels can be more variable.
For drug development and clinical trials, the use of a stable and reliable biomarker is paramount for accurately assessing therapeutic efficacy. Therefore, while monitoring both biomarkers can provide a comprehensive metabolic picture, prioritizing the quantification of this compound is recommended for primary endpoint analysis in studies focused on PA. Further research with large, longitudinal patient cohorts will continue to refine our understanding of the clinical utility of these and other potential biomarkers for Propionic Acidemia.
References
- 1. Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders | PLOS One [journals.plos.org]
- 3. Propionic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to the High-Accuracy and Precision Analysis of Methyl Citrate via LC-MS/MS
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of metabolites is paramount. Methyl citrate, a key intermediate in propionate metabolism, is a critical biomarker for several inborn errors of metabolism. This guide provides a comprehensive overview of the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound analysis, offering a detailed look at its accuracy and precision, supported by experimental data. Furthermore, we will explore alternative analytical techniques and present a detailed experimental protocol for a validated LC-MS/MS method.
Performance of LC-MS/MS in this compound Analysis
LC-MS/MS has emerged as a powerful and highly sensitive technique for the quantification of this compound in biological matrices, particularly in dried blood spots (DBS) and dried urine spots (DUS). Its high specificity and sensitivity make it ideal for newborn screening and clinical diagnostics.
The quantitative performance of a widely used derivatization-based LC-MS/MS method for this compound is summarized in the table below. This method often employs a derivatizing agent, such as 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE), to enhance the ionization efficiency and chromatographic retention of the otherwise hydrophilic this compound molecule.
| Performance Metric | Reported Value | Citation |
| Precision (Imprecision) | <10.8% CV | [1] |
| ≤20.9% (Intraday and Interday) | [2][3] | |
| Accuracy (Recovery) | 90.2% - 109.4% | [1] |
| Lower Limit of Quantification (LLOQ) | 0.07 μM | [4] |
| Limit of Detection (LOD) | 0.05 μM | |
| **Linearity (R²) ** | 0.9926 |
Comparison with Alternative Analytical Methods
While LC-MS/MS is a dominant technique for this compound analysis, other methods are available for the analysis of organic acids, though specific performance data for this compound is less documented in the literature.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a classic technique for organic acid analysis. It typically requires derivatization to make the analytes volatile. While it can offer high resolution, sample preparation can be more extensive compared to some LC-MS/MS methods.
-
Capillary Electrophoresis (CE): CE is well-suited for the analysis of small, charged molecules like organic acids. It offers high separation efficiency and requires minimal sample volume. However, achieving the same level of sensitivity as LC-MS/MS can be challenging.
-
Enzymatic Assays: Enzymatic assays can be highly specific but are typically designed for a single analyte. While assays for citrate are commercially available, specific and validated enzymatic assays for the routine quantification of this compound are not commonly reported.
Due to the limited availability of direct comparative studies, LC-MS/MS remains the method of choice for high-sensitivity, high-throughput, and validated clinical analysis of this compound.
Experimental Protocol: LC-MS/MS Analysis of this compound in Dried Blood Spots
This section details a validated experimental protocol for the quantification of this compound in DBS using LC-MS/MS with derivatization.
1. Sample Preparation (Derivatization)
-
A 3.2 mm disc is punched from a dried blood spot into a microcentrifuge tube.
-
An internal standard solution (e.g., deuterated this compound) is added.
-
The following derivatization reagents are added sequentially:
-
25 μL of 25 mmol/L 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in water.
-
25 μL of 25 mmol/L 4-dimethylaminopyridine (DMAP) in acetonitrile.
-
50 μL of 2 mmol/L DAABD-AE in acetonitrile.
-
-
The tube is capped and heated at 65°C for 45 minutes.
-
The reaction is quenched by adding a solution of 10% methanol.
-
The sample is centrifuged, and the supernatant is transferred for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C8 or C18 reversed-phase column (e.g., ACQUITY UPLC BEH C8, 2.1 × 50 mm, 1.7 μm).
-
Mobile Phase:
-
Mobile Phase A: 10% methanol in water with 0.5 g/L perfluorooctanoic acid (PFOA).
-
Mobile Phase B: 90% methanol with 0.5 g/L PFOA.
-
-
Gradient Elution: A gradient is used to separate this compound from other components. An example gradient starts with a high percentage of mobile phase A, which is decreased over time to elute the derivatized this compound.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Selected Reaction Monitoring (SRM) is used for quantification. The transitions monitored are m/z 499 to 151 for the DAABD-AE derivative of this compound and a corresponding transition for the internal standard (e.g., m/z 502 to 151 for d3-methyl citrate).
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
Signaling Pathways and Logical Relationships
The analysis of this compound is crucial for understanding metabolic pathways related to propionate metabolism. An accumulation of this compound is indicative of a blockage in this pathway, often due to genetic defects in enzymes like propionyl-CoA carboxylase or methylmalonyl-CoA mutase.
References
- 1. Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of methylcitrate in dried urine spots by liquid chromatography tandem mass spectrometry for the diagnosis of propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders | PLOS One [journals.plos.org]
A Comparative Guide to Inter-Laboratory Methyl Citrate Measurement
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of methyl citrate, a key biomarker in several metabolic disorders, is crucial for both clinical diagnostics and research. This guide provides an objective comparison of published analytical methods for this compound measurement, focusing on performance data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques. It also offers detailed experimental protocols and visual representations of the relevant biochemical pathway and analytical workflow to support laboratory professionals in establishing and evaluating their own assays.
Introduction to this compound and Inter-Laboratory Comparison
This compound is an intermediate in the methylcitrate cycle, a metabolic pathway that detoxifies propionyl-CoA, a toxic product of odd-chain fatty acid and certain amino acid metabolism.[1] Elevated levels of this compound are a hallmark of inborn errors of propionate metabolism, such as propionic acidemia and methylmalonic aciduria.[2] Consequently, accurate and reliable measurement of this compound in biological samples is essential for the diagnosis and monitoring of these conditions.
Inter-laboratory comparisons, also known as proficiency testing, are a cornerstone of quality assurance in clinical and research laboratories.[3][4] These programs assess the performance of different laboratories by comparing their results on identical samples. This process helps to identify potential issues with measurement accuracy and precision, ensuring that results are comparable across different sites. While no formal inter-laboratory comparison program currently exists specifically for this compound, this guide aims to provide a framework for such a comparison by collating and contrasting the performance of published methods.
The Methylcitrate Cycle
The methylcitrate cycle is a critical pathway for the metabolism of propionyl-CoA. The following diagram illustrates the key steps, enzymes, and intermediates involved in this cycle and its connection to the Tricarboxylic Acid (TCA) Cycle.
References
Navigating Propionic Acidemia Severity: A Comparative Guide to Urinary Methyl Citrate and Alternative Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of urinary methyl citrate and other potential biomarkers in assessing the clinical severity of propionic acidemia (PA). Understanding the correlation between biomarkers and disease severity is crucial for patient monitoring, therapeutic development, and clinical trial design. While urinary this compound is a well-established diagnostic marker for PA, its utility in tracking clinical severity is a subject of ongoing investigation. This guide synthesizes available experimental data, details analytical methodologies, and explores alternative biomarkers that may offer a more nuanced assessment of disease status.
The Role of this compound in Propionic Acidemia
Propionic acidemia is an autosomal recessive metabolic disorder caused by the deficiency of the enzyme propionyl-CoA carboxylase (PCC).[1] This enzymatic block leads to the accumulation of propionyl-CoA, which is then shunted into alternative metabolic pathways. One such pathway involves the condensation of propionyl-CoA with oxaloacetate by citrate synthase, forming this compound.[1][2] The accumulation of this compound and other metabolites, such as 3-hydroxypropionate and propionylglycine, is a hallmark of the disease.[1]
Urinary this compound: A Diagnostic Staple with Evolving Clinical Utility
Urinary this compound is a primary diagnostic biomarker for propionic acidemia. Its presence in urine is a strong indicator of a defect in the propionate metabolic pathway.[3] However, the direct correlation between the concentration of urinary this compound and the clinical severity of the disease is not well-established with specific quantitative thresholds for different severity levels.
Quantitative Data on Urinary this compound
While a clear correlation with severity remains to be definitively established, quantitative analysis of urinary this compound is valuable for diagnosis.
| Analyte | Patient Population | Concentration Range (mmol/mol creatinine) | Reference |
| Urinary this compound | Propionic Acidemia Patients | 8.3 - 591 | |
| Healthy Controls | 0.4 - 3.4 |
Table 1: Quantitative range of urinary this compound in propionic acidemia patients compared to healthy controls.
It is important to note that the wide range of urinary this compound in patients highlights the biochemical variability of the disease but does not directly stratify patients into mild, moderate, or severe clinical categories.
Alternative Biomarkers for Assessing Clinical Severity
Recent research has focused on identifying biomarkers that may better reflect the clinical severity of propionic acidemia. A key study used a machine learning approach to classify patients into "mild" and "severe" subtypes and evaluated the utility of various biomarkers.
Plasma Biomarkers and Their Correlation with Severity
The study revealed that while plasma 2-methylcitrate and propionylcarnitine (C3) are excellent diagnostic markers, they did not show a statistically significant difference between the mild and severe patient groups. This suggests that their utility as standalone markers for severity may be limited.
The study did, however, identify other plasma biomarkers that showed a better correlation with clinical severity.
| Biomarker | Association with Severity | Key Findings | Reference |
| Plasma Propionylcarnitine (C3) | Limited | No significant difference between mild and severe groups. | |
| Plasma 2-Methylcitrate | Limited | No significant difference between mild and severe groups. | |
| Plasma GDF15 | Promising | Significantly lower in the mild PA group compared to the severe group. | |
| Plasma FGF21 | Promising | Significantly lower in the mild PA group compared to the severe group. | |
| 1-¹³C-propionate oxidation | Promising | Significantly higher in transplanted (milder phenotype) PA participants compared to the severe group. |
Table 2: Comparison of plasma biomarkers for assessing propionic acidemia severity.
These findings suggest that a multi-biomarker panel, potentially including GDF15 and FGF21, may provide a more accurate assessment of disease severity than urinary or plasma this compound alone.
Experimental Protocols
Accurate and reproducible quantification of biomarkers is essential for their clinical application. The following is a detailed methodology for the quantification of this compound in dried urine spots using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of Urinary Methylcitrate by LC-MS/MS
1. Sample Preparation:
-
A 3.2 mm disc is punched from a dried urine spot.
-
The disc is placed in a microcentrifuge tube.
2. Derivatization:
-
A derivatization mixture containing 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole is added to the urine spot.
-
The mixture is incubated at 65°C for 45 minutes.
3. Analysis:
-
4 µl of the reaction mixture is injected into the LC-MS/MS system.
-
Separation is achieved using a C18 column.
-
Methylcitrate is detected and quantified by the mass spectrometer.
This method provides a sensitive and specific means of quantifying urinary this compound, which is crucial for both diagnosis and further research into its correlation with clinical severity.
Visualizing the Metabolic Landscape of Propionic Acidemia
To understand the role of this compound and other biomarkers, it is essential to visualize the underlying metabolic pathways.
Figure 1: Metabolic pathway of propionic acidemia.
This diagram illustrates how the deficiency in Propionyl-CoA Carboxylase (PCC) leads to the accumulation of Propionyl-CoA, which is then converted to alternative metabolites like this compound.
Logical Workflow for Biomarker Evaluation
The process of evaluating a biomarker for clinical severity involves several key steps, from initial discovery to clinical validation.
Figure 2: Workflow for biomarker evaluation.
This workflow highlights the necessary stages for a biomarker to be accepted as a reliable indicator of clinical severity.
Conclusion and Future Directions
Urinary this compound remains an indispensable tool for the diagnosis of propionic acidemia. However, for the crucial task of assessing and monitoring clinical severity, the current evidence suggests that a more comprehensive panel of biomarkers is likely required. While plasma GDF15 and FGF21 show promise, further validation in larger, longitudinal studies is necessary to establish their clinical utility.
For researchers and drug development professionals, these findings underscore the importance of moving beyond traditional diagnostic markers to identify and validate novel biomarkers that can serve as more precise surrogate endpoints in clinical trials. Future research should focus on:
-
Large-scale longitudinal studies: To definitively correlate urinary and plasma biomarker levels with long-term clinical outcomes and responses to therapy.
-
Head-to-head comparisons: To systematically evaluate the performance of different biomarkers in stratifying patients by disease severity.
-
Multi-marker panels: To develop and validate algorithms that combine multiple biomarkers for a more robust assessment of clinical status.
By advancing our understanding of these biomarkers, we can pave the way for more personalized and effective management of propionic acidemia.
References
A Comparative Guide to the Analytical Specificity of Methyl Citrate Detection: LC-MS/MS vs. Hypothetical Immunoassay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the current gold standard for methyl citrate quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a hypothetical antibody-based immunoassay. A comprehensive search of scientific literature and commercial products reveals a notable absence of established immunoassays specifically for this compound. This guide, therefore, aims to educate on the existing high-specificity method and to prospectively evaluate the challenges, particularly concerning antibody cross-reactivity, that a future this compound immunoassay would need to overcome.
Introduction to this compound Analysis
This compound, also known as 2-methylcitric acid (MCA), is a critical biomarker for monitoring inborn errors of propionate metabolism, such as propionic acidemia and methylmalonic aciduria. Accurate quantification of this compound in biological matrices like dried blood spots (DBS) and urine is essential for the diagnosis and therapeutic monitoring of these conditions. Currently, the definitive method for this analysis is LC-MS/MS, renowned for its high sensitivity and specificity. While immunoassays are a common tool for biomarker quantification, the development of an antibody-based assay for a small molecule like this compound presents significant challenges, primarily the potential for cross-reactivity with structurally similar endogenous molecules.
Comparative Analysis: LC-MS/MS vs. Hypothetical Immunoassay
The following table summarizes the performance characteristics of the established LC-MS/MS method against the projected performance of a hypothetical competitive immunoassay for this compound.
Table 1: Performance Comparison of Analytical Methods for this compound Quantification
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Hypothetical Competitive Immunoassay |
| Specificity | Very High: Capable of distinguishing between isomers and structurally similar molecules based on mass-to-charge ratio and fragmentation patterns. | Moderate to High (Hypothetical): Highly dependent on antibody quality. Prone to cross-reactivity with structurally similar molecules like citrate and isocitrate. |
| Sensitivity (LOD/LOQ) | High: Limit of Quantification (LOQ) reported as 0.1 µmol/L and Limit of Detection (LOD) as 0.03 µmol/L in dried blood spots[1]. | Variable (Hypothetical): Dependent on antibody affinity and assay format. |
| Cross-Reactivity | Minimal to None: Chromatographic separation and specific mass transitions minimize interference from other molecules. | High Potential: Antibodies may bind to citrate, isocitrate, cis-aconitate, and other tricarboxylic acids due to structural similarities, leading to inaccurate quantification. |
| Sample Throughput | Moderate: Sample preparation (derivatization) and chromatographic run times (approx. 7 minutes per sample) limit throughput[1]. | High: Amenable to 96-well plate formats, allowing for simultaneous analysis of many samples. |
| Development Status | Well-established and routinely used in clinical laboratories. | Not commercially available or described in the scientific literature. |
| Instrumentation | Requires specialized and expensive LC-MS/MS instrumentation and trained personnel. | Requires standard plate readers, which are widely available in research and clinical labs. |
| Sample Preparation | Often requires a derivatization step to improve ionization and chromatographic retention[1]. | Typically involves sample dilution, with fewer complex preparation steps. |
Understanding Potential Cross-Reactivity in a Hypothetical this compound Immunoassay
Antibody-based detection of small molecules typically relies on a competitive immunoassay format. The specificity of such an assay is entirely dependent on the antibody's ability to bind exclusively to the target molecule. However, antibodies raised against small molecules can often recognize and bind to other molecules that share similar structural features, a phenomenon known as cross-reactivity.
For a hypothetical this compound immunoassay, the most significant potential cross-reactants are other tricarboxylic acids that are structurally analogous and present in biological systems, often at much higher concentrations.
Table 2: Potential Cross-Reactants for a Hypothetical this compound Antibody
| Compound | Chemical Formula | Molecular Weight | Key Structural Differences from this compound |
| This compound | C₇H₁₀O₇ | 206.15 | Target Analyte |
| Citrate | C₆H₈O₇ | 192.12 | Lacks the methyl group present in this compound[2]. |
| Isocitrate | C₆H₈O₇ | 192.12 | Structural isomer of citrate with a different hydroxyl group position; lacks the methyl group[3]. |
| cis-Aconitate | C₆H₆O₆ | 174.11 | Contains a carbon-carbon double bond and lacks a hydroxyl group and a methyl group compared to this compound. |
The primary challenge in developing a this compound immunoassay would be to generate a monoclonal or polyclonal antibody that can discriminate between this compound and citrate, which differs only by a single methyl group.
Experimental Protocols
Established Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a summary of established methods for the quantification of this compound in dried blood spots (DBS).
-
Sample Preparation:
-
A 3.2-mm disc is punched from a dried blood spot into a well of a 96-well plate.
-
An internal standard solution (e.g., d3-methylcitrate) is added.
-
-
Derivatization:
-
To overcome the poor ionization and chromatographic retention of this compound, a chemical derivatization step is performed.
-
A derivatizing agent, such as 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE), is added directly to the well containing the DBS disc.
-
The plate is sealed and incubated at 65°C for 45 minutes to allow the derivatization reaction to complete.
-
-
LC-MS/MS Analysis:
-
An aliquot of the reaction mixture is injected into the LC-MS/MS system.
-
Chromatographic Separation: The derivatized this compound is separated from other components on a C8 reverse-phase column using a methanol/water gradient.
-
Mass Spectrometric Detection: The separated analyte is ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. Specific mass transitions for derivatized this compound and its internal standard are monitored (e.g., m/z 499 to 151 for this compound and m/z 502 to 151 for d3-methylcitrate).
-
-
Quantification:
-
The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Hypothetical Method: Competitive ELISA for this compound
This protocol describes a general workflow for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), which would be a likely format for a hypothetical this compound immunoassay.
-
Plate Coating:
-
A 96-well microtiter plate is coated with a capture antibody specific for this compound.
-
The plate is incubated to allow the antibody to adhere to the well surface, and then washed to remove any unbound antibody.
-
Blocking buffer is added to the wells to prevent non-specific binding of other proteins.
-
-
Competitive Reaction:
-
Standards, controls, and unknown samples are added to the wells.
-
A known amount of enzyme-labeled this compound (e.g., this compound conjugated to horseradish peroxidase - HRP) is added to each well.
-
The plate is incubated, during which the unlabeled this compound from the sample and the enzyme-labeled this compound compete for binding to the limited number of capture antibody sites on the well surface.
-
-
Washing:
-
The plate is washed to remove all unbound materials, including unbound sample this compound and unbound enzyme-labeled this compound.
-
-
Signal Generation:
-
A substrate solution (e.g., TMB) is added to each well. The enzyme on the bound labeled this compound catalyzes a reaction that produces a colored product.
-
The reaction is stopped after a specific incubation time by adding a stop solution.
-
-
Detection and Quantification:
-
The absorbance of the colored product in each well is measured using a plate reader at a specific wavelength.
-
The intensity of the color is inversely proportional to the concentration of this compound in the sample. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations, and this curve is used to determine the concentration of this compound in the unknown samples.
-
Visualizing the Methodologies and Underlying Biochemistry
To further clarify the concepts discussed, the following diagrams illustrate the relevant metabolic pathway and the workflows for both the established and hypothetical analytical methods.
Caption: Metabolic pathway showing the formation of this compound and citrate.
Caption: Workflow for this compound analysis by LC-MS/MS.
References
A Comparative Guide to Organic Acid Profiling: GC-MS vs. LC-MS/MS
For researchers, scientists, and drug development professionals engaged in metabolomics and related fields, the accurate profiling of organic acids is paramount. These molecules serve as crucial indicators of metabolic pathways and cellular function. The two predominant analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of their performance, supported by experimental data, to assist in selecting the optimal method for specific research needs.
At a Glance: Key Performance Metrics
The choice between GC-MS and LC-MS/MS for organic acid analysis hinges on various performance characteristics. While specific results can vary based on the sample matrix and target analytes, the following table summarizes the expected performance for profiling organic acids.
| Parameter | GC-MS (with Derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | Low ng/mL to pg/mL[1] |
| Limit of Quantitation (LOQ) | Low ng/mL | 0.005 to 1.5 µg/mL[2] |
| Linearity (R²) | > 0.99 | ≥ 0.9906[2] |
| Precision (%RSD) | < 15% | ≤ 14.87%[2] |
| Accuracy (%Recovery) | 85-115% | 90-110% |
| Sample Throughput | Lower (due to derivatization)[3] | Higher (direct injection possible) |
| Matrix Effects | Less prone | More prone to ion suppression/enhancement |
| Compound Volatility | Requires derivatization for non-volatile organic acids | No derivatization required for non-volatile compounds |
The Analytical Workflow: A Visual Comparison
The fundamental difference in the analytical workflow between GC-MS and LC-MS/MS for organic acid profiling lies in the sample preparation stage. GC-MS necessitates a chemical derivatization step to increase the volatility of the organic acids, making them suitable for gas-phase analysis. In contrast, LC-MS/MS can directly analyze many organic acids in their native form from a liquid sample.
Experimental Protocols
GC-MS Protocol for Organic Acid Profiling in Urine
This protocol is a representative example and may require optimization for different sample types and target analytes.
1. Sample Preparation and Extraction:
-
To a 200 μL urine sample, add an internal standard.
-
Perform an extraction of organic acids using ethyl acetate.
-
The organic layer is then separated and evaporated to dryness under a stream of nitrogen.
2. Derivatization:
-
The dried residue is first treated with a methoxyamine hydrochloride solution in pyridine to protect aldehyde and keto groups. This step helps to reduce the number of byproducts.
-
Subsequently, a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is added to convert the organic acids into their volatile trimethylsilyl (TMS) derivatives.
-
The mixture is incubated to ensure complete derivatization.
3. GC-MS Analysis:
-
An aliquot of the derivatized sample is injected into the GC-MS system.
-
GC Conditions: A typical setup would involve a capillary column (e.g., DB-5ms), with helium as the carrier gas. The oven temperature is programmed with an initial hold, followed by a ramp to a final temperature to ensure separation of the organic acids.
-
MS Conditions: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds. Identification is achieved by comparing the obtained mass spectra with spectral libraries such as the National Institute of Standards and Technology (NIST) library.
LC-MS/MS Protocol for Organic Acid Profiling
This protocol is a general guide and can be adapted for various biological matrices.
1. Sample Preparation and Extraction:
-
For biological fluids like plasma or urine, a simple protein precipitation step with a cold organic solvent (e.g., acetonitrile) is often sufficient.
-
For tissues, homogenization followed by extraction with a suitable solvent system is required.
-
The sample is then centrifuged, and the supernatant is collected for analysis.
2. LC-MS/MS Analysis:
-
The extracted sample is injected into the LC-MS/MS system.
-
LC Conditions: Separation is typically achieved on a reversed-phase or mixed-mode column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve ionization, is used.
-
MS/MS Conditions: The mass spectrometer is operated in a multiple reaction monitoring (MRM) mode for targeted analysis, which provides high selectivity and sensitivity. For each organic acid, specific precursor-to-product ion transitions are monitored.
Concluding Remarks
Both GC-MS and LC-MS/MS are powerful techniques for organic acid profiling, each with its own set of advantages and limitations.
GC-MS is a robust and highly reproducible technique, benefiting from extensive and standardized mass spectral libraries for compound identification. The derivatization step, while adding to the sample preparation time, allows for the analysis of a broad range of organic acids.
LC-MS/MS offers the significant advantage of analyzing many organic acids without the need for derivatization, leading to a higher sample throughput. It is particularly well-suited for the analysis of polar and thermally labile compounds. However, it can be more susceptible to matrix effects, which can impact quantification.
The selection of the most appropriate technique will ultimately depend on the specific goals of the study, the nature of the organic acids of interest, the sample matrix, and the available instrumentation and expertise. For broad, untargeted profiling where compound identification is key, GC-MS remains a strong contender. For high-throughput, targeted quantification of known organic acids, LC-MS/MS is often the preferred method.
References
- 1. Organic Acid Analysis Service| LC-MS and GC-MS - Creative Proteomics [creative-proteomics.com]
- 2. Optimization of the quantitative protocol for organic acid in fecal samples using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Methylcitrate Analysis in Dried Blood Spots vs. Urine
For researchers, scientists, and drug development professionals, the choice of biological matrix is a critical decision in the bioanalytical workflow. This guide provides a comprehensive comparison of dried blood spots (DBS) and urine for the analysis of methylcitrate, a key biomarker for inherited metabolic disorders such as propionic acidemia and methylmalonic aciduria.
This document outlines the experimental data and protocols supporting the use of both matrices, offering a side-by-side validation of their performance.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for methylcitrate analysis in both dried blood spots and urine, facilitating a direct comparison of the two methods.
Table 1: Method Validation Parameters for Methylcitrate Analysis
| Parameter | Dried Blood Spot (DBS) | Dried Urine Spot |
| Linearity (r) | 0.9999 | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.1 µmol/L[1] | Not explicitly stated |
| Limit of Detection (LOD) | 0.03 µmol/L[1] | Not explicitly stated |
| Intra-day Imprecision (CV%) | 4.5% - 6.1% | ≤20.9%[2][3] |
| Inter-day Imprecision (CV%) | 6.1% - 8.7% | ≤20.9%[2] |
| Recovery (%) | 88.0% - 115.0% | Not explicitly stated |
Table 2: Methylcitrate Concentration Ranges
| Specimen Type | Population | Concentration Range |
| Dried Blood Spot (DBS) | Healthy Newborns | 0 - 0.63 µmol/L |
| Patients with PA, MMA, Cbl defects | Elevated, with a study showing a range of 1.0 - 12.0 µmol/L in a small patient group | |
| Dried Urine Spot | Controls | 0.4 - 3.4 mmol/mol creatinine |
| Patients | 8.3 - 591 mmol/mol creatinine |
Table 3: Correlation between DBS and Urine Methylcitrate Levels
| Parameter | Value |
| Correlation Coefficient (r) | 0.693 (p < 0.001) |
Experimental Protocols
Detailed methodologies for the analysis of methylcitrate in both dried blood spots and urine are provided below. The protocols are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a derivatization step.
Dried Blood Spot (DBS) Analysis
1. Sample Preparation:
-
A 3.2 mm disc is punched from the dried blood spot into a microcentrifuge tube.
-
An internal standard solution is added to the tube.
-
Derivatization is performed by adding a solution containing 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE).
-
The mixture is incubated at 65°C for 45 minutes.
-
The reaction is quenched, and the supernatant is transferred for analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: A C18 or similar reversed-phase column is used for separation.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
Dried Urine Spot Analysis
1. Sample Preparation:
-
A 3.2 mm disc is punched from the dried urine spot into a microcentrifuge tube.
-
A derivatization mixture containing 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) is added.
-
The mixture is incubated at 65°C for 45 minutes.
-
An aliquot of the reaction mixture is directly injected for analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: A C18 column is utilized for the separation of the derivatized methylcitrate.
-
Mass Spectrometry: A tandem mass spectrometer operating in MRM mode is used for detection and quantification.
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows for methylcitrate analysis in both DBS and urine.
Caption: Experimental workflow for methylcitrate analysis in dried blood spots.
Caption: Experimental workflow for methylcitrate analysis in dried urine spots.
Conclusion
Both dried blood spots and urine are viable matrices for the analysis of methylcitrate. DBS offers a minimally invasive collection method and demonstrates good stability. The analytical method for DBS is well-validated with high precision and recovery. Urine analysis, particularly from dried urine spots, provides a non-invasive alternative and shows a strong correlation with DBS results. The choice between DBS and urine may depend on the specific application, patient population, and the logistics of sample collection and transportation. For neonatal screening, DBS is the established standard. For ongoing monitoring, dried urine spots present a convenient option. The provided data and protocols support the implementation of either method in a research or clinical setting.
References
- 1. Frontiers | The utility of methylmalonic acid, methylcitrate acid, and homocysteine in dried blood spots for therapeutic monitoring of three inherited metabolic diseases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of methylcitrate in dried urine spots by liquid chromatography tandem mass spectrometry for the diagnosis of propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparative efficacy of different catalysts for citrate ester synthesis"
For Researchers, Scientists, and Drug Development Professionals
The synthesis of citrate esters, valuable compounds in the pharmaceutical, food, and polymer industries, is critically dependent on the choice of catalyst. An efficient catalyst not only ensures a high yield and selectivity but also aligns with the principles of green chemistry by allowing for mild reaction conditions and catalyst recyclability. This guide provides an objective comparison of the efficacy of various catalysts used in citrate ester synthesis, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific application.
Comparative Efficacy of Selected Catalysts
The following table summarizes the performance of several notable catalysts in the synthesis of citrate esters, specifically triethyl citrate and tributyl citrate. The data highlights key reaction parameters and the resulting conversion and yield, offering a clear comparison of their efficiencies.
| Catalyst | Citrate Ester Synthesized | Reactant Molar Ratio (Alcohol:Acid) | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Citric Acid Conversion (%) | Product Yield/Selectivity (%) |
| p-Toluenesulfonic Acid | Tributyl Citrate | Not Specified | 0.5 - 1.0 wt% of citric acid | 120 - 130 | Not Specified | >99 | Not Specified[1] |
| Phosphonated USY Zeolite (P2USY) | Triethyl Citrate | 15:1 | 0.15 (catalyst to CA ratio) | 110 | Not Specified | 99 | 82 (Yield)[2][3] |
| SO₄²⁻/ZrO₂-TiO₂ | Tributyl Citrate | 5:1 | Not Specified | 120 | Not Specified | 95.1 | 98.8 (Selectivity)[4][5] |
| N-methyl imidazole hydrogen sulfate | Tributyl Citrate | Not Specified | 15 mol% | Not Specified | Not Specified | 97 | Not Specified |
| Amberlyst 70 | Triethyl Citrate | Not Specified | Not Specified | 72 - 120 | Not Specified | ~10 times less active than MSA | Not Specified |
Experimental Protocols
Detailed methodologies for the synthesis of citrate esters using the highlighted catalysts are provided below. These protocols are based on published experimental procedures and offer a foundation for laboratory replication.
Homogeneous Catalysis: p-Toluenesulfonic Acid
-
Reaction Setup: A reaction kettle is charged with citric acid, n-butanol, and p-toluenesulfonic acid (0.5-1.0% of the mass of citric acid).
-
Reaction Conditions: The mixture is heated to 120-130°C under a nitrogen atmosphere with stirring to synthesize tributyl citrate.
-
Post-treatment: Following the reaction, the mixture undergoes vacuum dealcoholization. The temperature is then reduced, and the crude product is subjected to further purification steps which may include washing and filtration.
Heterogeneous Catalysis: Phosphonated USY Zeolite (P2USY)
-
Catalyst: 2% phosphorous loaded on Ultrastable Y (USY) zeolite.
-
Reaction Setup: The synthesis of triethyl citrate is carried out in a closed batch reactor. Citric acid, ethanol (in a 15:1 molar ratio to citric acid), and the P2USY catalyst (at a catalyst to citric acid ratio of 0.15) are combined in the reactor.
-
Reaction Conditions: The reaction is conducted at a temperature of 110°C. The reaction progress can be monitored by analyzing samples periodically.
-
Product Isolation: After the reaction, the solid catalyst is separated from the reaction mixture by filtration. The excess ethanol is removed by distillation to yield the crude triethyl citrate, which can be further purified.
Heterogeneous Catalysis: Sulfated Zirconia-Titania (SO₄²⁻/ZrO₂-TiO₂)
-
Reaction Setup: Citric acid and n-butanol (in a 1:5 molar ratio) are mixed with the SO₄²⁻/ZrO₂-TiO₂ catalyst in a suitable reaction vessel.
-
Reaction Conditions: The esterification reaction is carried out at 120°C.
-
Catalyst Separation and Product Purification: Being a solid catalyst, it can be easily recovered by filtration after the reaction. The liquid product mixture is then purified, typically by distillation to remove unreacted n-butanol and byproducts, to obtain pure tributyl citrate.
Ionic Liquid Catalysis: N-methyl imidazole hydrogen sulfate
-
Reaction Setup: Citric acid and n-butanol are reacted in the presence of 1-methyl-3-(3-sulfopropyl)-imidazolium hydrogen sulfate (15 mol%) as the catalyst.
-
Reaction Conditions: The reaction is carried out under appropriate temperature and time to achieve high conversion.
-
Product and Catalyst Recovery: A key advantage of ionic liquid catalysts is their potential for easy separation from the product mixture, often through extraction or decantation, allowing for catalyst recycling. The product is then purified.
Experimental Workflow
The general experimental workflow for the synthesis of citrate esters using a solid acid catalyst is depicted in the following diagram. This process highlights the key stages from reactant mixing to final product purification.
Caption: General experimental workflow for citrate ester synthesis.
References
- 1. CN101353305B - The synthetic method of high-purity acetyl tributyl citrate - Google Patents [patents.google.com]
- 2. journal.bcrec.id [journal.bcrec.id]
- 3. researchgate.net [researchgate.net]
- 4. Efficient synthesis of tributyl citrate plasticizer via esterification reaction using SO42−/ZrO2–TiO2 as catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing Linearity and Range in Methyl Citrate Assays
For researchers, scientists, and drug development professionals, the accurate quantification of methyl citrate is crucial for understanding various metabolic pathways and in the diagnosis and monitoring of certain inherited metabolic disorders. This guide provides a comparative overview of common analytical methods for this compound determination, with a focus on the critical performance characteristics of linearity and range. Experimental data from various studies are summarized to aid in the selection of the most appropriate assay for your research needs.
Comparison of Analytical Methods for this compound Quantification
The selection of an analytical method for this compound quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the desired throughput. The three most common techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Ion Chromatography (IC). The following tables summarize the linearity and range data for these methods, primarily based on studies of citrate, a structurally similar analyte, due to the limited availability of direct comparative studies on this compound.
| Table 1: Linearity and Range of LC-MS/MS Assays for Citrate/Methyl Citrate | ||
| Analyte | Linear Range | Correlation Coefficient (r²) |
| This compound | 0.5 - 16 µmol/L | > 0.99 |
| Citrate | 0.2 - 100 µg/mL | > 0.999[1] |
| Citrate | 10 - 200 µg/mL | Not specified |
| Various Metabolites | 1.4 nM - 10 mM | Not specified |
| Table 2: Linearity and Range of GC-MS Assays for Organic Acids | ||
| Analyte | Linear Range | Correlation Coefficient (r²) |
| Camphor, Menthol, Methyl Salicylate, Thymol | Not specified | 0.998 - 0.999[2] |
| Formaldehyde | 2.0 - 20.0 µg/mL | 1.0000[2] |
| Various Pesticides | 0.6 - 4.0 ng/mL | ≥ 0.9961 |
| Table 3: Linearity and Range of Ion Chromatography Assays for Citrate | ||
| Analyte | Linear Range | Correlation Coefficient (r) |
| Citrate | 0.5 - 50 µg/mL | 0.997[3] |
| Citrate | 2 - 100 mg/L | > 0.9990[4] |
| Citrate | 0.2 - 100 µg/mL | > 0.9990 |
| Citrate | Not specified | 0.9998 |
Experimental Protocols
A crucial aspect of analytical method validation is the rigorous assessment of linearity and range. Below is a generalized protocol for determining the linearity of a this compound assay, which can be adapted for LC-MS/MS, GC-MS, or IC methods.
Protocol for Assessing Linearity and Range
1. Preparation of Stock and Working Standard Solutions:
-
Prepare a primary stock solution of this compound of a known high concentration in an appropriate solvent (e.g., 50% methanol).
-
From the primary stock solution, prepare a series of working standard solutions by serial dilution to cover the expected physiological and pathological concentration range. A minimum of five concentration levels is recommended.
2. Sample Preparation:
-
For LC-MS/MS and GC-MS:
-
Spike blank biological matrix (e.g., plasma, urine) with the working standard solutions to create a set of calibration standards.
-
Perform protein precipitation by adding a solvent like acetonitrile. For plasma samples, this step is crucial to remove interfering proteins.
-
For GC-MS analysis, a derivatization step is necessary to make the this compound volatile. This is typically achieved by reacting the extracted analyte with a derivatizing agent.
-
For some LC-MS/MS methods, a derivatization step may also be employed to enhance ionization efficiency.
-
-
For Ion Chromatography:
-
Dilute the urine or other aqueous samples significantly (e.g., 100-fold) with deionized water.
-
3. Instrument Analysis:
-
Analyze the prepared calibration standards using the chosen analytical instrument (LC-MS/MS, GC-MS, or IC).
-
Inject each concentration level in triplicate to assess the precision of the measurements.
4. Data Analysis and Evaluation:
-
Plot the instrument response (e.g., peak area) against the known concentration of this compound for each calibration standard.
-
Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c), the slope (m), the y-intercept (c), and the correlation coefficient (r or r²).
-
Linearity: The method is considered linear if the correlation coefficient is close to 1 (typically >0.99). A visual inspection of the calibration curve should also show a linear relationship.
-
Range: The analytical range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in assessing the linearity and range of a this compound assay.
Caption: Workflow for Linearity and Range Assessment.
Caption: Formation of Methylcitrate in Propionate Metabolism.
References
- 1. Development and validation of an assay for citric acid/citrate and phosphate in pharmaceutical dosage forms using ion chromatography with suppressed conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of urinary citrate by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Methyl Citrate: A Highly Specific and Selective Biomarker for Inborn Errors of Propionate Metabolism
For researchers, scientists, and drug development professionals, the accurate diagnosis and monitoring of inborn errors of propionate metabolism, such as propionic acidemia (PA) and methylmalonic acidemia (MMA), are critical. While several metabolites have been utilized as biomarkers, methyl citrate (or 2-methylcitric acid) is emerging as a highly specific and selective candidate, offering significant advantages over traditional markers. This guide provides a comprehensive comparison of this compound with other biomarkers, supported by experimental data and detailed methodologies.
Inborn errors of propionate metabolism are characterized by the accumulation of propionyl-CoA due to deficient activity of propionyl-CoA carboxylase (in PA) or methylmalonyl-CoA mutase (in MMA).[1][2] This accumulation leads to the shunting of propionyl-CoA into the methylcitrate cycle, resulting in a pathognomonic increase in this compound levels. This biochemical hallmark makes this compound a direct and reliable indicator of these metabolic disorders.
Comparative Analysis of Biomarkers
The utility of a biomarker is defined by its sensitivity and specificity in correctly identifying affected individuals. In the context of newborn screening and ongoing patient monitoring for PA and MMA, this compound demonstrates superior performance compared to more traditional markers like propionylcarnitine (C3).
While elevated C3 is an initial indicator, its concentrations can overlap between healthy newborns and those with metabolic disorders, leading to a high rate of false positives.[3] The introduction of this compound as a second-tier screening marker significantly enhances the specificity and positive predictive value of diagnostic efforts.
| Biomarker | Disease Population Concentration | Healthy Population Concentration | Specificity/Selectivity |
| This compound (MCA) | Dried Blood Spot: 1.0–12.0 µmol/L[4] Urine: 8.3–591 mmol/mol creatinine | Dried Blood Spot: ≤0.63 µmol/L[4] Urine: 0.4–3.4 mmol/mol creatinine | High specificity. A study demonstrated that incorporating 2-methylcitric acid in newborn screening improved the positive predictive value from 8.7% to 64.3% while maintaining 100% sensitivity. |
| Propionylcarnitine (C3) | Elevated, but with significant overlap with healthy individuals. | Variable; can be elevated due to other non-disease factors. | Low specificity and sensitivity. |
| 3-Hydroxypropionic Acid | Elevated in PA and MMA. | Not typically detected or at very low levels. | Considered a useful marker, but its measurement can be challenging due to coeluting isomers. |
| Methylcitrate to Citrate Ratio (MCA/CA) | 0.012–0.279 | 0.0019–0.0074 | The ratio of MCA to citrate can further enhance diagnostic accuracy as citrate production may decrease with the preferential formation of this compound. |
Experimental Protocols
The gold standard for the quantitative analysis of this compound in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a representative protocol for the analysis of this compound in dried blood spots (DBS).
LC-MS/MS Analysis of this compound in Dried Blood Spots
1. Sample Preparation and Derivatization:
-
A 3.2 mm disc is punched from the dried blood spot into a polypropylene tube.
-
No separate extraction step is required.
-
Derivatization is performed directly on the DBS disc by adding a solution of 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE). This reagent reacts with the carboxylic acid group of this compound to form a more hydrophobic and ionizable derivative.
-
The reaction mixture is incubated at 65°C for 45 minutes.
2. Chromatographic Separation:
-
An aliquot of the reaction mixture is injected into the LC-MS/MS system.
-
Separation is achieved using a reverse-phase C8 or C18 column.
-
A gradient elution with a mobile phase consisting of methanol and water with a modifier like perfluorooctanoic acid (PFOA) is typically used.
3. Mass Spectrometric Detection:
-
The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection is performed using selected reaction monitoring (SRM) to ensure high selectivity and sensitivity.
-
A stable isotope-labeled internal standard, such as d3-methylcitrate, is used for accurate quantification.
Metabolic Pathway and Logical Relationships
The accumulation of this compound in PA and MMA is a direct consequence of the underlying enzymatic defects. The following diagram illustrates the metabolic pathway and the central role of this compound.
Caption: Metabolic pathway of propionate and this compound formation.
In healthy individuals, propionyl-CoA is converted to succinyl-CoA and enters the TCA cycle. In PA and MMA, defects in propionyl-CoA carboxylase or methylmalonyl-CoA mutase, respectively, lead to the accumulation of propionyl-CoA. This excess propionyl-CoA is then condensed with oxaloacetate by citrate synthase to form this compound, which accumulates and is excreted in urine.
The following diagram illustrates a typical experimental workflow for the analysis of this compound as a biomarker.
Caption: Workflow for this compound analysis from dried blood spots.
Conclusion
This compound has demonstrated exceptional specificity and selectivity as a biomarker for inborn errors of propionate metabolism. Its direct link to the underlying pathophysiology of propionic acidemia and methylmalonic acidemia makes it a more reliable diagnostic and monitoring tool than traditional markers like propionylcarnitine. The implementation of robust and sensitive LC-MS/MS methods for its quantification from dried blood spots allows for efficient and accurate screening, significantly reducing false-positive rates and improving patient outcomes. For researchers and professionals in drug development, focusing on this compound as a primary endpoint can provide a more precise measure of therapeutic efficacy in clinical trials for these rare metabolic disorders.
References
- 1. Propionic Acidemia, Methylmalonic Acidemia, and Cobalamin C Deficiency: Comparison of Untargeted Metabolomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylmalonic and Propionic Acidemias: Clinical Management Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oaanews.org [oaanews.org]
The Rise of Citrate Esters: A Safer, High-Performance Alternative to Traditional Plasticizers in Pharmaceutical Formulations
For researchers, scientists, and drug development professionals, the selection of appropriate plasticizers is a critical factor in ensuring the stability, efficacy, and safety of pharmaceutical products. For decades, traditional plasticizers like phthalates have been the industry standard. However, growing concerns over their potential health risks have accelerated the adoption of safer alternatives. Among these, citrate esters are emerging as a leading class of non-toxic, biodegradable, and high-performance plasticizers.
This guide provides an objective comparison of new-generation citrate ester plasticizers against their traditional counterparts, supported by experimental data. We will delve into their performance characteristics, outline the methodologies for their evaluation, and visualize the critical workflows and mechanisms involved.
Performance Benchmark: Citrate Esters vs. Traditional Plasticizers
Citrate esters, derived from citric acid, offer a compelling safety profile without compromising performance.[1] They are considered less toxic than phthalates and are biodegradable.[2][3] Tributyl Citrate (TBC), for instance, is noted for its low toxicity, low volatility, and excellent thermal stability, making it a suitable and safe choice for applications with human contact, such as medical devices and food packaging. Acetyl tributyl citrate (ATBC) is another widely used phthalate substitute, approved by the FDA for use in food wrap, vinyl toys, and as a pharmaceutical excipient.[4]
In contrast, traditional phthalates like Di-2-ethylhexyl phthalate (DEHP) have been associated with potential health concerns, including endocrine disruption. This has led to increased regulatory scrutiny and a push towards safer alternatives.
The following table summarizes the key performance differences based on available data.
| Property | Citrate Esters (e.g., ATBC, TBC) | Traditional Plasticizers (e.g., DEHP, DOP) |
| Plasticizing Efficiency | Varies, can be comparable to or better than phthalates. | High. |
| Migration Resistance | Generally higher than phthalates of similar molecular weight. Some newer citrate esters are specifically designed for low migration. | Low to moderate; prone to leaching. |
| Toxicity Profile | Low toxicity, generally considered safe for food and medical applications. | Concerns about endocrine disruption and other health effects. |
| Biodegradability | Readily biodegradable. | Poor biodegradability. |
| Thermal Stability | Good thermal stability. | Generally good thermal stability. |
| Low-Temperature Flexibility | Good. | Good. |
Experimental Protocols for Plasticizer Evaluation
To ensure the reliable performance of plasticizers in pharmaceutical formulations, a series of standardized experimental protocols are employed. These tests are crucial for determining the physical and chemical properties of the plasticized polymers.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the effect of the plasticizer on the thermal properties of the polymer, primarily the glass transition temperature (Tg). A lower Tg indicates a more efficient plasticizer.
-
Methodology:
-
A small, accurately weighed sample of the plasticized polymer is placed in an aluminum pan.
-
The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is measured as a function of temperature.
-
The glass transition temperature (Tg) is identified as a step change in the heat flow curve.
-
Mechanical Properties: Tensile Testing
-
Objective: To evaluate the effect of the plasticizer on the mechanical strength and flexibility of the polymer.
-
Methodology:
-
Films of the plasticized polymer are prepared with a defined concentration of the plasticizer.
-
The films are cut into standardized shapes (e.g., dumbbell shape).
-
The samples are subjected to a controlled tensile force until they break, using a universal testing machine.
-
Key parameters measured include:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length before breaking.
-
Young's Modulus: A measure of the material's stiffness.
-
-
An effective plasticizer will typically decrease tensile strength and Young's modulus while increasing the elongation at break.
-
Migration Resistance Evaluation
-
Objective: To quantify the tendency of the plasticizer to leach out of the polymer matrix.
-
Methodologies:
-
Solvent Extraction: The plasticized polymer is immersed in a solvent (e.g., hexane or ethanol) for a specified time and temperature. The weight loss of the polymer corresponds to the amount of plasticizer extracted.
-
Activated Carbon Migration: The sample is placed in contact with activated carbon at an elevated temperature, and the weight loss is measured over time.
-
Volatility (Evaporative Loss): The sample is heated in an oven, and the weight loss due to plasticizer evaporation is determined.
-
Visualizing the Process: Workflows and Mechanisms
To better understand the evaluation process and the fundamental mechanism of plasticization, the following diagrams are provided.
Caption: Experimental workflow for evaluating and comparing plasticizer performance.
Caption: Mechanism of plasticizer action on polymer chains.
References
- 1. Non-Phthalate Plasticizers: DOTP vs. DINCH vs. Citrates [eureka.patsnap.com]
- 2. mamtapolycoats.com [mamtapolycoats.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acetyl tributyl citrate, the most widely used phthalate substitute plasticizer, induces cytochrome p450 3a through steroid and xenobiotic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
"longitudinal studies on methyl citrate levels in patients with metabolic disorders"
Navigating the Landscape of Citrate-Related Metabolites in Metabolic Disorders
A Comparative Guide for Researchers and Drug Development Professionals
While longitudinal studies focusing specifically on methyl citrate in common metabolic disorders such as metabolic syndrome or type 2 diabetes are not prevalent in current literature, the role of its parent compound, citrate, is gaining significant attention. This guide provides a comparative analysis of citrate and other key biomarkers implicated in metabolic dysregulation, supported by experimental data and detailed methodologies. The primary focus of this compound in clinical science remains a specific biomarker for inborn errors of propionate metabolism, such as propionic and methylmalonic acidemias[1][2][3][4]. In these conditions, the accumulation of propionyl-CoA leads to its condensation with oxaloacetate by citrate synthase, forming methylcitrate[4].
This guide will broaden the scope to examine the utility of citrate and other relevant metabolites in the context of more common metabolic disorders, offering a valuable resource for researchers investigating novel diagnostic and therapeutic avenues.
Data Presentation: Comparative Analysis of Metabolic Biomarkers
The following tables summarize quantitative data for citrate and alternative biomarkers in patients with metabolic disorders compared to healthy controls.
Table 1: Circulating Levels of Citrate and Related Metabolites
| Biomarker | Metabolic Disorder | Patient Concentration (µmol/L) | Control Concentration (µmol/L) | Fold Change | Matrix | Citation |
|---|---|---|---|---|---|---|
| Methylcitrate (MCA) | Propionic/Methylmalonic Acidemia | 1.0 - 12.0 | ≤ 0.63 | > 1.6x - 19x | Dried Blood Spot | |
| Citrate (CA) | Propionic/Methylmalonic Acidemia | Not specified, but levels decrease | 36.6 - 126.4 | Decreased | Dried Blood Spot | |
| MCA/CA Ratio | Propionic/Methylmalonic Acidemia | 0.012 - 0.279 | 0.0019 - 0.0074 | > 1.6x - 37x | Dried Blood Spot | |
| Plasma Citrate | Type 2 Diabetes (with CV mortality) | Median: 137 (IQR: 121–158) | Median: 120 (IQR: 104–139) | ~1.14x | Plasma |
| 2-Methylcitric Acid | Cobalamin (B12) Deficiency | 93 - 13,500 nmol/L | 60 - 228 nmol/L | Up to ~59x | Serum | |
Table 2: Comparison with Other Potential Biomarkers for Metabolic Syndrome
| Biomarker Class | Specific Metabolite(s) | Association with MetS | Key Findings | Citation |
|---|---|---|---|---|
| Amino Acids | Branched-Chain (BCAAs: Val, Leu/Ile), Aromatic (Tyr, Phe) | Positive | Elevated levels are strongly associated with insulin resistance. | |
| Lipids | Phosphatidylcholines (e.g., lysoPC a C18:2) | Negative | Lowered concentrations are associated with MetS and its five risk components. | |
| Inflammation-related | Trimethylamine N-oxide (TMAO) | Positive | Identified as a promising biomarker for MetS and related cardiovascular risk. |
| Gut Microbiota | Short-Chain Fatty Acids (e.g., Butyrate) | Negative | Decreased levels are linked to gut dysbiosis in metabolic disorders. | |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of protocols used for the quantification of citrate-related metabolites.
Protocol 1: Quantification of Methylcitrate and Citrate in Dried Blood Spots
This method is used for diagnosing and monitoring inborn errors of propionate metabolism.
-
Sample Preparation:
-
A 3 mm disc is punched from a dried blood spot (DBS) card.
-
An extraction solution containing internal standards (stable isotope-labeled d3-methylcitric acid and d4-citric acid) is added.
-
The sample is incubated and agitated to ensure complete extraction of metabolites.
-
The supernatant is separated from the DBS paper, dried under nitrogen gas, and then reconstituted for analysis.
-
-
Instrumentation and Analysis:
-
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Chromatography: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of water and methanol, both containing formic acid, is employed.
-
Detection: The mass spectrometer is operated in negative ion mode using Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for methylcitrate, citrate, and their respective internal standards.
-
-
Data Quantification:
-
Concentrations are calculated by comparing the peak area ratios of the endogenous analytes to their stable isotope-labeled internal standards against a calibration curve.
-
Protocol 2: Quantification of Citrate in Plasma
This protocol is applicable for studies investigating citrate's role in broader metabolic disorders like type 2 diabetes.
-
Sample Preparation (HPLC Method):
-
Plasma samples are thawed.
-
For protein removal and metabolite extraction, plasma is subjected to ultrafiltration, which simplifies the extraction procedure.
-
The resulting protein-free ultrafiltrate is directly injected into the HPLC system.
-
-
Instrumentation and Analysis (HPLC-UV):
-
Technique: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet (UV) detection.
-
Column: ODS (C18) column.
-
Mobile Phase: An isocratic mobile phase, such as acetonitrile and sulfuric acid in water (e.g., 3:97 v/v), is used.
-
Detection: UV detector set at a low wavelength (e.g., 210 nm) to detect the carboxyl group of citric acid.
-
-
Alternative High-Throughput Method (NMR):
-
A high-throughput method using Nuclear Magnetic Resonance (NMR) spectroscopy has been developed for quantifying citrate in serum and plasma.
-
Citrate is quantified from NMR spectra using a deconvolution algorithm, offering a simple and rapid analysis suitable for large clinical studies.
-
Visualizations: Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological and experimental processes.
Caption: Pathological formation of methylcitrate in propionic/methylmalonic acidemia (PA/MMA).
References
- 1. Assessment of methylcitrate and methylcitrate to citrate ratio in dried blood spots as biomarkers for inborn errors of propionate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of methylcitrate and methylcitrate to citrate ratio in dried blood spots as biomarkers for inborn errors of propionate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl Citrate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of methyl citrate in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with general laboratory waste regulations.
Immediate Safety and Handling for Disposal
Before initiating any disposal protocol, it is imperative to consult the Safety Data Sheet (SDS) specific to the this compound compound in use. While some forms of this compound are not classified as hazardous, it is crucial to confirm this with the supplier's documentation.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles or glasses.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: A standard lab coat is required.
Handling:
-
Conduct all waste handling activities in a well-ventilated area. For compounds with any noted inhalation risk, a chemical fume hood is recommended.[2]
-
In case of a spill, absorb the material with an inert, non-combustible absorbent like sand or vermiculite. The contaminated absorbent should then be collected in a sealed, properly labeled container for disposal as chemical waste.[2]
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste should adhere to the following systematic approach, which aligns with the Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste management.[3]
1. Waste Identification and Segregation:
-
Pure, Unused this compound: If deemed non-hazardous by the SDS, small quantities may be eligible for standard disposal. However, as a best practice for chemical hygiene, it is recommended to dispose of it as chemical waste. If hazardous, it must be disposed of in its original, sealed container or a clearly labeled waste container.[2]
-
Solutions Containing this compound: Collect in a designated and labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed to avoid unintended reactions.
-
Contaminated Materials: Items such as pipette tips, gloves, and absorbent pads that have come into contact with this compound should be collected in a separate, clearly labeled solid waste container.
2. Waste Containerization and Labeling:
-
Use only approved, chemically compatible waste containers. The original container is often a suitable choice if it is in good condition.
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste" (if applicable, based on the SDS)
-
The full chemical name: "this compound" and any other constituents
-
The date when waste was first added to the container (accumulation start date)
-
The principal investigator's name and contact information
-
The specific laboratory or room number
-
3. Storage of Chemical Waste:
-
Store waste containers in a designated and controlled "Satellite Accumulation Area" (SAA) at or near the point of generation.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Segregate incompatible waste types to prevent accidental mixing and reactions.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.
4. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the chemical waste.
-
Provide them with accurate information about the waste composition.
-
Do not dispose of this compound or its solutions down the drain unless explicitly permitted by your institution's policies and local regulations for non-hazardous materials.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Storage in SAA | 55 gallons | |
| Maximum Acutely Hazardous Waste in SAA | 1 quart | |
| Waste Container pH for Drain Disposal | Between 5.0 and 12.5 (if non-hazardous and permitted) | |
| Maximum Storage Time in SAA | Up to 12 months, provided accumulation limits are not exceeded |
This compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl citrate
This guide provides crucial safety, handling, and disposal information for laboratory professionals, including researchers, scientists, and drug development experts working with methyl citrate. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate it can cause serious eye irritation.[1][2][3] Therefore, a cautious approach to handling is recommended, employing the following personal protective equipment to minimize exposure.
| Body Part | Required PPE | Specifications & Rationale |
| Eyes/Face | Safety Goggles | Essential to protect against potential splashes that could cause serious eye irritation.[3] Should meet ANSI Z87.1 standards. |
| Hands | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin contact.[3] Nitrile gloves are a common choice for general laboratory use, but glove compatibility should be verified. |
| Body | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from accidental contact. |
| Respiratory | Ventilation/Respirator | Work in a well-ventilated area. Respiratory protection is generally not needed under normal conditions but is required if dusts are generated. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling of this compound is essential for both personal safety and the integrity of the compound.
-
Preparation and Engineering Controls :
-
Ensure a well-ventilated area is available, preferably a chemical fume hood.
-
Locate the nearest eyewash station and safety shower before beginning work.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Donning PPE :
-
Put on all required PPE as outlined in the table above before handling this compound.
-
-
Handling the Chemical :
-
Avoid all personal contact, including inhalation of any dust.
-
Avoid the formation of dust and aerosols.
-
Use appropriate tools (spatulas, weighing paper) to handle the solid.
-
Keep the container tightly closed when not in use.
-
After handling, wash hands and any exposed skin thoroughly.
-
Storage and Disposal Plan
Storage:
-
Store in original, tightly sealed containers.
-
Keep containers in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials, such as strong oxidizing agents.
Disposal:
-
All disposal methods must comply with local, state, and federal regulations.
-
Unused Product : Dispose of pure, unused this compound in its original container or a clearly labeled, sealed waste container.
-
Solutions : Collect solutions containing this compound in a designated and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials : Items such as pipette tips, gloves, and absorbent pads that are contaminated with this compound should be collected in a separate, clearly labeled solid waste container.
-
Spills : In case of a spill, absorb the material with an inert, non-combustible material like sand or vermiculite. Collect the contaminated absorbent into a sealed container for disposal as chemical waste.
Quantitative Data
Occupational exposure limits for this compound have not been established. The following table provides general guidance on the chemical resistance of common disposable glove materials.
General Glove Chemical Resistance Guide
| Glove Material | Acids (General) | Alcohols | Ketones | Aromatic Solvents |
| Nitrile | Good | Very Good | Poor | Fair |
| Latex | Good | Very Good | Poor | Poor |
| Neoprene | Very Good | Very Good | Good | Fair |
| Butyl | Very Good | Very Good | Very Good | Poor |
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
